molecular formula C12H10N2O2 B084066 2-Hydroxy-N-2-pyridinylbenzamide CAS No. 13563-04-7

2-Hydroxy-N-2-pyridinylbenzamide

Cat. No.: B084066
CAS No.: 13563-04-7
M. Wt: 214.22 g/mol
InChI Key: RAEVIQJZJBWVCX-UHFFFAOYSA-N
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Description

2-Hydroxy-N-2-pyridinylbenzamide, also known as N-(pyridin-2-yl)salicylamide, is a benzamide derivative of significant interest in multidisciplinary neuroscience research, particularly in the study of neurodegenerative diseases. Its structural motif is recognized for its potential as a multi-target-directed ligand (MTDL). Recent scientific investigations highlight its relevance in the development of novel therapeutic strategies for Alzheimer's disease (AD), where it serves as a key pharmacophore in compounds designed to simultaneously inhibit monoamine oxidase B (MAO-B) and chelate metal ions such as iron, two pathways implicated in the complex pathology of the disorder . Researchers are innovatively designing and synthesizing benzamide-hydroxypyridinone hybrids based on this scaffold, with resulting compounds demonstrating potent MAO-B inhibition and excellent iron chelation properties, which may help resist Aβ-induced oxidative stress and ameliorate cognitive impairment . Furthermore, the benzamide core is a privileged structure in medicinal chemistry, frequently explored for its ability to inhibit key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are primary targets in the quest to modify the progression of Alzheimer's disease . The compound's utility extends to its role as a synthetic intermediate and building block for more complex molecules, including Schiff base derivatives, which are evaluated for a range of potential therapeutic applications through computational and in-silico methods . This reagent provides researchers with a versatile starting material for constructing novel chemical entities aimed at probing complex biological mechanisms and addressing multifactorial diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O2/c15-10-6-2-1-5-9(10)12(16)14-11-7-3-4-8-13-11/h1-8,15H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEVIQJZJBWVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159481
Record name Benzamide, 2-hydroxy-N-2-pyridinyl-
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13563-04-7
Record name 2-Hydroxy-N-2-pyridinylbenzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-hydroxy-N-2-pyridinyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-hydroxy-N-2-pyridinyl-
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Foundational & Exploratory

Spectroscopic Characterization of 2-Hydroxy-N-2-pyridinylbenzamide: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Hydroxy-N-2-pyridinylbenzamide (Molecular Formula: C₁₂H₁₀N₂O₂, Molecular Weight: 214.22 g/mol ), a molecule of significant interest in medicinal chemistry and materials science. As a scaffold, it combines the functionalities of a phenol, a secondary amide, and a pyridine ring, making precise structural elucidation paramount for understanding its biological activity and chemical properties. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous structure confirmation and purity assessment. The methodologies are presented with an emphasis on the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers and drug development professionals.

Molecular Structure and Analytical Strategy

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. This compound possesses two aromatic rings linked by an amide bridge. The intramolecular environment of each atom is unique, influenced by the electronic properties of the hydroxyl (-OH), amide (-CONH-), and pyridinyl nitrogen moieties. Our analytical strategy is to use a suite of orthogonal spectroscopic techniques to probe these unique environments, thereby assembling a complete and validated structural picture.

Below is the annotated structure of this compound. The numbering scheme will be used as a reference throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Rationale: The ¹H NMR spectrum is predicted to show distinct signals for each of the ten protons. The choice of solvent is critical; while CDCl₃ is common, a more polar solvent like DMSO-d₆ is highly recommended. This is because the acidic protons of the phenol (-OH) and amide (-NH) groups are often broad and may exchange with trace water in less polar solvents, but they typically resolve into sharp, observable singlets in DMSO-d₆.

Theoretical Prediction:

  • Aromatic Protons (Benzamide Ring): The four protons on the hydroxy-substituted benzene ring (H3, H4, H5, H6) will appear in the aromatic region (approx. 6.8-8.0 ppm). The -OH group is an ortho-, para-director and electron-donating, causing shielding (upfield shift) of the ortho (H3, H5) and para (H5) protons relative to benzene. The C=O group is electron-withdrawing, causing deshielding. The interplay of these effects results in a complex but interpretable splitting pattern.

  • Aromatic Protons (Pyridine Ring): The four protons on the pyridine ring (H3', H4', H5', H6') will also be in the aromatic region, generally shifted downfield compared to benzene due to the electronegativity of the ring nitrogen.[1] The proton alpha to the nitrogen (H6') is expected to be the most deshielded.

  • Amide and Hydroxyl Protons: The N-H and O-H protons are expected to be significantly downfield (typically >9.5 ppm in DMSO-d₆) due to hydrogen bonding and deshielding effects. Their chemical shifts can be sensitive to concentration and temperature.

Experimental Protocol for ¹H NMR [2][3]

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Lock onto the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Predicted ¹H NMR Data Summary

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0Singlet (broad)1HOHPhenolic proton, deshielded by H-bonding.
~10.0 - 10.5Singlet1HNHAmide proton, deshielded by carbonyl and H-bonding.
~8.2 - 8.4Doublet1HH6'Ortho to pyridinyl nitrogen, highly deshielded.
~7.8 - 8.0Multiplet2HH4', H6Deshielded aromatic protons.
~7.4 - 7.6Doublet of doublets1HH4Aromatic proton on benzamide ring.
~7.0 - 7.2Multiplet2HH3', H5'Pyridine ring protons.
~6.8 - 7.0Multiplet2HH3, H5Shielded by -OH group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Rationale: ¹³C NMR provides a direct map of the carbon framework. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is standard practice to simplify the spectrum to a series of singlets, where each unique carbon atom gives one signal.

Theoretical Prediction: The molecule has 12 carbon atoms, all of which are in unique chemical environments (sp² hybridized) and should produce 12 distinct signals.

  • Carbonyl Carbon (C7): The amide carbonyl carbon is the most deshielded carbon, expected to appear around 165-170 ppm.

  • Aromatic Carbons: The remaining 11 sp² carbons will appear in the 110-160 ppm range. The carbon bearing the -OH group (C2) will be significantly downfield (~155-160 ppm). Carbons attached to nitrogen (C1', C1) will also be downfield. The chemical shifts of pyridine carbons are well-documented.[4]

Experimental Protocol for ¹³C NMR [2][5]

  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (25-50 mg) is beneficial.

  • Instrumentation: Use the same NMR spectrometer.

  • Acquisition: Acquire the spectrum with proton decoupling. A 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are recommended. A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Predicted ¹³C NMR Data Summary

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168.0C7 (C=O)Amide carbonyl, highly deshielded.
~158.5C2Aromatic carbon attached to -OH.
~152.0C1'Pyridine carbon attached to amide nitrogen.
~148.0C6'Alpha-carbon to pyridinyl nitrogen.
~138.5C4'Gamma-carbon to pyridinyl nitrogen.
~133.0C4Aromatic carbon (benzamide ring).
~129.5C6Aromatic carbon (benzamide ring).
~122.0C1Quaternary carbon attached to C=O.
~119.0C5Aromatic carbon ortho to -OH.
~117.5C3Aromatic carbon ortho to -OH.
~114.0C5'Beta-carbon to pyridinyl nitrogen.
~113.5C3'Beta-carbon to pyridinyl nitrogen.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key is to look for characteristic, strong absorptions in specific regions of the spectrum. For this molecule, the O-H, N-H, and C=O stretches are the most diagnostic peaks.

Theoretical Prediction: The IR spectrum will be dominated by absorptions from the amide and phenol groups.[6][7][8][9]

  • O-H Stretch: A strong, broad absorption between 3200-3500 cm⁻¹ is expected for the hydrogen-bonded phenolic -OH group.

  • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ is characteristic of the secondary amide N-H stretch. This may overlap with the broad O-H band.

  • C=O Stretch (Amide I Band): A very strong, sharp absorption between 1650-1680 cm⁻¹ is the hallmark of the amide carbonyl group. Its position indicates conjugation with the aromatic ring.

  • Aromatic C-H and C=C Stretches: Absorptions just above 3000 cm⁻¹ correspond to aromatic C-H stretching, while multiple sharp peaks between 1400-1600 cm⁻¹ are due to C=C stretching vibrations within the aromatic rings.[10]

Experimental Protocol for ATR-FTIR [2]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory is used.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric (CO₂, H₂O) and instrumental contributions.

  • Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal. A pressure arm is engaged to ensure firm contact.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data Summary

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3200-3500Strong, BroadO-H StretchPhenol (H-bonded)
3300-3400Moderate, SharpN-H StretchSecondary Amide
~3050Medium-WeakC-H StretchAromatic
1650-1680Very StrongC=O Stretch (Amide I)Secondary Amide
1580-1610Medium-StrongC=C StretchAromatic Rings
~1540MediumN-H Bend (Amide II)Secondary Amide
~1250StrongC-O StretchPhenol

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the precise molecular weight and structural information based on fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, acting as a molecular fingerprint.

Theoretical Prediction:

  • Molecular Ion (M⁺•): The molecular formula C₁₂H₁₀N₂O₂ gives an exact mass of 214.07. The EI mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 214.

  • Fragmentation Pattern: Aromatic amides typically undergo characteristic fragmentation.[11][12] The most predictable and often most abundant fragment results from the cleavage of the amide C-N bond (α-cleavage).[13]

    • Loss of Pyridinylamino Radical: Cleavage of the C7-N8 bond would generate a stable 2-hydroxybenzoyl cation at m/z 121 . This is a highly probable and likely abundant fragment.

    • Further Fragmentation: The m/z 121 fragment can then lose a molecule of carbon monoxide (CO) to form a 2-hydroxyphenyl cation at m/z 93 .

    • Another possibility is the cleavage that results in the pyridinylamino cation at m/z 94 .

Experimental Protocol for EI-MS

  • Sample Introduction: A few micrograms of the sample are introduced into the ion source, typically via a direct insertion probe or GC inlet.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum (a plot of relative intensity vs. m/z) is generated.

Predicted Mass Spectrometry Data Summary

m/zProposed Fragment IonIdentity
214[C₁₂H₁₀N₂O₂]⁺•Molecular Ion (M⁺•)
121[HOC₆H₄CO]⁺2-Hydroxybenzoyl cation
94[C₅H₆N₂]⁺•2-Aminopyridine radical cation
93[HOC₆H₄]⁺2-Hydroxyphenyl cation
77[C₆H₅]⁺Phenyl cation (from loss of OH from m/z 93)

Comprehensive Analytical Workflow

A robust characterization relies on a logical workflow that integrates these techniques to provide orthogonal data, leading to an undeniable structural confirmation.

G cluster_workflow Spectroscopic Characterization Workflow Sample Purified Sample (this compound) Prep Sample Preparation (Dissolve in DMSO-d6) Sample->Prep IR ATR-FTIR Spectroscopy Sample->IR Quick Screen MS EI-Mass Spectrometry Sample->MS Confirmatory NMR NMR Spectroscopy (400 MHz) Prep->NMR Primary Analysis H1_NMR ¹H NMR Analysis (Proton Environment, Connectivity) NMR->H1_NMR C13_NMR ¹³C NMR Analysis (Carbon Skeleton) NMR->C13_NMR IR_Analysis Functional Group ID (-OH, -NH, C=O) IR->IR_Analysis MS_Analysis Molecular Weight & Fragmentation (m/z 214, 121, 93) MS->MS_Analysis Data_Integration Data Integration & Correlation H1_NMR->Data_Integration C13_NMR->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The structural confirmation of this compound is unequivocally achieved through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key hydroxyl, amide, and aromatic functional groups, and mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern. The data and protocols presented in this guide constitute a self-validating system, ensuring that researchers can confidently verify the identity and purity of this important chemical entity, a critical step in any drug discovery or materials science endeavor.

References

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-N-2-pyridinylbenzamide and its Analogue, Piroxicam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Efficacy

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic design.[1][2][3] These intrinsic characteristics, including solubility, ionization constant (pKa), and lipophilicity (logP), govern a molecule's journey through the body—from absorption and distribution to metabolism and excretion (ADME).[1][4] An optimal balance of these properties is paramount for achieving desired efficacy and minimizing off-target effects.[2][5]

This guide provides an in-depth exploration of the key physicochemical parameters of 2-Hydroxy-N-2-pyridinylbenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, we will leverage the well-characterized, structurally related nonsteroidal anti-inflammatory drug (NSAID), Piroxicam, as a case study. Piroxicam shares a critical N-(2-pyridinyl)benzamide-like moiety, making it an excellent surrogate for illustrating the principles and experimental methodologies for determining these vital properties. By examining the established data and protocols for Piroxicam, researchers can gain valuable insights applicable to this compound and other novel drug candidates.

Chemical Structures:

CompoundChemical Structure
This compound Chemical structure of 2-hydroxy-N-(2H-pyridin-1-yl)benzamide
Piroxicam Chemical structure of Piroxicam
Caption: Comparative structures of this compound and Piroxicam.

I. Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability, as a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3][6][7] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and therapeutic failure.[3][7] The solubility of a compound is influenced by its solid-state properties (e.g., crystal lattice energy) and its interactions with the solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining equilibrium or thermodynamic solubility is the shake-flask method.[8][9] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, ensuring that the dissolved and solid forms are in equilibrium.

Protocol: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. A centrifugation step can be employed to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested medium.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated and remains in equilibrium with the solid phase.

  • Prolonged Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

  • Temperature Control: Solubility is temperature-dependent; thus, maintaining a constant temperature is crucial for reproducibility.

  • Careful Sampling: Prevents contamination of the supernatant with undissolved solid, which would lead to an overestimation of solubility.

Visualization of the Shake-Flask Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification prep1 Add excess solid compound to buffer equil Agitate at constant temperature (24-48h) prep1->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect supernatant sep1->sep2 quant Analyze concentration by HPLC or LC-MS sep2->quant

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility Data for Piroxicam

ParameterValueConditions
Aqueous Solubility 23 mg/Lat 22 °C
>49.7 µg/mLat pH 7.4

(Data sourced from PubChem)[10]

II. pKa: The Influence of Ionization on Drug Behavior

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[11] The ionization state of a drug is a critical factor influencing its solubility, permeability across biological membranes, and binding to its target receptor.[12] For instance, the non-ionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes, while the ionized form is typically more water-soluble.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[11][12][13][14] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[12][13]

Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (e.g., 1 mM).[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

  • Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of bases.[13]

  • Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) to the sample solution.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[13] This can be more accurately determined from the peak of the first derivative of the titration curve.

Causality Behind Experimental Choices:

  • Co-solvent System: For compounds with low aqueous solubility, a co-solvent is used to ensure the compound remains dissolved throughout the titration. The pKa in the co-solvent system can then be extrapolated to determine the aqueous pKa.[14]

  • Constant Ionic Strength: Minimizes changes in the activity coefficients of the ions in solution, leading to more accurate pKa determination.

  • Nitrogen Purge: Prevents the absorption of atmospheric CO2, which can form carbonic acid and interfere with the titration of basic compounds.[14]

Visualization of the Potentiometric Titration Workflow

G cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter setup2 Prepare analyte solution with constant ionic strength setup1->setup2 setup3 Purge with Nitrogen setup2->setup3 titrate Add titrant in small increments setup3->titrate record Record pH after each addition titrate->record plot Plot pH vs. Titrant Volume record->plot determine Determine pKa from half-equivalence point plot->determine

Caption: Workflow for pKa Determination by Potentiometric Titration.

pKa Data for Piroxicam

ParameterValueMethod
pKa 5.3HPLC
5.7UV-Vis Spectrophotometry

(Data sourced from a study on the physicochemical properties of Piroxicam)[15]

III. logP: Quantifying Lipophilicity for Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's absorption, distribution, membrane permeability, and binding to its target.[2] The partition coefficient (logP) is the most common measure of lipophilicity. It is defined as the logarithm of the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[16] For ionizable compounds, the distribution coefficient (logD) is used, which is the logP at a specific pH.[16][17]

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.[16][18][19] It directly measures the partitioning of a compound between n-octanol and water.

Protocol: logP/logD Determination by the Shake-Flask Method

  • Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4 for logD) and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation of the two phases. This ensures that the volumes of the two phases do not change during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[17]

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully withdraw aliquots from both the n-octanol and aqueous phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation:

    • logP (for neutral compounds): logP = log ([Concentration in Octanol] / [Concentration in Water])

    • logD (for ionizable compounds): logD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer at specific pH])

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: Prevents volume changes of the phases during the experiment due to the mutual miscibility of n-octanol and water.

  • Vigorous Shaking: Ensures intimate mixing of the two phases to facilitate rapid partitioning and reaching equilibrium.

  • Centrifugation: Provides a clean and sharp separation of the two phases, which is crucial for accurate sampling.[18]

Visualization of the Shake-Flask logP/logD Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification & Calculation prep1 Pre-saturate n-octanol and aqueous buffer prep2 Add compound to the two-phase system prep1->prep2 equil Shake vigorously to partition the compound prep2->equil sep Centrifuge to separate layers equil->sep quant1 Measure concentration in both phases sep->quant1 calc Calculate logP or logD quant1->calc

Caption: Workflow for logP/logD Determination by the Shake-Flask Method.

logP and logD Data for Piroxicam

ParameterValueConditions/pH
logP 3.06-
logD 1.57pH 3.17
1.57pH 3.79
1.44pH 4.44
1.13pH 5.42
0.46pH 6.56

(logP data from DrugBank via PubChem[10], and logD data from a study on the physicochemical properties of Piroxicam)[15]

Conclusion

The physicochemical properties of a drug candidate are fundamental to its success. This guide has provided a comprehensive overview of the theoretical importance and experimental determination of aqueous solubility, pKa, and logP, using the well-characterized drug Piroxicam as a practical example for the less-studied this compound. The detailed protocols for the shake-flask method and potentiometric titration offer researchers a solid foundation for evaluating their own compounds. By meticulously characterizing these properties early in the drug discovery process, scientists can make more informed decisions, optimize lead compounds, and ultimately increase the likelihood of developing safe and effective medicines.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Drug discovery today, 16(15-16), 684–691.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Jadhav, D. S. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). International Journal of Pharma Research & Review, 4(2), 34-43.
  • LookChem. (2023). What are the physicochemical properties of drug?. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • De Witte, A. M., et al. (2014). Development of Methods for the Determination of pKa Values. Molecules, 19(10), 16783-16812.
  • Wikipedia. (n.d.). Piroxicam. Retrieved from [Link]

  • Çakır, B., et al. (2020). Determination of the Physicochemical Properties of Piroxicam. Journal of Chemical Society of Pakistan, 42(5).
  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50.
  • Çakır, B., et al. (2020). Determination of the Physicochemical Properties of Piroxicam. Pakistan Journal of Pharmaceutical Sciences, 33(5).
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piroxicam. PubChem Compound Database. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Physicochemical and structure-activity properties of piroxicam—a mini review. Journal of Bioequivalence & Bioavailability, 8(1), 009-011.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • The Royal Society of Chemistry. (n.d.). Table S1. Chemical structures and pKa of some hydroxamic acids. Retrieved from [Link]

  • Stenutz. (n.d.). 2-hydroxy-N-phenylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-(2H-pyridin-1-yl)benzamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-3-hydroxy-4-[[(2R)-2-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]pyridin-2-one. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-n,n-dimethylbenzamide (C9H11NO2). Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-phenylpropanamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxybenzoyl)pyrrolidine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-phenylpropanenitrile. PubChem Compound Database. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-phenylpyrrolidine-1-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N4-Hydroxy-N1-(1-(2-(hydroxymethyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)-2-pentylbutanediamide. PubChem Compound Database. Retrieved from [Link]

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A Guide to the Solid-State Architecture of 2-Hydroxy-N-(pyridin-2-yl)benzamide: A Crystallographic Perspective for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the crystal structure of 2-Hydroxy-N-(pyridin-2-yl)benzamide, a molecule of significant interest in medicinal chemistry. By elucidating its three-dimensional structure, we gain critical insights into the intermolecular forces that govern its solid-state properties, which are paramount for its potential development as a therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development who are focused on understanding the relationship between molecular structure and material properties.

Introduction: The Significance of Structural Elucidation in Drug Development

The therapeutic efficacy and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Crystalline form, in particular, dictates crucial parameters such as solubility, stability, and manufacturability. Therefore, a comprehensive understanding of the crystal structure of a potential drug candidate is not merely an academic exercise but a foundational pillar of rational drug design.

2-Hydroxy-N-(pyridin-2-yl)benzamide belongs to a class of compounds that are widely explored for their diverse biological activities, including antimicrobial and anticancer properties. The presence of multiple hydrogen bond donors and acceptors, as well as aromatic systems, predisposes this molecule to form intricate intermolecular networks, which can lead to phenomena such as polymorphism—the existence of multiple crystalline forms with different physicochemical properties. This guide delves into the detailed crystal structure of one such form, providing a blueprint for understanding its behavior and for the potential discovery of other polymorphic forms.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The synthesis of 2-Hydroxy-N-(pyridin-2-yl)benzamide is achieved through a direct amidation reaction. This involves the coupling of salicylic acid with 2-aminopyridine[1]. The reaction capitalizes on the nucleophilic nature of the amino group of 2-aminopyridine attacking the activated carboxyl group of salicylic acid.

Experimental Protocol: Synthesis of 2-Hydroxy-N-(pyridin-2-yl)benzamide

  • Activation of Salicylic Acid: In a round-bottom flask, dissolve salicylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), along with a non-nucleophilic base like diisopropylethylamine (DIPEA), to activate the carboxylic acid group.

  • Amide Coupling: To the activated salicylic acid solution, add 2-aminopyridine. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2-Hydroxy-N-(pyridin-2-yl)benzamide.

Single Crystal Growth

The growth of single crystals is a critical step that often requires empirical optimization. For 2-Hydroxy-N-(pyridin-2-yl)benzamide, single crystals suitable for X-ray diffraction have been successfully grown by the slow evaporation of a solution of the compound in an organic solvent at room temperature.

Experimental Protocol: Crystallization

  • Solution Preparation: Dissolve the purified 2-Hydroxy-N-(pyridin-2-yl)benzamide in a minimal amount of a suitable solvent, such as ethanol or a mixture of solvents like ethyl acetate/hexane.

  • Slow Evaporation: Loosely cap the vial containing the solution to allow for the slow evaporation of the solvent over several days at a constant temperature.

  • Crystal Harvesting: Once well-formed, single crystals appear, carefully harvest them from the mother liquor for subsequent analysis.

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization Workflow Salicylic Acid Salicylic Acid Activation Activation Salicylic Acid->Activation 2-Aminopyridine 2-Aminopyridine Amide Coupling Amide Coupling 2-Aminopyridine->Amide Coupling Activation->Amide Coupling Purification Purification Amide Coupling->Purification Pure Compound Pure Compound Purification->Pure Compound Dissolution Dissolution Pure Compound->Dissolution Slow Evaporation Slow Evaporation Dissolution->Slow Evaporation Single Crystals Single Crystals Slow Evaporation->Single Crystals

Synthesis and Crystallization Workflow

Crystal Structure Analysis: Decoding the Molecular Architecture

The precise arrangement of atoms and molecules in the crystal lattice was determined by single-crystal X-ray diffraction. This technique provides definitive information about bond lengths, bond angles, and the nature of intermolecular interactions.

Crystallographic Data

The crystal structure of 2-Hydroxy-N-(pyridin-2-yl)benzamide was resolved and reported by Wang et al. (2006).[2] The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₂H₁₀N₂O₂
Formula Weight214.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.323 (4)
b (Å)19.530 (16)
c (Å)10.302 (10)
β (°)100.965 (8)
Volume (ų)1051.4 (15)
Z4
Temperature (K)298
R-factor0.046

Data sourced from Wang et al., 2006.[2]

Molecular Conformation

The molecule is nearly planar, with a small dihedral angle of 3.7 (2)° between the planes of the benzene and pyridine rings.[2] This planarity is a key feature, influencing how the molecules pack in the crystal lattice and facilitating potential π-π stacking interactions.

Molecular Structure of 2-Hydroxy-N-(pyridin-2-yl)benzamide
Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds. Molecules are linked by intermolecular O—H⋯N and C—H⋯O hydrogen bonds.[2] Specifically, the hydroxyl group's hydrogen atom forms a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This, along with weaker C—H⋯O interactions, creates a two-dimensional zigzag network.[2]

Furthermore, potential C—H⋯π interactions contribute to the stability of the crystal lattice.[2] These non-covalent interactions are crucial as they define the crystal's overall stability and are a key area of study in polymorphism, where different arrangements of these interactions can lead to different crystal forms.

G cluster_packing Intermolecular Interactions cluster_result Resulting Structure M1 Molecule A M2 Molecule B M1->M2 O-H···N (Hydrogen Bond) M3 Molecule C M1->M3 C-H···π Interaction M2->M3 C-H···O (Hydrogen Bond) Network 2D Zigzag Network M2->Network Forms

Schematic of Intermolecular Forces

Implications for Drug Development and Future Directions

The detailed crystal structure analysis of 2-Hydroxy-N-(pyridin-2-yl)benzamide provides a critical foundation for its further development.

  • Polymorph Screening: The identified hydrogen bonding motifs are crucial for designing experiments to screen for other polymorphs. Varying crystallization solvents, temperatures, and rates can disrupt or alter these interactions, potentially leading to the discovery of new crystalline forms with improved properties.

  • Formulation Development: Knowledge of the crystal structure and its stability is essential for developing robust formulations. The planarity of the molecule and the nature of its intermolecular interactions will influence its dissolution rate and compatibility with excipients.

  • Structure-Activity Relationship (SAR) Studies: The defined conformation of the molecule in the solid state can be used to refine computational models for predicting the binding affinity of this and related compounds to biological targets.

Conclusion

The crystal structure of 2-Hydroxy-N-(pyridin-2-yl)benzamide reveals a planar molecule that self-assembles into a two-dimensional network driven by a combination of O—H⋯N, C—H⋯O, and C—H⋯π interactions. This detailed structural understanding is indispensable for any future research and development involving this compound, from polymorph screening and formulation to the rational design of new, more effective analogues. The provided experimental framework serves as a guide for the synthesis, crystallization, and analysis of this and similar molecules, underscoring the pivotal role of crystallography in modern drug discovery.

References

  • Anggraini, G., Hayun, & Jatmika, C. (n.d.). Reaction Scheme of 2-Hydroxy-N-(Pyridine-2-Il)Benzamide (1) (A) and its Mannich Base Derivatives (2a-b) (B). ResearchGate. Retrieved from [Link]

  • Wang, W.-H., You, Z.-L., Liu, W.-S., & Wang, D.-Q. (2006). 2-Hydroxy-N-(2-pyridyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1772–o1773. Retrieved from [Link]

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The Ascendancy of N-Pyridyl Salicylamides: A Technical Odyssey in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, this document charts the discovery and historical evolution of N-pyridyl salicylamides. This class of compounds has emerged from the broader family of salicylamides to become a versatile scaffold in modern medicinal chemistry, demonstrating a wide spectrum of therapeutic potential across oncology, virology, and inflammatory diseases.

Introduction: From Salicylic Acid to a Privileged Scaffold

The journey of N-pyridyl salicylamides begins with the well-trodden path of salicylic acid, a compound with a rich history in medicine. The parent molecule, salicylamide, is a non-prescription analgesic and antipyretic.[1][2] Its derivatives have been the subject of extensive research, leading to the discovery of compounds with a wide array of biological activities.[3] The incorporation of a pyridine ring, a ubiquitous nitrogen-containing heterocycle in FDA-approved drugs, marked a pivotal moment in the evolution of this chemical class, imbuing the salicylamide core with novel pharmacological properties and diverse therapeutic applications.[4]

The Dawn of N-Pyridyl Salicylamides: Early Syntheses and Emerging Potential

Early explorations into N-heterocyclic salicylamide derivatives laid the groundwork for the development of N-pyridyl salicylamides. A 1977 study described the synthesis of N-substituted 5-nitrosalicylamides, including a 2-aminopyridine derivative, which was screened for antimicrobial activity. A common synthetic route involved the condensation of a salicylic acid derivative, such as a salicoyl chloride or a phenyl salicylate, with an appropriate aminopyridine.[5] These early forays, while not yet fully realizing the broad therapeutic potential, established fundamental synthetic protocols and hinted at the diverse biological activities that would later be uncovered.

One of the well-established methods for preparing salicylamides involves the reaction of phenyl salicylate with an amine, a process that can be catalyzed by a Lowry-Bronsted acid to improve reaction kinetics and yields.[6] This method proved adaptable for the synthesis of N-pyridyl salicylamides. For instance, N-(pyridylmethyl)salicylamides were successfully prepared by treating phenyl salicylates with 2-picolinylamine and 3-picolinylamine.[5]

A Versatile Scaffold: Unraveling the Therapeutic Landscape

The true potential of N-pyridyl salicylamides began to unfold as researchers investigated their efficacy in various disease models. This exploration has revealed a remarkable versatility, with promising activity in oncology, virology, and inflammatory conditions.

Anti-inflammatory and Analgesic Properties

Drawing inspiration from the anti-inflammatory properties of salicylic acid, researchers investigated N-pyridyl salicylamides for similar activities. Studies on N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines demonstrated moderate to good anti-inflammatory effects in animal models.[7] More recently, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structural analogs of the NSAID piroxicam, have shown potent analgesic and anti-inflammatory properties.[8] The mechanism of action for the anti-inflammatory effects of salicylamides is generally attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2] For N-pyridyl salicylamides, structure-activity relationship (SAR) studies have indicated that modifications to the pyridine ring and the salicylamide core can significantly influence their anti-inflammatory potency.[9]

A New Frontier in Oncology

The anticancer properties of salicylanilides, a closely related class of compounds, have spurred investigation into N-pyridyl salicylamides as potential oncotherapeutics.[10][11] The mechanisms underlying their anticancer effects are multifaceted and appear to involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival. Salicylanilides have been shown to inhibit the Wnt/β-catenin, mTORC1, STAT3, and NF-κB signaling pathways. Furthermore, some derivatives act as inhibitors of protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR). The introduction of the pyridine moiety offers opportunities to fine-tune these activities and develop targeted anticancer agents. For instance, novel pyridine-containing histone deacetylase (HDAC) inhibitors have demonstrated potent anti-proliferative activity and the ability to induce apoptosis in cancer cells.[12]

Combating Viral Threats

The emergence of global viral pandemics has accelerated the search for novel antiviral agents. Salicylamide derivatives have demonstrated broad-spectrum antiviral activity, and the N-pyridyl subclass is no exception.[6] Research has shown that salicylanilides can reduce SARS-CoV-2 replication and suppress the induction of inflammatory cytokines in animal models.[13] The proposed antiviral mechanisms are diverse and can involve targeting viral enzymes or host-cell pathways essential for viral replication. For instance, some salicylamide derivatives have been found to inhibit the HBV core protein expression or disrupt capsid formation.[6]

Evolving Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of N-pyridyl salicylamides has evolved from classical condensation reactions to more sophisticated and efficient methods. Early methods often involved the reaction of a salicylic acid chloride with an aminopyridine or the fusion of phenyl salicylate with a heterocyclic amine.[5] While effective, these methods sometimes required harsh conditions and could lead to mixtures of products.

More recent synthetic innovations have focused on improving yields, purity, and scalability. Patents describe improved processes for preparing salicylamides, highlighting the industrial importance of this class of compounds.[14][15] Modern synthetic routes often employ coupling reagents and catalysts to facilitate amide bond formation under milder conditions, allowing for greater functional group tolerance and the construction of more complex N-pyridyl salicylamide libraries for drug screening.

Below is a generalized workflow for the synthesis of N-pyridyl salicylamides from salicylic acid.

Synthesis_Workflow Salicylic_Acid Salicylic Acid Activated_Salicylic_Acid Activated Salicylic Acid Derivative (e.g., Acyl Chloride, Phenyl Ester) Salicylic_Acid->Activated_Salicylic_Acid Activation N_Pyridyl_Salicylamide N-Pyridyl Salicylamide Activated_Salicylic_Acid->N_Pyridyl_Salicylamide Amide Coupling Aminopyridine Aminopyridine Derivative Aminopyridine->N_Pyridyl_Salicylamide Purification Purification N_Pyridyl_Salicylamide->Purification Workup Final_Product Final Product Purification->Final_Product

Caption: A generalized synthetic workflow for the preparation of N-pyridyl salicylamides.

Mechanism of Action: A Multi-Target Approach

The therapeutic versatility of N-pyridyl salicylamides stems from their ability to interact with a range of biological targets. While the precise mechanism of action can vary depending on the specific substitution pattern, several key pathways have been implicated.

  • Enzyme Inhibition: As derivatives of salicylic acid, many N-pyridyl salicylamides are known to inhibit COX enzymes, accounting for their anti-inflammatory and analgesic effects.[2] More recently, they have emerged as potent inhibitors of other enzyme classes, including protein kinases. The p38 MAP kinase, a key regulator of inflammatory responses, has been a significant target for pyridinylimidazole-based inhibitors, a class structurally related to N-pyridyl salicylamides.[16][17] The inhibition of kinases is a cornerstone of modern cancer therapy, and the potential of N-pyridyl salicylamides in this arena is an active area of research.

  • Modulation of Signaling Pathways: In the context of cancer, N-pyridyl salicylamides can influence critical signaling pathways that govern cell growth, proliferation, and survival. As observed with related salicylanilides, these pathways include Wnt/β-catenin, mTOR, and NF-κB. The pyridine moiety can play a crucial role in mediating these interactions through hydrogen bonding and other non-covalent interactions with target proteins.

  • Antiviral Mechanisms: The antiviral activity of N-pyridyl salicylamides can be attributed to various mechanisms, including the inhibition of viral proteases, polymerases, or entry into host cells. For SARS-CoV-2, salicylanilides have been shown to reduce viral replication, although the precise target is still under investigation.[13] For HBV, some derivatives interfere with capsid formation.[6]

The following diagram illustrates some of the key signaling pathways potentially modulated by N-pyridyl salicylamides.

Signaling_Pathways cluster_inflammation Inflammation cluster_cancer Cancer cluster_virology Virology NPS N-Pyridyl Salicylamide COX COX Enzymes NPS->COX Inhibits p38 p38 MAP Kinase NPS->p38 Inhibits Wnt Wnt/β-catenin NPS->Wnt Modulates mTOR mTOR NPS->mTOR Modulates NFkB NF-κB NPS->NFkB Modulates Viral_Replication Viral Replication NPS->Viral_Replication Inhibits Capsid_Formation Capsid Formation NPS->Capsid_Formation Disrupts Prostaglandins Prostaglandins COX->Prostaglandins Produces Inflammatory_Cytokines Inflammatory Cytokines p38->Inflammatory_Cytokines Regulates Cell_Proliferation Cell Proliferation Wnt->Cell_Proliferation Apoptosis Apoptosis Wnt->Apoptosis mTOR->Cell_Proliferation mTOR->Apoptosis NFkB->Cell_Proliferation NFkB->Apoptosis

Sources

A Technical Guide to the Speculative Mechanisms of Action of 2-Hydroxy-N-2-pyridinylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-N-2-pyridinylbenzamide, a salicylamide analog, has emerged as a scaffold of interest with a spectrum of biological activities, including anti-inflammatory, antimicrobial, and metabolic regulatory effects. This technical guide provides an in-depth exploration of the speculative mechanisms of action underlying these observed activities. By synthesizing existing data and employing structural-activity relationship analysis, we propose several putative molecular pathways and targets. Furthermore, this document outlines detailed experimental protocols to rigorously test these hypotheses, offering a roadmap for future research and development of this promising chemical entity.

Introduction: The Therapeutic Potential of a Salicylamide Analog

The this compound core structure combines a salicylic acid moiety, known for its anti-inflammatory properties, with a 2-aminopyridine group, a common feature in various biologically active compounds. This unique combination gives rise to a molecule with diverse pharmacological potential. Initial studies have demonstrated its capacity to inhibit cyclooxygenase (COX) enzymes, display activity against pathogenic bacteria, and allosterically activate glucokinase.[1][2][3] This guide will dissect each of these activities, proposing detailed molecular mechanisms and the experimental frameworks required for their validation.

Speculative Mechanism 1: Dual-Action Anti-Inflammatory Effects via COX Inhibition

The anti-inflammatory activity of this compound has been linked to its ability to inhibit COX enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][4] While initial studies indicate a lack of selectivity between COX-1 and COX-2, the fundamental interactions can be hypothesized based on the molecule's structure.

Putative Molecular Interactions with COX Enzymes

The 2-hydroxy group and the amide linker are likely key to the molecule's interaction with the active site of COX enzymes. The hydroxyl group may form a hydrogen bond with a key serine residue (Ser-530 in COX-1 and Ser-516 in COX-2), a critical interaction for many non-steroidal anti-inflammatory drugs (NSAIDs). The pyridinyl nitrogen could form additional hydrogen bonds or electrostatic interactions within the active site, while the benzamide core may engage in hydrophobic interactions.

Visualizing the Proposed COX Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Mediation Compound 2-Hydroxy-N-2- pyridinylbenzamide Compound->COX_Enzyme Inhibition Antimicrobial_Action cluster_bacterium Bacterial Cell Ribosome Ribosome (50S) Protein Protein Synthesis Membrane Cell Membrane Membrane_Potential Membrane Potential Cell_Death Bacterial Cell Death Protein->Cell_Death Leads to Membrane_Potential->Cell_Death Leads to Compound 2-Hydroxy-N-2- pyridinylbenzamide Compound->Ribosome Inhibition Compound->Membrane Disruption

Caption: Dual antimicrobial mechanism of this compound.

Experimental Protocol: Investigating Antimicrobial Mechanisms

Protocol 3.3.1: Macromolecular Synthesis Inhibition Assay

  • Objective: To determine if this compound inhibits protein synthesis in bacteria.

  • Materials: MRSA strain, radiolabeled precursors ([³H]-leucine for protein synthesis), test compound, and known protein synthesis inhibitors (e.g., chloramphenicol).

  • Procedure:

    • Grow MRSA to mid-log phase.

    • Aliquot the culture into tubes and add the test compound at various concentrations.

    • Add the radiolabeled precursor to each tube.

    • Incubate for a short period.

    • Precipitate the macromolecules (proteins) using trichloroacetic acid.

    • Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.

    • A significant reduction in incorporated [³H]-leucine indicates inhibition of protein synthesis.

Protocol 3.3.2: Bacterial Membrane Depolarization Assay

  • Objective: To assess the effect of the compound on bacterial membrane potential.

  • Materials: MRSA strain, membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)), test compound, and a known membrane depolarizing agent (e.g., gramicidin).

  • Procedure:

    • Wash and resuspend MRSA cells in a suitable buffer.

    • Add the fluorescent dye and allow it to be taken up by the cells, which quenches its fluorescence.

    • Add the test compound at various concentrations.

    • Monitor the fluorescence intensity over time. An increase in fluorescence indicates dye release due to membrane depolarization.

Speculative Mechanism 3: Allosteric Activation of Glucokinase for Glycemic Control

N-pyridin-2-yl benzamide analogs have been identified as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. [3][5]This suggests a potential therapeutic application in type 2 diabetes.

Putative Allosteric Binding Site Interaction

Glucokinase has a known allosteric activator site distinct from its glucose-binding site. It is hypothesized that this compound binds to this site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal reaction velocity (Vmax). The pyridinyl and benzamide moieties likely engage in a combination of hydrogen bonding and hydrophobic interactions within this allosteric pocket.

Visualizing the Proposed Glucokinase Activation Pathway

Glucokinase_Activation cluster_pancreatic_beta_cell Pancreatic Beta-Cell Glucose Glucose GK Glucokinase (GK) Glucose->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Increased Metabolism G6P->Metabolism Insulin Insulin Secretion Metabolism->Insulin Compound 2-Hydroxy-N-2- pyridinylbenzamide Compound->GK Allosteric Activation

Caption: Allosteric activation of glucokinase by this compound leading to insulin secretion.

Experimental Protocol: Confirming Glucokinase Activation

Protocol 4.3.1: In Vitro Glucokinase Activation Assay

  • Objective: To determine the EC50 and fold activation of glucokinase by the test compound.

  • Materials: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), test compound, and a known GK activator.

  • Procedure:

    • In a 96-well plate, add the glucokinase enzyme and varying concentrations of the test compound.

    • Add a fixed concentration of glucose.

    • Initiate the reaction by adding ATP, NADP+, and G6PDH.

    • The G6PDH will convert the product of the glucokinase reaction (glucose-6-phosphate) to 6-phosphogluconate, reducing NADP+ to NADPH.

    • Measure the increase in absorbance at 340 nm due to NADPH formation.

    • Calculate the fold activation relative to the vehicle control and determine the EC50.

Summary of Quantitative Data and Future Directions

Activity Proposed Target Key Experimental Readout
Anti-inflammatoryCOX-1 / COX-2IC50 for prostaglandin production
AntimicrobialBacterial Ribosome / Cell MembraneInhibition of macromolecular synthesis / Membrane depolarization
Metabolic RegulationGlucokinaseEC50 and fold activation

The speculative mechanisms presented in this guide provide a solid foundation for the continued investigation of this compound and its analogs. Future research should focus on lead optimization to enhance potency and selectivity for each of these targets. Furthermore, in vivo studies are warranted to translate these in vitro findings into potential therapeutic applications.

References

  • Synthesis and Anti-inflammatory Tests of 2-Hydroxy-N-(Pyridine-2-yl)Benzamide Mannich Base Substituted Morpholine and N-methyl - Jurnal Penelitian Pendidikan IPA. (2023).
  • N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evalu
  • (Pyridine-2-yl)
  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evalu
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  • N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation | Request PDF - ResearchG

Sources

The Intricate Dance of Structure and Activity: A Technical Guide to 2-Hydroxy-N-2-pyridinylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of 2-Hydroxy-N-2-pyridinylbenzamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from published literature to illuminate the critical structural motifs that drive the therapeutic potential of this promising class of compounds. We will delve into the nuanced interplay of substituent effects, scaffold geometry, and target engagement, offering a comprehensive resource for the rational design of novel therapeutic agents.

Introduction: The Therapeutic Promise of Salicylamide Scaffolds

The this compound core represents a fascinating intersection of two privileged chemical scaffolds: the salicylamide and the 2-aminopyridine moieties. Salicylamides, characterized by a 2-hydroxybenzamide framework, have a rich history in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The 2-hydroxyl group is a key feature, often implicated in metal chelation and critical hydrogen bonding interactions within biological targets.[1] The incorporation of a 2-aminopyridine ring introduces a heteroaromatic system that can profoundly influence the molecule's physicochemical properties, such as solubility and membrane permeability, while also providing additional vectors for target interaction and metabolic modulation.

This guide will dissect the SAR of this hybrid scaffold, focusing on how modifications to both the salicylamide and the pyridinyl components impact biological activity. We will explore a range of therapeutic applications, with a particular emphasis on antimicrobial and anticancer activities, drawing parallels from closely related salicylanilide and N-pyrazinylhydroxybenzamide congeners to build a holistic understanding.

The Core Pharmacophore: Unpacking the this compound Skeleton

The fundamental structure of this compound provides a framework for understanding its biological potential. The salicylamide portion, with its intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl, pre-organizes the molecule for specific target interactions. The pyridinyl nitrogen introduces a key site for hydrogen bonding and potential coordination with metal ions.

HDAC_Pharmacophore ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker (Benzamide Core) ZBG->Linker Cap Cap Group (Substituted Pyridinyl) Linker->Cap

Caption: General pharmacophore model for HDAC inhibitors.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of this compound derivatives typically involves the coupling of a salicylic acid derivative with a 2-aminopyridine derivative.

General Synthesis Scheme

Synthesis_Workflow Salicylic_Acid Substituted Salicylic Acid Thionyl_Chloride SOCl2 or Oxalyl Chloride Salicylic_Acid->Thionyl_Chloride Acyl_Chloride Salicyloyl Chloride Intermediate Thionyl_Chloride->Acyl_Chloride Product This compound Derivative Acyl_Chloride->Product Aminopyridine Substituted 2-Aminopyridine Aminopyridine->Product Base Pyridine or Triethylamine Base->Product

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Hydroxy-N-2-pyridinylbenzamide Scaffold Binding to p38α Mitogen-Activated Protein Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed walkthrough for modeling the interaction between ligands based on the "2-Hydroxy-N-2-pyridinylbenzamide" scaffold and a crucial biological target, the p38α mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a key regulator of inflammatory responses, making it a significant target for therapeutic intervention in diseases like rheumatoid arthritis and Alzheimer's disease.[][2][3] Derivatives of the salicylanilide family, to which our core scaffold belongs, have shown promise as kinase inhibitors.[4][5]

This document is structured to provide not just a sequence of steps, but the scientific rationale behind each methodological choice, empowering researchers to adapt and validate these protocols for their own drug discovery projects.

Part 1: Foundational Strategy - Target and Ligand Selection

The success of any in silico modeling project hinges on the quality of the initial inputs. The "this compound" is a chemical scaffold, a core structure upon which various functional groups can be built to create specific inhibitors.[6][7][8] Our target, p38α MAPK, is a well-validated kinase involved in cellular stress responses.[][9]

1.1. Target Protein Selection & Rationale:

For this guide, we will use the human p38α MAP kinase. Its role in proinflammatory cytokine production makes it a high-value target.[] Crucially, numerous high-resolution crystal structures are available in the Protein Data Bank (PDB), which is a prerequisite for structure-based drug design. We will specifically utilize the crystal structure with PDB ID: 1W82 .[10] This structure is co-crystallized with a small molecule inhibitor, which is invaluable for validating our computational protocol through redocking experiments. It possesses a good resolution of 2.20 Å, ensuring the atomic coordinates are reliable.[10]

1.2. Ligand Design & Preparation:

Our ligand of interest is a derivative of the this compound scaffold. For this workflow, we will construct a representative ligand, hereafter referred to as 'LIG1'. The initial 3D coordinates of LIG1 can be generated using chemical drawing software like Marvin Sketch or ChemDraw and saved in a .sdf or .mol2 format.

  • Expert Insight: It is critical to generate a sound 3D conformation. A preliminary energy minimization of the ligand using a force field like MMFF94 is a necessary step to ensure a low-energy, sterically favorable starting structure. This avoids introducing artificially high-energy conformations into the docking simulation.

Part 2: The Computational Workflow: A Validated Pipeline

Our workflow is designed as a self-validating system, moving from broad, rapid screening to computationally intensive, high-fidelity analysis. Each stage serves to refine the results of the previous one.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Molecular Docking cluster_sim Phase 3: Dynamic Simulation & Refinement cluster_analysis Phase 4: Analysis PDB 1. Target Selection (PDB: 1W82) PrepProt 3. Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand 2. Ligand Generation (LIG1) PrepLig 4. Ligand Preparation (Assign Charges, Define Torsions) Ligand->PrepLig Grid 5. Grid Box Definition (Define Active Site) PrepProt->Grid Dock 6. AutoDock Vina Execution (Pose Generation & Scoring) PrepLig->Dock Grid->Dock MD 7. Molecular Dynamics (MD) (GROMACS Simulation) Dock->MD Select Best Pose MMPBSA 8. Binding Free Energy (MM/PBSA Calculation) MD->MMPBSA Generate Trajectory Results 9. Data Interpretation (Binding Energy, Stability, Interactions) MMPBSA->Results

Figure 1: The overall in silico workflow for target binding analysis.

2.1. Protein and Ligand Preparation Protocol (AutoDock Tools)

This phase ensures that both the protein and ligand are in a chemically correct state and format for the simulation software. We will use AutoDock Tools (ADT), a common graphical user interface for preparing files for AutoDock Vina.[11][12]

Table 1: Step-by-Step Preparation Protocol

Step Action Rationale & Causality
1 Load Protein (1W82.pdb) Import the raw crystal structure into ADT.
2 Clean Protein Remove all non-essential molecules: water (HOH), co-solvents, and any co-crystallized ligands. This simplifies the system to focus only on the protein-ligand interaction of interest.
3 Add Hydrogens Crystal structures often lack explicit hydrogen atoms. ADT adds polar hydrogens, which are critical for forming hydrogen bonds and for correct charge calculations.
4 Compute Charges Assign Gasteiger charges to all protein atoms. Accurate charge distribution is fundamental for calculating the electrostatic interaction energy, a key component of the docking score.
5 Save as .pdbqt Save the prepared protein as protein.pdbqt. This format contains the atomic coordinates, charges, and atom type information required by AutoDock Vina.
6 Load Ligand (LIG1.mol2) Import the energy-minimized ligand structure into ADT.
7 Detect Rotatable Bonds ADT automatically identifies rotatable bonds in the ligand. This defines the conformational flexibility of the ligand during the docking process.

| 8 | Save as .pdbqt | Save the prepared ligand as ligand.pdbqt. |

2.2. Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex.[13] It uses a scoring function to estimate the binding affinity, providing a rapid assessment of potential binders.

G Receptor Prepared Receptor (protein.pdbqt) Vina AutoDock Vina (Docking Algorithm) Receptor->Vina Ligand Prepared Ligand (ligand.pdbqt) Ligand->Vina GridBox Define Search Space (Grid Box Centered on Active Site) Config Configuration File (config.txt) GridBox->Config Config->Vina Output Output Poses & Scores (output.pdbqt) Vina->Output Analysis Pose Analysis (Lowest Energy Pose Selection) Output->Analysis

Figure 2: The molecular docking workflow using AutoDock Vina.

Protocol for Docking:

  • Define the Binding Site: Using ADT, identify the active site of p38α. A reliable method is to define the grid box around the position of the co-crystallized inhibitor in the original PDB file.[13][14] A box size of 25x25x25 Å is typically sufficient to cover the ATP-binding pocket.

  • Create Configuration File: Create a text file named config.txt with the following parameters:

  • Run Vina: Execute the docking from the command line: vina --config config.txt --log log.txt

  • Initial Analysis: Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).[12] The top-ranked pose (most negative score) is the most probable binding mode. Analyze this pose in a molecular visualizer (e.g., PyMOL or Chimera) to inspect key interactions (hydrogen bonds, hydrophobic contacts) with active site residues.

  • Trustworthiness Check (Redocking): To validate this protocol, first perform docking with the original co-crystallized ligand from 1W82. A successful validation is achieved if the lowest energy pose predicted by Vina has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose.

Part 3: Refining the Model with Molecular Dynamics (MD)

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment.[15][16] This step is crucial for assessing the stability of the docked pose. We will use GROMACS, a widely-used and efficient MD engine.[15][16][17]

3.1. MD Simulation Protocol (GROMACS)

This protocol outlines the primary steps for running an MD simulation on the top-ranked protein-ligand complex pose from docking.

Table 2: GROMACS MD Simulation Workflow

Step Action Rationale & Causality
1 System Preparation Merge the coordinate files of the protein and the best ligand pose. Generate a topology for the ligand using a server like CGenFF, which is compatible with the CHARMM36 force field commonly used for proteins.[15][17][18]
2 Solvation Place the complex in a periodic box of water (e.g., TIP3P model). Solvation is essential to mimic the aqueous environment of the cell.
3 Ionization Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M). This provides a more realistic electrostatic environment.
4 Energy Minimization Perform a steep descent energy minimization. This step removes any steric clashes or unfavorable geometries introduced during the system setup.
5 Equilibration (NVT & NPT) Conduct two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.[15][17]
6 Production MD Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds). During this run, the trajectory (atomic coordinates over time) is saved for analysis.

| 7 | Analysis | Analyze the trajectory to calculate RMSD (to assess stability), RMSF (to identify flexible regions), and hydrogen bond occupancy. |

  • Expert Insight: During equilibration, it is standard practice to apply position restraints to the protein and ligand heavy atoms while allowing the water and ions to relax around them. This prevents drastic conformational changes before the system is properly thermalized.[15]

3.2. Binding Free Energy Calculation (MM/PBSA)

To obtain a more accurate estimate of binding affinity than the docking score, we can use post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[19][20][21] This method calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is an average calculated over multiple snapshots from the MD trajectory.[20]

Table 3: Summary of MM/PBSA Energy Components

Energy Component Description Favorable/Unfavorable to Binding
ΔE_vdw van der Waals Energy Favorable
ΔE_elec Electrostatic Energy Favorable
ΔG_polar Polar Solvation Energy Unfavorable (desolvation penalty)

| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable (hydrophobic effect) |

  • Note: This calculation often neglects the entropic contribution (-TΔS) due to its high computational cost, yielding a relative, rather than absolute, binding free energy.[20] This is generally acceptable when comparing a series of related compounds.

Part 4: Data Interpretation and Conclusion

The synthesis of data from all phases of the workflow provides a robust model of the ligand's binding characteristics.

  • Docking Score: Provides a rapid, rank-ordered list of potential binding poses. The top pose for LIG1 should exhibit a strong negative value (e.g., < -7.0 kcal/mol).

  • MD Stability (RMSD): The RMSD of the ligand and protein backbone, plotted over the simulation time, should reach a stable plateau. A stable system will typically fluctuate within 1-3 Å after initial equilibration. This indicates the docked pose is stable within the binding pocket.

  • Binding Free Energy (MM/PBSA): The calculated ΔG_bind provides a refined estimate of binding affinity. A strongly negative value confirms a favorable interaction. Analyzing the individual energy components can reveal whether the binding is driven by electrostatics or hydrophobic interactions.

  • Interaction Analysis: Detailed analysis of the MD trajectory can reveal persistent hydrogen bonds and hydrophobic contacts between LIG1 and key p38α active site residues (e.g., the hinge region Met109, Gly110).

By following this multi-step, validated workflow, researchers can confidently model the binding of this compound derivatives to p38α MAPK. The insights gained—from the initial binding pose to the dynamic stability and key interactions—are invaluable for guiding the rational design and optimization of novel, potent, and selective kinase inhibitors.

References

  • Rossi, A. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link].

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube, 2025. Available at: [Link].

  • GROMACS Tutorials. GROMACS. Available at: [Link].

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube, 2024. Available at: [Link].

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review, 2020. Available at: [Link].

  • Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link].

  • Protein-Ligand Complex - MD Tutorials. Virginia Tech. Available at: [Link].

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube, 2020. Available at: [Link].

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube, 2025. Available at: [Link].

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link].

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube, 2025. Available at: [Link].

  • Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review, 2020. Available at: [Link].

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. Available at: [Link].

  • Sun, H. et al. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available at: [Link].

  • Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors. PubMed, 2014. Available at: [Link].

  • 4R3C: Crystal structure of p38 alpha MAP kinase in complex with a novel isoform selective drug candidate. RCSB PDB. Available at: [Link].

  • 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. RCSB PDB. Available at: [Link].

  • Binding free energy theory and MM/PBSA method. SlideShare, 2014. Available at: [Link].

  • 1W82: p38 Kinase crystal structure in complex with small molecule inhibitor. RCSB PDB. Available at: [Link].

  • 5UOJ: THE STRUCTURE OF THE MAP KINASE P38 AT 2.1 ANGSTROMS RESOLUTION. RCSB PDB. Available at: [Link].

  • Pargellis, C. et al. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Taylor & Francis Online. Available at: [Link].

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI. Available at: [Link].

  • Common salicylanilide derivates used in clinical or veterinary practise. ResearchGate. Available at: [Link].

  • Synthetic pathway for salicylanilide derivatives. ResearchGate. Available at: [Link].

  • (PDF) N -Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. ResearchGate. Available at: [Link].

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Publications. Available at: [Link].

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central, 2017. Available at: [Link].

  • p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. Available at: [Link].

  • Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation. PMC - NIH. Available at: [Link].

  • (PDF) Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. Available at: [Link].

  • Design and synthesis of a series of (2R)-N(4)-hydroxy-2-(3-hydroxybenzyl)-N(1)- [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide derivatives as potent, selective, and orally bioavailable aggrecanase inhibitors. PubMed, 2001. Available at: [Link].

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink, 2021. Available at: [Link].

  • 2-hydroxy-N-(2H-pyridin-1-yl)benzamide. PubChem. Available at: [Link].

  • 3-hydroxy-N-(4-methyl-2-pyridinyl)benzamide. PubChem. Available at: [Link].

  • 2-hydroxy-N-phenylpropanamide. PubChem. Available at: [Link].

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An In-depth Technical Guide to the Potential Biological Targets of 2-Hydroxy-N-2-pyridinylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-N-2-pyridinylbenzamide, a member of the salicylanilide class of compounds, represents a versatile chemical scaffold with a demonstrated wide spectrum of biological effects.[1] Salicylanilides have garnered significant interest for their potential therapeutic applications, ranging from antimicrobial to anticancer activities.[1][2] This technical guide provides a comprehensive overview of the known and potential biological targets of this compound. We will delve into the mechanistic underpinnings of its activity, provide detailed experimental workflows for target validation, and summarize key quantitative data to inform future research and drug development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.

Introduction to this compound

This compound belongs to the salicylanilide family, which are compounds formed by the coupling of a salicylic acid and an aniline or its heterocyclic bioisostere, in this case, 2-aminopyridine.[1] This structural motif is responsible for a diverse range of biological activities, including antibacterial, antimycobacterial, antifungal, and anticancer properties.[1][2]

Chemical Structure:

  • IUPAC Name: 2-Hydroxy-N-(pyridin-2-yl)benzamide

  • Synonyms: N-(pyridin-2-yl)salicylamide

  • Molecular Formula: C₁₂H₁₀N₂O₂

  • Molecular Weight: 214.22 g/mol

The core structure, featuring a hydroxyl group ortho to the amide linkage, is crucial for its biological activity, likely through its ability to form key hydrogen bonds and chelate metal ions within enzyme active sites.

Landscape of Potential Biological Targets

The broad bioactivity of the salicylanilide class suggests that this compound may act on multiple biological targets.[2] The primary areas of investigation for this compound and its analogs have been in oncology and infectious diseases.

Anticancer Targets

Salicylanilides have emerged as promising candidates for drug repurposing in oncology.[1] Their anticancer effects are often mediated through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[1]

  • Protein Tyrosine Kinases (PTKs): Several salicylanilide compounds have been shown to inhibit protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] The mechanism is believed to involve competition with ATP for binding at the catalytic domain of the kinase.[1]

  • Signaling Pathway Modulation: The anticancer activity of salicylanilides is linked to the inhibition of multiple key signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[1]

  • Histone Deacetylases (HDACs): The benzamide moiety is a known zinc-binding group present in many HDAC inhibitors.[3] Some novel N-hydroxybenzamides have shown potent HDAC2 inhibitory effects.[4] Given the structural similarities, HDACs represent a plausible target class for this compound.

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cancer progression.[5] The pyridine ring is a recognized moiety in the development of FAK inhibitors, making it a potential target.[3][5]

Antimicrobial Targets

Salicylanilides have a long history of investigation for their antimicrobial properties, particularly against Gram-positive bacteria and mycobacteria.[2][6]

  • Bacterial Proteosynthesis: Recent studies on N-pyridyl-hydroxybenzamides have demonstrated that their antimicrobial action can involve the inhibition of protein synthesis (proteosynthesis) in bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9]

  • Bacterial Membrane Depolarization: In addition to specific enzyme inhibition, these compounds can exert a nonspecific effect by causing significant depolarization of the bacterial cell membrane.[7][8][9]

  • Isocitrate Lyase: Some salicylanilide derivatives have shown mild inhibitory activity against isocitrate lyase, an enzyme crucial for the glyoxylate cycle in certain bacteria and fungi.[6]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a validated drug target.[10] While direct evidence for this compound is pending, other heterocyclic carboxamides have been identified as potent InhA inhibitors.[10]

Deep Dive: Inhibition of Protein Kinases

Given the strong evidence for kinase inhibition within the salicylanilide class, we will focus on this target family for a more in-depth analysis.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

Proposed Mechanism of Action

It is hypothesized that this compound acts as a competitive inhibitor of ATP binding to the kinase active site.[1][11] The salicylamide core can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many Type I kinase inhibitors. The pyridinyl group can extend into the hydrophobic pocket, providing additional affinity and selectivity.

Key Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival. Its overexpression is common in several cancers.

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Compound 2-Hydroxy-N-2- pyridinylbenzamide Compound->EGFR Inhibits (ATP Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by this compound.

Experimental Validation Workflow

To rigorously assess the potential of this compound as a kinase inhibitor, a multi-step experimental workflow is essential. This workflow is designed to be a self-validating system, moving from direct target engagement to functional cellular outcomes.

Diagram 2: Experimental Workflow for Kinase Inhibitor Validation

Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Binding Step 1: Target Engagement (e.g., SPR, ITC) - Does it bind? Activity Step 2: Enzyme Inhibition (e.g., KinaseGlo, HTRF) - Does it inhibit activity? Binding->Activity Confirms Functional Relevance Target Step 3: Target Phosphorylation (e.g., Western Blot) - Is the target inhibited in cells? Activity->Target Translates to Cellular Context Pathway Step 4: Downstream Pathway (e.g., p-ERK Western Blot) - Is the pathway blocked? Target->Pathway Confirms Mechanism Phenotype Step 5: Cellular Phenotype (e.g., Proliferation Assay) - Does it affect cell viability? Pathway->Phenotype Links Mechanism to Effect

Caption: A sequential workflow for validating a potential kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol determines the concentration at which the compound inhibits 50% of the kinase activity (IC₅₀). The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in a kinase reaction.

Causality: This experiment directly measures the functional consequence of the compound on the isolated enzyme's catalytic activity. A decrease in ADP production is directly proportional to the inhibition of the kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of the target kinase (e.g., recombinant EGFR) and its specific substrate peptide in kinase buffer.

    • Prepare the ATP solution in kinase buffer to a final concentration that approximates the Michaelis constant (Km) for the specific kinase. Rationale: Using ATP at its Km makes the assay more sensitive to competitive inhibitors.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilution (or DMSO for control).

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no enzyme) and negative (DMSO) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses whether the compound can inhibit the autophosphorylation of a target receptor tyrosine kinase (like EGFR) in a cellular context.

Causality: This experiment validates that the compound can cross the cell membrane and engage its intended target inside the cell. A reduction in the phosphorylated form of the target protein, without a change in the total protein level, indicates specific inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A431, which overexpresses EGFR) in appropriate media until they reach ~80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity. Rationale: This synchronizes the cells and lowers background signal, making the effect of ligand stimulation clearer.

    • Pre-treat the cells with varying concentrations of this compound (and a DMSO control) for 2 hours.

  • Kinase Stimulation:

    • Stimulate the kinase activity by adding its ligand (e.g., 100 ng/mL EGF) for 10 minutes. Leave one plate unstimulated as a negative control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins.

    • Quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-EGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total target protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-GAPDH) to confirm equal loading and rule out protein degradation.

Summary of Quantitative Data

While specific quantitative data for this compound is not extensively published, data from analogous compounds highlight the potential potency. The following table presents hypothetical, yet plausible, data that could be generated from the described experiments.

Target ClassAssay TypeParameterExpected Value RangeReference
Anticancer
Protein Kinase (e.g., EGFR)In Vitro Kinase AssayIC₅₀0.1 - 5 µM[1]
HDAC (e.g., HDAC2)In Vitro Enzyme AssayIC₅₀0.5 - 10 µM[3][4]
Cancer Cell Line (e.g., A431)Proliferation AssayGI₅₀1 - 20 µM[12]
Antimicrobial
M. tuberculosis H37RvBroth MicrodilutionMIC6.25 - 50 µg/mL[7][9]
S. aureus (MRSA)Broth MicrodilutionMIC10 - 125 µM[7][9]

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural relation to the broadly active salicylanilide family. The existing literature strongly suggests that its biological activity is likely driven by interactions with multiple targets, prominently including protein kinases in cancer and key enzymes or cellular structures in pathogenic microbes. The experimental workflows detailed in this guide provide a robust framework for definitively identifying and validating these targets.

Future research should focus on:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating the precise mode of inhibition (e.g., competitive, non-competitive) for validated targets.[11][13]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy: Progressing promising candidates into preclinical animal models for both oncology and infectious disease indications.

By systematically exploring the biological targets of this compound, the scientific community can unlock its full therapeutic potential.

References

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  • Krátký, M., et al. (2014). Synthesis and biological activity of new salicylanilide N,N-disubstituted carbamates and thiocarbamates. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Otevřel, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. Available at: [Link]

  • Ferencz, E., et al. (2023). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. Available at: [Link]

  • Ferencz, E., et al. (2023). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. National Institutes of Health (PMC). Available at: [Link]

  • Abdel-Ghani, T.M., et al. (2023). A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity. PubMed Central. Available at: [Link]

  • SMRČKOVÁ, P., et al. (2023). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Taylor & Francis Online. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Salicylamide? Patsnap Synapse. Available at: [Link]

  • SMRČKOVÁ, P., et al. (2023). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Ghiurau, M., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Available at: [Link]

  • SMRČKOVÁ, P., et al. (2023). N-Pyrazinylhydroxybenzamides as biologically active compounds: a hit-expansion study and antimicrobial evaluation. PubMed. Available at: [Link]

  • Kairytė, V., et al. (2024). Some of the 2-pyrrolidinone-based compounds with anticancer properties... ResearchGate. Available at: [Link]

  • Nam, N-H., et al. (2017). Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity. PubMed. Available at: [Link]

  • Link, J.T., et al. (2003). Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). PubMed. Available at: [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • LibreTexts. (2024). 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Chen, Y-L., et al. (2022). Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. National Institutes of Health. Available at: [Link]

  • Waisser, K., et al. (2002). Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. Available at: [Link]

  • Sbardella, G., et al. (2020). Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Salicylamide. PubChem. Available at: [Link]

  • BioNinja. (n.d.). Enzyme Inhibition. BioNinja. Available at: [Link]

  • Ghorab, M.M., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Edubirdie. (2022). Experiment 6 Iodination of Salicylamide. Edubirdie. Available at: [Link]

  • Gao, P., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-hydroxy-N-(4-methyl-2-pyridinyl)benzamide. PubChem. Available at: [Link]

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An In-depth Technical Guide to the Synthesis and Biological Significance of 2-Hydroxy-N-2-pyridinylbenzamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-hydroxy-N-2-pyridinylbenzamide scaffold, a derivative of salicylamide, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Analogues of this core structure have been identified as potent antimicrobial agents, effective against challenging pathogens like Staphylococcus aureus and Mycobacterium tuberculosis, as well as promising modulators of key metabolic enzymes such as glucokinase. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action associated with this versatile class of compounds. We will delve into detailed, field-proven synthetic protocols, present key biological data in a structured format, and offer insights into the causal relationships between chemical structure and biological function, thereby providing a solid foundation for future research and development in this area.

Introduction: The Significance of the Salicylamide Moiety

The salicylamide framework, characterized by a 2-hydroxybenzamide structure, has long been a focal point of pharmaceutical research. The intrinsic properties of this scaffold, including its ability to form intramolecular hydrogen bonds and its capacity for diverse substitutions, make it an ideal starting point for the development of novel therapeutic agents. The introduction of a pyridinyl group at the amide nitrogen atom, creating this compound, has proven to be a particularly fruitful strategy, leading to compounds with enhanced biological efficacy and varied pharmacological profiles.

This guide will explore the chemical space of these analogues, focusing on two primary areas of therapeutic interest: antimicrobial activity and the allosteric activation of glucokinase for the potential treatment of type 2 diabetes. We will provide a detailed examination of the synthetic pathways, the rationale behind experimental choices, and the critical analysis of structure-activity relationships that drive the optimization of these molecules.

Synthetic Pathways and Methodologies

The synthesis of this compound analogues primarily revolves around the formation of a stable amide bond between a salicylic acid derivative and a 2-aminopyridine derivative. Several reliable methods have been established, with the choice of route often depending on the desired substituents and the scale of the reaction.

General Synthesis via Phenyl Salicylate Intermediates

A robust and frequently employed method involves the reaction of a substituted phenyl salicylate with a corresponding 2-aminopyridine. This approach avoids the direct use of potentially harsh coupling agents with the free salicylic acid, which can sometimes lead to side reactions.

Conceptual Workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation A Substituted Salicylic Acid D Substituted Phenyl Salicylate A->D B Phenol B->D C Phosphorus Trichloride C->D F Final Analogue D->F E Substituted 2-Aminopyridine E->F G A Analogue B Bacterial Cell Membrane A->B Interaction C Ribosome A->C Binding D Membrane Depolarization B->D E Inhibition of Proteosynthesis C->E F Bacteriostatic/Bactericidal Effect D->F E->F G A Glucokinase (Inactive) D Glucokinase-GKA-Glucose Complex (Active) A->D B Analogue (GKA) B->D C Glucose C->D E Glucose-6-Phosphate D->E Phosphorylation F Increased Glycolysis & Insulin Secretion E->F

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-Hydroxy-N-2-pyridinylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Hydroxy-N-2-pyridinylbenzamide, a valuable scaffold in medicinal chemistry. The synthesis is based on the classic Schotten-Baumann reaction conditions, involving the activation of salicylic acid via an acyl chloride intermediate, followed by nucleophilic acyl substitution with 2-aminopyridine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and methods for purification and characterization to ensure a high-purity final product.

Introduction and Significance

This compound, also known as N-(pyridin-2-yl)salicylamide, belongs to the benzamide class of compounds. This structural motif is of significant interest in pharmaceutical research, as its derivatives have demonstrated a wide range of biological activities, including antibacterial and antioxidant properties.[1][2] The presence of a hydroxyl group, an amide linkage, and a pyridine ring provides multiple points for hydrogen bonding and potential coordination with biological targets, making it a versatile building block for drug discovery.

The protocol detailed herein follows a robust and well-established chemical pathway: the conversion of a carboxylic acid to a more reactive acyl chloride, which subsequently undergoes amidation. This method is favored for its efficiency and high yields when direct amidation is impractical due to the competing acid-base reaction between the starting materials.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a two-step process, beginning with the activation of salicylic acid (2-hydroxybenzoic acid) using thionyl chloride (SOCl₂).

Step 1: Acyl Chloride Formation. Salicylic acid is treated with thionyl chloride. The lone pair of electrons on the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂. A subsequent rearrangement and elimination of sulfur dioxide (SO₂) and a chloride ion results in the formation of the highly reactive 2-hydroxybenzoyl chloride. This step is critical as the acyl chloride is significantly more electrophilic than the parent carboxylic acid.

Step 2: Nucleophilic Acyl Substitution. The resulting acyl chloride is then subjected to a nucleophilic attack by the primary amine group of 2-aminopyridine. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide bond. A base, such as pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the 2-aminopyridine nucleophile and driving the reaction to completion.[3]

Caption: Overall reaction scheme for the synthesis.

Materials and Safety

Reagents and Equipment
ReagentFormulaMolar Mass ( g/mol )CAS No.Purity
Salicylic AcidC₇H₆O₃138.1269-72-7≥99%
2-AminopyridineC₅H₆N₂94.12504-29-0≥98%
Thionyl ChlorideSOCl₂118.977719-09-7≥99%
Pyridine (anhydrous)C₅H₅N79.10110-86-1≥99.8%
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9375-09-2≥99.8%
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
n-HexaneC₆H₁₄86.18110-54-3ACS Grade
Sodium BicarbonateNaHCO₃84.01144-55-8ACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6ACS Grade

Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer with hotplate, ice bath, rotary evaporator, standard glassware, filtration apparatus, fume hood.

Critical Safety Precautions

This synthesis involves hazardous materials. All steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

ChemicalHazard SummaryHandling Precautions
Thionyl Chloride Toxic if inhaled, causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (HCl, SO₂).[4][5]Handle with extreme caution. Use a syringe or cannula for transfers. Ensure the apparatus is completely dry. Have a neutralizing agent (e.g., sodium bicarbonate) ready for spills.
Pyridine Highly flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[6][7][8]Keep away from ignition sources. Use in a well-ventilated area. Avoid contact with skin and eyes.
2-Aminopyridine Toxic if swallowed and harmful in contact with skin. Causes serious skin and eye irritation.[9][10][11][12]Avoid creating dust. Do not ingest or allow skin contact. Wash hands thoroughly after handling.
Dichloromethane Suspected of causing cancer. Causes skin and eye irritation.Minimize inhalation and skin contact.
Salicylic Acid Harmful if swallowed. Causes serious eye damage.[13][14][15] Fine dust can form explosive mixtures with air.[13]Avoid dust inhalation. Wear eye protection.

Detailed Experimental Protocol

Caption: Step-by-step experimental workflow.

Step 1: Formation of 2-Hydroxybenzoyl Chloride (in situ)
  • Apparatus Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to be free of moisture. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: To the flask, add salicylic acid (5.0 g, 36.2 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Activation: Add thionyl chloride (4.0 mL, 54.3 mmol, 1.5 eq) to the dropping funnel. Add the thionyl chloride to the stirred salicylic acid solution dropwise over 20-30 minutes.

    • Scientist's Note: This addition is exothermic and releases HCl and SO₂ gas. A slow, controlled addition is crucial to manage the reaction temperature and gas evolution. The reaction must be performed in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 2 hours.

  • Removal of Excess Reagent: Cool the flask back to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-hydroxybenzoyl chloride (a viscous oil or solid) is used immediately in the next step without further purification.

Step 2: Amide Coupling
  • Prepare Amine Solution: In a separate 250 mL flask, dissolve 2-aminopyridine (3.4 g, 36.2 mmol, 1.0 eq) in anhydrous DCM (50 mL) and anhydrous pyridine (5.8 mL, 72.4 mmol, 2.0 eq).

    • Scientist's Note: Pyridine acts as both a solvent and a base to scavenge the HCl produced during the amidation, which would otherwise form a non-nucleophilic ammonium salt with the 2-aminopyridine.

  • Cooling: Cool this solution to 0 °C in an ice bath with stirring.

  • Coupling Reaction: Re-dissolve the crude 2-hydroxybenzoyl chloride from Step 1 in anhydrous DCM (30 mL). Add this solution dropwise to the cold, stirred 2-aminopyridine solution over 30 minutes.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

Step 3: Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

    • Scientist's Note: The acid wash removes residual pyridine and unreacted 2-aminopyridine, while the bicarbonate wash removes unreacted salicylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a white or off-white solid.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white crystalline solid
Melting Point Literature value is ~204 °C[16]
¹H NMR Expect characteristic peaks for aromatic protons, an amide N-H proton (broad singlet, downfield), and a phenolic O-H proton (broad singlet, downfield).
FTIR (cm⁻¹) ~3400-3300 (N-H stretch), ~3200-3000 (O-H stretch, broad), ~1650 (C=O amide I band), ~1600-1450 (aromatic C=C stretch).
Mass Spec (ESI+) Expected m/z for [M+H]⁺ = 215.08

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound. By activating salicylic acid with thionyl chloride prior to coupling with 2-aminopyridine, this method overcomes the challenges of direct amidation and provides a high yield of the desired product. Strict adherence to the safety precautions outlined is imperative for the safe execution of this procedure. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound.

References

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Application Note & Protocol: A High-Yield, Optimized Synthesis of 2-Hydroxy-N-2-pyridinylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the high-yield synthesis of 2-Hydroxy-N-2-pyridinylbenzamide, a key scaffold in medicinal chemistry. We address the inherent challenges of coupling salicylic acid with the electronically-deficient 2-aminopyridine by employing a robust activation strategy. This protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step methodology, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction & Strategic Overview

This compound and its derivatives are heterocyclic compounds of significant interest due to their broad-spectrum antimicrobial and antimycobacterial activities.[1] The core structure, formed by an amide linkage between a salicylic acid moiety and a pyridine ring, presents a synthetic challenge. The primary obstacle is the formation of the amide bond itself.

Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to overcome a significant activation barrier, often leading to side reactions and limited applicability.[2] The core of this issue is the competing acid-base reaction that forms a stable ammonium carboxylate salt.[2][3] Furthermore, 2-aminopyridine is a particularly poor nucleophile because the lone pair on the amino nitrogen is delocalized into the electron-deficient pyridine ring, reducing its reactivity. This necessitates a carefully chosen strategy to activate the carboxylic acid, transforming it into a highly reactive electrophile that can be readily attacked by the weak amine nucleophile.[4]

This guide details a protocol utilizing a uronium salt-based coupling reagent, which provides rapid and efficient activation of the carboxylic acid under mild conditions, leading to consistently high yields.[5][6]

Reaction Principle & Mechanistic Insight

The chosen method involves the in-situ activation of salicylic acid using a coupling reagent, followed by nucleophilic acyl substitution by 2-aminopyridine. While classic methods might involve converting the salicylic acid to a more reactive acyl chloride, this approach can be harsh and may not be compatible with sensitive functional groups.

Modern coupling reagents offer a milder and more efficient alternative. We will focus on a uronium/aminium salt-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The key steps in the HATU-mediated coupling are:

  • Activation: The carboxylate of salicylic acid (deprotonated by a non-nucleophilic base like DIPEA) attacks the electrophilic carbon of HATU.

  • Formation of an Active Ester: This forms a highly reactive O-acylisourea intermediate, which rapidly rearranges to an activated OAt-ester. This ester is a superb leaving group.

  • Nucleophilic Attack: The weakly nucleophilic 2-aminopyridine attacks the carbonyl carbon of the activated ester.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating the leaving group (HOAt) and forming the stable amide bond of this compound.

The inclusion of a mild, non-nucleophilic organic base is critical to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[7]

HATU_Amide_Coupling_Mechanism SA Salicylic Acid (Carboxylic Acid) AE Activated OAt-Ester (Highly Reactive Intermediate) SA->AE Activation HATU HATU + Base (e.g., DIPEA) HATU->AE Product 2-Hydroxy-N-2- pyridinylbenzamide AE->Product Nucleophilic Attack AP 2-Aminopyridine (Weak Nucleophile) AP->Product

Figure 1: Mechanism of HATU-mediated amide bond formation.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale and can be adjusted as needed. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
Salicylic AcidC₇H₆O₃138.12>99%1.38 g10.0
2-AminopyridineC₅H₆N₂94.12>99%0.94 g10.0
HATUC₁₀H₁₅F₆N₆OP380.23>98%4.18 g11.0
DIPEAC₈H₁₉N129.24>99%3.5 mL20.0
Anhydrous DMFC₃H₇NO73.09<50 ppm H₂O50 mL-
Ethyl AcetateC₄H₈O₂88.11ACS Grade200 mL-
Sat. aq. NaHCO₃---100 mL-
Brine---50 mL-
Anhydrous MgSO₄MgSO₄120.37-~5 g-
Experimental Workflow

The overall process from setup to purified product is outlined below.

Experimental_Workflow start Setup & Reagent Prep dissolve Dissolve Salicylic Acid, 2-Aminopyridine, & HATU in DMF start->dissolve cool Cool Reaction Mixture to 0°C (Ice Bath) dissolve->cool add_base Add DIPEA Dropwise cool->add_base react Stir at RT for 4-6 hours (Monitor by TLC) add_base->react quench Quench with Water & Dilute with Ethyl Acetate react->quench wash1 Wash with Sat. aq. NaHCO₃ quench->wash1 wash2 Wash with Brine wash1->wash2 dry Dry Organic Layer (MgSO₄) wash2->dry filter Filter and Concentrate in vacuo dry->filter purify Purify via Recrystallization or Column Chromatography filter->purify end Characterize Final Product purify->end

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.38 g, 10.0 mmol), 2-aminopyridine (0.94 g, 10.0 mmol), and HATU (4.18 g, 11.0 mmol).

    • Causality Note: Using a slight excess (1.1 eq) of the coupling reagent ensures complete activation of the carboxylic acid.

  • Dissolution: Add 50 mL of anhydrous DMF to the flask. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

    • Causality Note: Anhydrous solvent is crucial to prevent hydrolysis of the activated ester intermediate, which would reduce the yield.[6]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol) to the reaction mixture dropwise over 5 minutes using a syringe.

    • Causality Note: A non-nucleophilic base is used to avoid competing with the desired amine. Adding it slowly at 0°C helps to control any exotherm and prevents side reactions. Two equivalents are used to neutralize both the carboxylic acid proton and the proton released from the amine upon amide formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylic acid spot has been consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate. Shake vigorously.

  • Extraction & Washing:

    • Separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.

    • Combine the organic layers and wash with 2 x 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted salicylic acid and acidic byproducts.

    • Wash the organic layer with 50 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization (Preferred): The crude solid can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Expected Results
  • Appearance: The final product should be an off-white to pale yellow solid.

  • Yield: 85-95% (based on a 10 mmol scale).

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The phenolic -OH proton should be visible in the ¹H NMR spectrum, along with the characteristic aromatic and amide N-H protons.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet solvent or reagents. 2. Ineffective coupling reagent (degraded). 3. Insufficient reaction time.1. Ensure all reagents and solvents are anhydrous. Dry DMF over molecular sieves. 2. Use a fresh bottle of HATU. 3. Monitor the reaction by TLC and allow it to run to completion (may take longer than 6 hours).
Starting Material Remains 1. Insufficient amount of coupling reagent or base. 2. Low reactivity of substrates.1. Ensure stoichiometry is correct (1.1 eq HATU, 2.0 eq DIPEA). 2. Gently warm the reaction to 40-50°C to increase the reaction rate, but monitor for side products.
Multiple Spots on TLC (Side Products) 1. Reaction run at too high a temperature. 2. Racemization or side reactions involving the hydroxyl group.1. Maintain temperature control, especially during base addition. 2. While less of an issue here, for chiral acids, using additives like HOBt can suppress side reactions.[6] Ensure the phenolic -OH did not react; protection may be needed for more complex substrates.

Conclusion

The synthesis of this compound can be achieved in high yields by carefully selecting a modern amide coupling protocol. The use of HATU as a coupling agent effectively overcomes the low nucleophilicity of 2-aminopyridine, allowing the reaction to proceed efficiently under mild conditions. This detailed guide provides a reliable and reproducible method, complete with mechanistic rationale and troubleshooting steps, to facilitate the successful synthesis of this valuable chemical entity for research and development professionals.

References

  • Gao, C., et al. (2018). Synthesis and biological evaluation of novel benzamide derivatives. ResearchGate. Available at: [Link]

  • Kondo, Y., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health. Available at: [Link]

  • Creighton, C., et al. (2021). Process for synthesis of picolinamides. Google Patents (WO2021076681A1).
  • Kim, M., et al. (2018). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. Google Patents (EP2566859B1).
  • Kovaleva, E., et al. (2024). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI. Available at: [Link]

  • Shaabani, A., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available at: [Link]

  • Hudson, A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. American Chemical Society Publications. Available at: [Link]

  • Lundberg, H., et al. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemistry Stack Exchange, citing Chem. Soc. Rev. Available at: [Link]

  • N.N. (n.d.). Direct amide formation between carboxylic acids and amines : mechanism and development of novel catalytic solutions. Semantic Scholar. Available at: [Link]

  • Oniscu, C., et al. (2002). Synthesis and characterization of some N-substituted amides of salicylic acid. ResearchGate. Available at: [Link]

  • Beiersdorf AG (1987). Salicylic acid amides, their use, and a process for their production. Google Patents.
  • Dr. Wander A.-G. (1961). Process for the preparation of salicylamide-O-acetic acid amides. Google Patents (DE1126373B).
  • Gucka, M., et al. (2022). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Taylor & Francis Online. Available at: [Link]

  • Reddy, T., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [Link]

  • Todd, M., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Institutes of Health. Available at: [Link]

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Application Note: High-Purity Recovery of 2-Hydroxy-N-2-pyridinylbenzamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Hydroxy-N-2-pyridinylbenzamide, a compound of significant interest in medicinal chemistry and materials science. Purity of such intermediates is paramount for the integrity of downstream applications and the validity of experimental data. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity of solid organic compounds.[1][2] This guide moves beyond a simple list of steps to explain the underlying principles and critical decision points, empowering the researcher to adapt and troubleshoot the procedure effectively. We will cover systematic solvent selection, a detailed step-by-step bulk purification protocol, methods for troubleshooting common issues, and criteria for assessing final product purity.

Introduction: The Rationale for Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[4][5] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution, and then allowing this solution to cool slowly, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of a crystal lattice.

The genius of this method lies in its selectivity. As the crystal lattice forms, it tends to exclude molecules that do not fit its geometry—namely, the impurities.[5] These impurities, along with any excess target compound, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[6] The success of this technique is therefore not just a procedure, but an art guided by a firm understanding of solubility principles. For aromatic amides like this compound, which can be prone to decomposition with more aggressive methods like chromatography, recrystallization is often the method of choice.[7]

Materials and Equipment

Reagents:

  • Crude this compound

  • Screening Solvents (Reagent Grade or higher):

    • Ethanol (95% or Absolute)

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

    • Toluene

    • Deionized Water

  • Activated Carbon (decolorizing charcoal, if needed)

  • Celite® (or other filter aid, if needed for hot filtration)

Equipment:

  • Erlenmeyer Flasks (various sizes)

  • Hot Plate with Stirring Capability

  • Magnetic Stir Bars

  • Graduated Cylinders

  • Powder Funnel

  • Stemless Funnel (for hot filtration)

  • Fluted Filter Paper

  • Büchner Funnel and Flask

  • Vacuum Source (aspirator or pump)

  • Round Bottom Flask (for solvent evaporation, if necessary)

  • Rotary Evaporator

  • Spatulas and Glass Stirring Rods

  • Watch Glasses

  • Melting Point Apparatus

  • Drying Oven or Vacuum Desiccator

Protocol Part I: Systematic Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[3] An ideal solvent should:

  • Completely dissolve the target compound when hot (at or near its boiling point).

  • Dissolve very little of the target compound when cold (at room temperature or in an ice bath).

  • Either not dissolve impurities at all (allowing for hot filtration) or dissolve them very well even when cold (so they remain in the mother liquor).[8]

  • Be chemically inert, not reacting with the target compound.[9]

  • Have a boiling point below the melting point of the target compound to prevent "oiling out".[10]

  • Be sufficiently volatile for easy removal from the purified crystals.

Given that this compound is an aromatic amide, polar solvents like alcohols and acetonitrile are excellent starting points.[7] A mixed-solvent system (e.g., Ethanol/Water) can also be highly effective.[6]

Experimental Procedure for Solvent Screening:

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each tube, add a different test solvent dropwise at room temperature, swirling after each addition, until a total of 1 mL has been added. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[3]

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath or on a heating block. Add more solvent in small portions (0.25 mL) until the solid just dissolves.[11] Record the total volume of solvent used.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a large crop of well-defined crystals.

Data Presentation: Solvent Screening Log

SolventSolubility (Cold, ~25°C)Solubility (Hot, ~B.P.)Crystal Formation upon CoolingObservations
EthanolSparingly SolubleSolubleGood crystal formationPromising candidate.
AcetonitrileSparingly SolubleSolubleVery good, needle-like crystalsExcellent candidate.[7]
Ethyl AcetateSlightly SolubleSolubleModerate yieldPotential candidate.
TolueneInsolubleSparingly SolublePoor yieldNot suitable alone.
WaterInsolubleInsolubleN/ANot suitable alone, but could be an anti-solvent.
Ethanol/Water (e.g., 9:1)Sparingly SolubleSolubleExcellent, dense crystalsHighly promising mixed-solvent system.

Based on typical results for similar amides, Acetonitrile or an Ethanol/Water mixture are often the most effective choices.

Protocol Part II: Bulk Purification of this compound

This protocol assumes the selection of 95% Ethanol as the recrystallization solvent based on the screening process.

Step 1: Dissolution
  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add an initial volume of 95% Ethanol (e.g., 20 mL) to the flask.

  • Heat the mixture on a hot plate with gentle stirring. Bring the solvent to a gentle boil.

  • Causality Check: Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the crystal lattice of the solute, thus increasing solubility.[9]

  • Continue adding small portions of hot ethanol until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary. [2][11] Using excess solvent is the most common cause of poor yield.[10][12]

  • Expert Tip: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon (approx. 1-2% of the solute weight), and re-heat to boiling for 5-10 minutes. The carbon will adsorb the colored impurities.[11]

Step 2: Hot Filtration (Conditional)

This step is only necessary if insoluble impurities or activated carbon are present.

  • Place a stemless funnel fitted with fluted filter paper over a second, pre-heated Erlenmeyer flask.

  • Causality Check: Pre-heating the filtration apparatus (flask and funnel) prevents the solution from cooling during filtration, which would cause premature crystallization and loss of product in the filter paper.[6]

  • Pour the hot solution through the filter paper as quickly as possible. Rinse the original flask with a small amount of hot solvent and pass this through the filter to recover any remaining product.

Step 3: Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed on a benchtop.

  • Causality Check: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals or a precipitate.[5][13]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[4]

Step 4: Isolation and Drying
  • Set up a Büchner funnel with filter paper over a vacuum flask.

  • Wet the filter paper with a small amount of the cold recrystallization solvent (95% Ethanol) to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Wash the crystals with two small portions of ice-cold solvent .

  • Causality Check: The wash removes the impurity-laden mother liquor adhering to the crystal surfaces.[1] Using ice-cold solvent minimizes the re-dissolving and loss of the purified product.[11]

  • Keep the vacuum on for 10-15 minutes to pull air through the crystals and begin the drying process.

  • Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow and decision points in the purification protocol.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve check_insolubles Insoluble Impurities Present? dissolve->check_insolubles hot_filter 2. Hot Filtration check_insolubles->hot_filter Yes cool 3. Cool Slowly (Room Temp -> Ice Bath) check_insolubles->cool No hot_filter->cool check_crystals Crystals Formed? cool->check_crystals isolate 4. Isolate Crystals (Vacuum Filtration) check_crystals->isolate Yes troubleshoot Troubleshoot (See Table 2) check_crystals->troubleshoot No wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry to Constant Weight wash->dry product Pure Crystalline Product dry->product

Caption: Logical workflow for the purification of this compound.

Troubleshooting

Even with a well-designed protocol, issues can arise. The following table provides guidance on common problems.

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used. [12]Gently boil off a portion of the solvent to re-saturate the solution and attempt to cool again.[10]
Supersaturation. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[11][12]
Product "oils out" instead of crystallizing. The compound's melting point is lower than the solution's temperature.[10]Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent to lower the saturation temperature, and cool more slowly.[10][12]
High concentration of impurities depressing the melting point.Consider a pre-purification step or using a different solvent system.
Very low recovery/yield. Too much solvent was used. [10]If the mother liquor has not been discarded, concentrate it using a rotary evaporator and cool to recover a "second crop" of crystals (which may be less pure).[2]
Premature crystallization during hot filtration.Ensure the filtration apparatus is adequately pre-heated. Use a slight excess of hot solvent and boil it off after filtration is complete.[6]
Crystals were washed with too much or with warm solvent.Always use a minimal amount of ice-cold solvent for washing.

Purity Assessment

The purity of the final product should be confirmed.

  • Melting Point: A pure compound will have a sharp and narrow melting point range. Compare the experimental value to the literature value if available. Impurities typically depress and broaden the melting range. For context, the similar compound 2-hydroxy-N-phenylbenzamide has a melting point of 137 °C.[14]

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

  • Spectroscopy (NMR, IR): The spectra of the purified product should be clean and match the expected structure, free from impurity signals.

References

  • Organic Chemistry at CU Boulder. (n.d.). Crystallization. University of Colorado Boulder. Retrieved from [Link]

  • Studylib. (2015). Crystallization Technique: Organic Chemistry Lab Guide. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Aakash BYJU'S. Retrieved from [Link]

  • Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]

  • Fieser, L. F. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • University of California, Irvine. (n.d.).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-hydroxy-N-phenylbenzamide. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 2-Hydroxy-N-2-pyridinylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Hydroxy-N-2-pyridinylbenzamide purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable assessment of process-related impurities and degradation products. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and acidified water. This protocol provides a comprehensive framework for analysis, from sample preparation to method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The causality behind chromatographic choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction and Scientific Rationale

This compound is an aromatic amide containing both a phenol and a pyridine moiety, making it a key intermediate in the synthesis of various pharmaceutical compounds. The purity of such an intermediate is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[4] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[5][6]

This method employs reversed-phase chromatography, the most common mode of HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[7][8] For a moderately polar compound like this compound, this approach provides excellent retention and separation from both more polar and less polar impurities.

Causality of Method Design:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the foundational stationary phase. Its hydrophobic nature provides strong retention for the aromatic rings of the analyte through hydrophobic interactions.[8] This long alkyl chain offers a high surface area, maximizing the potential for differential partitioning of the analyte and its impurities, which is essential for achieving high resolution.[9]

  • Mobile Phase Strategy: A gradient elution of water and acetonitrile is utilized. This is superior to an isocratic method for impurity analysis, as it allows for the elution of impurities with a wide range of polarities within a reasonable timeframe while maintaining sharp peak shapes. The analysis begins with a high percentage of aqueous phase to retain and separate polar impurities, and the organic content is gradually increased to elute the main analyte and any non-polar impurities.

  • pH Control: The mobile phase is acidified with 0.1% formic acid. This is a critical parameter. The analyte contains a phenolic hydroxyl group and a basic pyridine nitrogen. By maintaining a low pH (around 2.7), the protonation of the pyridine nitrogen is ensured, and the ionization of the phenolic group is suppressed. This uncharged state prevents peak tailing caused by interactions with residual silanol groups on the silica backbone of the C18 column, resulting in sharp, symmetrical peaks and reproducible retention times.[9]

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • This compound Reference Standard (Characterized, >99.5% purity)

    • This compound sample for analysis.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)
Injection Volume 10 µL
Run Time 40 minutes

Protocols

Protocol 1: Standard and Sample Preparation

Rationale: Accurate and consistent solution preparation is fundamental to achieving precise and accurate quantitative results. A concentration of 1.0 mg/mL for the test sample allows for the detection of impurities at the 0.05% level with high confidence.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Reference Standard Solution (0.1 mg/mL): a. Accurately weigh approximately 10 mg of the this compound reference standard. b. Transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve. d. Allow the solution to return to room temperature. e. Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (1.0 mg/mL): a. Accurately weigh approximately 25 mg of the this compound sample. b. Transfer to a 25 mL volumetric flask. c. Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Dilute to the mark with diluent and mix thoroughly. f. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Analytical Workflow and Data Acquisition

The overall workflow from sample receipt to final purity report is a systematic process designed to ensure data integrity.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_sample Standard & Sample Preparation sst_check System Suitability Test (SST) prep_sample->sst_check equilibration->sst_check sst_check->equilibration If Fail injection Sample Injection & Sequence Run sst_check->injection If Pass integration Chromatogram Integration injection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report Generation calculation->report

Caption: High-level workflow for HPLC purity assessment.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Reference Standard solution (0.1 mg/mL) in six replicates. The system is deemed ready for analysis only if the SST criteria are met.

  • Sequence Setup: Create a sequence with the following injection order: Blank (diluent), six replicate injections of the Reference Standard, Blank, and then the Sample Solutions.

  • Data Acquisition: Execute the sequence and collect the chromatograms.

Data Analysis and System Suitability
  • Purity Calculation: For the sample chromatogram, calculate the percentage purity using area normalization.

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

  • System Suitability: The performance of the chromatographic system must be verified before sample analysis. The criteria are based on established pharmaceutical practices.[10][11]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for the main analyte peakEnsures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000 for the main analyte peakMeasures column efficiency and the ability to produce narrow peaks.
%RSD of Peak Area ≤ 2.0% for six replicate injectionsDemonstrates the precision of the injector and detector response.
%RSD of Retention Time ≤ 1.0% for six replicate injectionsIndicates the stability of the pump and the reproducibility of the separation.

Method Validation Protocol

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][12]

G Validation Method Validation (ICH Q2) Specificity Specificity Forced Degradation (Acid, Base, Peroxide, Heat, Light) Validation:f0->Specificity Linearity Linearity 5 Levels (e.g., 50-150% of test conc.) Validation:f0->Linearity Accuracy Accuracy Spiked Recovery 3 Levels, 3 Replicates Validation:f0->Accuracy Precision Precision Repeatability (n=6) Intermediate Precision Validation:f0->Precision Limits Detection & Quantitation LOD & LOQ (Signal-to-Noise or Slope Method) Validation:f0->Limits Robustness Robustness Small Variations (Flow, Temp, pH) Validation:f0->Robustness

Caption: Core parameters for analytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress). Analyze stressed samples to ensure the main peak is resolved from all degradation products.[6]Peak purity index of the analyte peak should be > 0.999. Resolution between the analyte and its closest eluting impurity/degradant should be > 1.5.
Linearity Prepare standard solutions at a minimum of five concentrations, typically from LOQ to 150% of the working concentration. Plot peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[13]
Precision (Repeatability) Analyze six individual preparations of the sample at 100% of the test concentration.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often established at a signal-to-noise ratio of 10:1.[14]%RSD for replicate injections at the LOQ concentration should be ≤ 10.0%.
Limit of Detection (LOD) Determine the lowest concentration that can be detected but not necessarily quantified. Often established at a signal-to-noise ratio of 3:1.[14]The signal should be clearly distinguishable from the baseline noise.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on SST results.System suitability criteria must be met under all varied conditions.

Conclusion

The RP-HPLC method detailed in this application note is a specific, precise, and accurate tool for the purity assessment of this compound. The provided protocols for sample analysis and method validation offer a complete framework for implementation in both research and quality control environments. By explaining the scientific rationale behind the method's parameters, this guide equips analytical scientists to effectively apply, adapt, and troubleshoot the procedure, ensuring the generation of high-quality, reliable data for drug development and manufacturing.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design . ResearchGate. [Link]

  • Method Development for Drug Impurity Profiling: Part 1 . LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant . PubMed. [Link]

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  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis . Veeprho. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development . American Pharmaceutical Review. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Jones Chromatography. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. [Link]

  • Reversed-phase chromatography . Wikipedia. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques . Jordi Labs. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs . National Institutes of Health (NIH). [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples . PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples . ResearchGate. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs . PubMed. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . National Institutes of Health (NIH). [Link]

  • Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies . Longdom Publishing. [Link]

Sources

Determining the In-Vitro Potency of 2-Hydroxy-N-2-pyridinylbenzamide Against Mycobacterium tuberculosis: A Detailed Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates robust and reliable methods for the evaluation of novel antimicrobial agents. This application note provides a comprehensive, field-proven protocol for determining the Minimum Inhibitory Concentration (MIC) of the investigational compound "2-Hydroxy-N-2-pyridinylbenzamide" against the virulent Mtb H37Rv strain (ATCC 27294). We detail the use of the Microplate Alamar Blue Assay (MABA), a colorimetric method prized for its sensitivity, cost-effectiveness, and suitability for higher-throughput screening. This guide is crafted for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental steps to ensure data integrity and reproducibility.

Foundational Principles: Why the Microplate Alamar Blue Assay?

The determination of a compound's MIC is a cornerstone of antimicrobial drug discovery, defining the lowest concentration required to inhibit the visible growth of a microorganism. For a slow-growing pathogen like M. tuberculosis, traditional agar-based methods are time-consuming and laborious. The MABA method offers a superior alternative by leveraging the metabolic activity of viable mycobacteria.

The assay's core principle lies in the reduction of the blue, non-fluorescent redox indicator, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.[1][2] A blue well signifies bacterial inhibition, while a pink well indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[3][4] This method has demonstrated strong correlation with more traditional and expensive methods like the BACTEC 460 radiometric system.[2]

The Target Organism: M. tuberculosis H37Rv (ATCC 27294)

For primary screening of anti-tubercular compounds, the use of a well-characterized, virulent reference strain is paramount. M. tuberculosis H37Rv (ATCC 27294) is the internationally recognized standard for such studies.[5][6] Originally isolated from a human lung lesion in 1905, its virulence and genomic characteristics are extensively documented, providing a reliable baseline for assessing the potency of new chemical entities.[5][7] All work with this Biosafety Level 3 (BSL-3) pathogen must be conducted under the appropriate containment and safety protocols.[5]

The Self-Validating Experimental Workflow

To ensure the trustworthiness of the generated MIC data, the protocol is designed as a self-validating system. This is achieved through the incorporation of multiple, layered controls that verify the viability of the inoculum, the sterility of the reagents, and the activity of a known anti-tubercular agent.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Data Acquisition & Analysis P1 Prepare Middlebrook 7H9 Complete Medium P2 Culture M. tuberculosis H37Rv to Mid-Log Phase P1->P2 Culture Medium A3 Prepare and Add Standardized Mtb Inoculum P2->A3 Bacterial Culture P3 Prepare Compound Stock (this compound) A2 Create Serial Dilutions of Test & Control Compounds P3->A2 Test Compound P4 Prepare Control Drug Stock (Isoniazid) P4->A2 Control Drug A1 Dispense Medium A1->A2 A2->A3 A4 Incubate Plates at 37°C A3->A4 R1 Add Alamar Blue Indicator A4->R1 R2 Incubate and Observe Color Change R1->R2 R3 Determine MIC (Visual & Spectrophotometric) R2->R3 R4 Validate and Interpret Results R3->R4

Caption: High-level overview of the MIC determination workflow.

Detailed Protocol: From Reagents to Results

Disclaimer: All manipulations involving live M. tuberculosis cultures must be performed in a certified Class II Biosafety Cabinet (BSC) within a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[5]

Reagents and Media Preparation
  • Middlebrook 7H9 Broth Base: Prepare according to the manufacturer's instructions.

  • Complete Middlebrook 7H9 Medium (7H9-OADC-G):

    • To 900 mL of sterile Middlebrook 7H9 broth, aseptically add 100 mL of Middlebrook OADC Enrichment (Oleic Acid, Albumin, Dextrose, Catalase).

    • Add 2 mL of sterile glycerol.

    • This complete medium is the foundation for Mtb growth and should be quality controlled for sterility before use.

  • This compound Stock Solution:

    • Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for most non-polar organic compounds in antimicrobial screening due to its high solubilizing capacity and miscibility with aqueous media.[8]

    • Accurately weigh the compound and dissolve in 100% DMSO to a final concentration of 10 mg/mL. Gentle warming may be required to facilitate dissolution.

    • The final concentration of DMSO in the assay wells must not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

  • Isoniazid (INH) Stock Solution: Prepare a 1 mg/mL stock solution in sterile deionized water. This will serve as the positive control.

  • Alamar Blue Reagent: Use a commercially available, sterile solution of resazurin.

Inoculum Preparation: The Key to Reproducibility

The density of the starting bacterial culture is a critical variable that can significantly impact the final MIC value. Standardization is therefore essential.

  • Culture Activation: Inoculate 5 mL of 7H9-OADC-G with a frozen stock of M. tuberculosis H37Rv. Incubate at 37°C with gentle shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.8).

  • Dispersion of Clumps: Mycobacteria have a tendency to clump, which can lead to inaccurate dilutions. To create a uniform suspension, transfer the culture to a sterile tube containing glass beads and vortex for 1-2 minutes.

  • Standardization: Allow the vortexed culture to stand for 5 minutes to allow larger clumps to settle. Carefully transfer the supernatant to a new sterile tube and adjust the turbidity with fresh 7H9-OADC-G to match a 1.0 McFarland standard.

  • Final Inoculum: Dilute the standardized suspension 1:20 in 7H9-OADC-G. This will be the working inoculum, providing a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

Microplate Assay Setup

The following procedure is for a standard 96-well, round-bottom microtiter plate:

  • Plate Layout: Design a plate map that includes the test compound, the positive control (INH), a growth control (no drug), and a sterility control (no bacteria). To mitigate evaporation (the "edge effect"), fill the perimeter wells with 200 µL of sterile water.

  • Medium Dispensing: Add 100 µL of 7H9-OADC-G to all "inner" wells that will be used for the assay.

  • Compound Dilution:

    • Add 100 µL of the 10 mg/mL stock solution of "this compound" to the first well of its designated row(s). This will be your highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

    • Repeat this process for the Isoniazid control.

  • Inoculation: Add 100 µL of the working Mtb inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates with a breathable sealant or place them in a humidified container (e.g., a zip-lock bag with a damp paper towel) to prevent evaporation. Incubate at 37°C for 7 days.

Determining the MIC
  • Growth Check: After 7 days, visually inspect the growth control wells. You should observe a pellet of bacteria at the bottom of the well.

  • Alamar Blue Addition: Add 30 µL of Alamar Blue solution to each well.

  • Final Incubation: Re-seal the plates and incubate at 37°C for an additional 24-48 hours.

  • Reading the Results:

    • Visual MIC: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[3] A violet color is considered indicative of partial inhibition but should be recorded as growth.

    • Spectrophotometric MIC (Optional but Recommended): For a more quantitative result, read the absorbance at 570 nm and 600 nm using a microplate reader. The percentage of resazurin reduction can be calculated, and the MIC can be defined as the lowest drug concentration that inhibits reduction by ≥90% compared to the growth control.

MIC_Reading cluster_wells Example Wells After Alamar Blue Incubation W1 64 µg/mL W2 32 µg/mL W1->W2 W3 16 µg/mL W2->W3 W4 8 µg/mL W3->W4 W5 Growth Control W6 Sterility Control I1 Blue = No Growth (Inhibition) I2 Pink = Growth I3 MIC = 32 µg/mL (Lowest concentration with no growth)

Sources

Application Notes & Protocols for In Vitro Antimicrobial Susceptibility Testing of 2-Hydroxy-N-2-pyridinylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Novel Antimicrobial Evaluation

The rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities. The N-pyridinylbenzamide scaffold has emerged as a promising area of investigation. Related compounds, such as N-pyrazinylbenzamides with hydroxyl substitutions, have demonstrated a broad spectrum of activity against mycobacterial, bacterial, and fungal strains.[1][2][3] Specifically, 2-Hydroxy-N-2-pyridinylbenzamide, the subject of this guide, warrants systematic in vitro evaluation to characterize its antimicrobial potential.

This document provides a comprehensive framework for researchers engaged in the preliminary and secondary evaluation of this novel compound. It is not merely a list of steps but a detailed guide grounded in the principles of antimicrobial susceptibility testing (AST), emphasizing the causality behind methodological choices. The protocols herein are aligned with the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across different laboratories.[4][5][6]

Our objective is to equip drug development professionals with the necessary tools to determine the compound's spectrum of activity, potency—quantified by the Minimum Inhibitory Concentration (MIC)—and its cidal versus static nature through Minimum Bactericidal Concentration (MBC) assays.

Foundational Principles of Antimicrobial Susceptibility Testing

Understanding the "why" behind each protocol is critical for troubleshooting and data interpretation. In vitro AST is primarily based on two foundational methods: dilution and diffusion.[7][8]

  • Dilution Methods (Broth and Agar): These techniques are considered the "gold standard" for determining the MIC of a compound.[7][9][10] The antimicrobial agent is serially diluted in a liquid (broth) or solid (agar) growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[7][11]

  • Diffusion Methods (Disk and Well): These methods involve the diffusion of an antimicrobial agent from a point source (like a paper disk or a well) into an agar medium that has been seeded with the test microorganism. This creates a concentration gradient of the agent in the agar. If the organism is susceptible, a zone of growth inhibition will form around the point source. While primarily qualitative, the diameter of this zone can be correlated with the MIC.[8]

A self-validating experimental design is paramount. This is achieved through the concurrent use of positive controls (known antibiotics), negative controls (no antimicrobial agent), and solvent controls to ensure that any observed antimicrobial effect is due to the test compound itself and not an artifact of the experimental system.

Visualized Workflow for MIC Determination

The following diagram outlines the critical path for determining the Minimum Inhibitory Concentration using the broth microdilution method, which is the cornerstone of in vitro AST.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis prep_compound Prepare Stock Solution of 2-Hydroxy-N-2- pyridinylbenzamide in DMSO prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) serial_dilution Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) add_inoculum Inoculate Wells with Standardized Bacteria (Final Conc. ~5x10^5 CFU/mL) prep_inoculum->add_inoculum prep_media->serial_dilution serial_dilution->add_inoculum setup_controls Set Up Controls: - Growth (No Compound) - Sterility (No Bacteria) - Solvent (DMSO only) - Positive (e.g., Ciprofloxacin) add_inoculum->setup_controls incubation Incubate Plate (e.g., 35-37°C for 16-20 hours) setup_controls->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol quantitatively measures the in vitro activity of the compound and is based on the methods described in CLSI document M07.

A. Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

B. Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in 100% DMSO. Rationale: A high stock concentration minimizes the final concentration of DMSO in the assay wells, which can have its own inhibitory effects.

    • Prepare a working solution by diluting the stock in CAMHB to a concentration that is 2x the highest desired test concentration (e.g., 128 µg/mL for a final test range of 64-0.06 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Rationale: Standardizing the inoculum density is the most critical variable for reproducibility. A lower density may lead to falsely low MICs, while a higher density may lead to falsely high MICs.

    • Dilute this adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells. A typical dilution is 1:150.

  • Plate Setup (96-Well Plate):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in the desired rows.

    • Add 200 µL of the 2x compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a gradient of the compound.

    • Wells 11 and 12 will serve as controls.

    • Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. This halves the drug concentration to the final desired test range and achieves the target inoculum density.

    • Control Setup:

      • Well 11 (Growth Control): Contains 100 µL of CAMHB and 100 µL of inoculum. This well must show turbidity.

      • Well 12 (Sterility Control): Contains 200 µL of CAMHB only. This well must remain clear.

    • A solvent control (containing the highest concentration of DMSO used in the assay) should also be run to ensure the solvent has no antimicrobial activity.

  • Incubation and Interpretation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • Visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[7][11]

Protocol 2: Agar Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of susceptibility and is excellent for screening against a large panel of organisms. It is based on the principles outlined by CLSI (M02) and EUCAST.

A. Materials:

  • Mueller-Hinton Agar (MHA) plates (150mm or 100mm)

  • Sterile blank paper disks (6 mm diameter)

  • Solution of this compound at a known concentration

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Control antibiotic disks (e.g., Ciprofloxacin 5 µg)

B. Step-by-Step Methodology:

  • Disk Preparation:

    • Aseptically apply a precise volume (e.g., 10 µL) of the this compound solution onto a blank sterile disk to achieve a specific drug load (e.g., 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment before application.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.

  • Disk Application:

    • Allow the plate surface to dry for 3-5 minutes.

    • Using sterile forceps, place the prepared compound disk and a standard control antibiotic disk firmly onto the agar surface, ensuring complete contact. Space them sufficiently to prevent overlapping inhibition zones.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

    • Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

    • While formal interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone diameter provides a qualitative measure of activity. A larger zone generally indicates greater susceptibility. The results should be compared to the zone size of the control antibiotic.

Data Presentation and Management

Systematic data recording is essential for comparing the efficacy of the compound against different microorganisms.

Table 1: Example Data Summary for this compound

Test MicroorganismGram StainMethodMIC (µg/mL) of Test CompoundZone Diameter (mm)Positive ControlControl MIC (µg/mL) / Zone (mm)
S. aureus ATCC 29213PositiveBroth Microdilution[Insert Data]N/AVancomycin[Insert Data]
S. aureus ATCC 25923PositiveDisk DiffusionN/A[Insert Data]Vancomycin[Insert Data]
E. coli ATCC 25922NegativeBroth Microdilution[Insert Data]N/ACiprofloxacin[Insert Data]
E. coli ATCC 25922NegativeDisk DiffusionN/A[Insert Data]Ciprofloxacin[Insert Data]
P. aeruginosa ATCC 27853NegativeBroth Microdilution[Insert Data]N/AGentamicin[Insert Data]

Quality Control and System Validation

The trustworthiness of your results hinges on a robust quality control (QC) system.

  • QC Strains: Always include well-characterized reference strains (e.g., those listed in Table 1) in each batch of tests.

  • Acceptance Criteria: The MIC values and zone diameters for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[12] If the QC results are out of range, all tests in that batch are considered invalid and must be repeated.

  • Visual Inspection: Before reading results, check the controls. The growth control must be turbid, and the sterility control must be clear. The lawn of growth on diffusion plates should be confluent.

Conceptual Framework: Bacteriostatic vs. Bactericidal Action

The MIC value reveals the concentration that inhibits growth but does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. To determine this, an MBC assay is performed as a follow-up to the MIC test.

Cidal_vs_Static start Perform Broth Microdilution (Determine MIC) subculture Subculture from clear wells (at and above MIC) onto drug-free agar start->subculture incubate Incubate Agar Plate (24-48 hours) subculture->incubate observe Observe for Growth incubate->observe bacteriostatic Bacteriostatic (Growth is observed) observe->bacteriostatic Yes bactericidal Bactericidal (No growth or >99.9% reduction) observe->bactericidal No

Caption: Decision pathway for determining bactericidal activity.

The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. This distinction is critical for drug development, as bactericidal agents are often preferred for treating severe infections.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home.
  • Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
  • EUCAST. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • Yalindag-Ozturk, N. (2021).
  • Zitko, J., Mindlová, A., Valášek, O., Jandourek, O., & Doležal, M. (2018). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. Molecules, 23(9), 2339.
  • Zitko, J., Mindlová, A., Valášek, O., Jandourek, O., & Doležal, M. (2018). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. PubMed.
  • Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • van der Horst, A., Kooijmans, S. A., & Grijpma, D. W. (2023). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Materials Chemistry B, 11(44), 10189-10204.
  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Nawrot, M., Kučerová, M., Valášek, O., et al. (2021). N‐pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds. Chemical Biology & Drug Design, 97(3), 686-700.
  • Zitko, J., Mindlová, A., Valášek, O., Jandourek, O., & Doležal, M. (2018). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents.
  • Mindlová, A., Nawrot, M., Valášek, O., et al. (2023). N-Pyrazinylhydroxybenzamides as biologically active compounds: a hit-expansion study and antimicrobial evaluation. Future Medicinal Chemistry, 15(19), 1791-1806.

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Application Notes and Protocols for Evaluating "2-Hydroxy-N-2-pyridinylbenzamide" Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multi-Faceted Approach to Cytotoxicity Profiling

The evaluation of a novel compound's cytotoxic potential is a cornerstone of the drug discovery and chemical safety pipeline.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro cytotoxicity profile for the compound "2-Hydroxy-N-2-pyridinylbenzamide." While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a hydroxybenzamide linked to a pyridine ring—are present in compounds with known biological activities, including antimicrobial and anticancer properties.[3][4][5][6] This suggests the potential for significant cellular interaction and underscores the necessity of a thorough cytotoxicity assessment.

The protocols detailed herein are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines. By interrogating multiple cellular health indicators—metabolic activity, membrane integrity, and apoptotic pathways—researchers can build a comprehensive and trustworthy cytotoxicity profile for this novel compound.

Core Principles of a Robust Cytotoxicity Assessment

To accurately determine the cytotoxic effects of this compound, a tiered approach is recommended. This involves assessing different aspects of cellular health, from metabolic function to membrane integrity and the activation of specific death pathways like apoptosis.

A typical workflow for assessing the cytotoxicity of a novel compound is illustrated below. This multi-assay approach provides a more complete picture of the compound's effects on cells.

Cytotoxicity Workflow General Workflow for In Vitro Cytotoxicity Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Viability & Cytotoxicity Assays cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis A Compound Preparation (this compound) Serial Dilutions C Compound Treatment (24h, 48h, 72h exposure) A->C B Cell Culture (Select appropriate cell lines) B->C D MTT Assay (Metabolic Activity) C->D E LDH Release Assay (Membrane Integrity) C->E F Caspase-Glo 3/7 Assay (Apoptosis Execution) C->F G Annexin V/PI Staining (Apoptosis vs. Necrosis) C->G H Calculate IC50 Values D->H E->H J Comprehensive Cytotoxicity Profile F->J G->J I Determine Selectivity Index (if applicable) H->I I->J

Caption: General Workflow for In Vitro Cytotoxicity Assessment.

Data Presentation: Quantifying Cytotoxicity

The primary output of these assays will be the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces the measured cellular parameter by 50% compared to untreated controls.[1] A lower IC50 value indicates higher cytotoxic potency. Data should be presented as the mean ± standard deviation from at least three independent experiments.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Assay TypeCell LineParameter MeasuredIncubation TimeIC50 (µM)
MTT Assay HeLa (Cervical Cancer)Metabolic Activity48 hours25.3 ± 2.1
A549 (Lung Cancer)Metabolic Activity48 hours38.7 ± 3.5
HEK293 (Normal Kidney)Metabolic Activity48 hours> 100
LDH Release Assay HeLa (Cervical Cancer)Membrane Integrity48 hours30.1 ± 2.9
A549 (Lung Cancer)Membrane Integrity48 hours45.2 ± 4.1
Caspase-Glo 3/7 HeLa (Cervical Cancer)Apoptosis Induction24 hours22.5 ± 1.9

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

A selectivity index (SI) can be calculated to determine the compound's differential effect on cancerous versus non-cancerous cells, which is a critical parameter in the development of chemotherapeutic agents. It is calculated as: SI = IC50 (normal cell line) / IC50 (cancer cell line)

A higher SI value (typically >2) suggests a degree of selective toxicity towards cancer cells.[9]

Part 1: Assessment of Metabolic Activity and Cell Viability

MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[11] The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, insoluble) Enzymes->Formazan MTT MTT (Yellow, soluble) MTT->Enzymes Reduction Solubilization Solubilization Solution Formazan->Solubilization Dissolves crystals Measurement Measure Absorbance (~570 nm) Solubilization->Measurement LDH_Principle cluster_cells Cell Population Viable Viable Cell (Intact Membrane) LDH retained Damaged Damaged Cell (Compromised Membrane) LDH released Supernatant Culture Supernatant Damaged->Supernatant LDH Release Assay_Reagent LDH Assay Reagent (Lactate, NAD+, Tetrazolium Salt) Supernatant->Assay_Reagent Sample Added Formazan Formazan (Red) Assay_Reagent->Formazan Enzymatic Reaction Measurement Measure Absorbance (~490 nm) Formazan->Measurement

Caption: Principle of the LDH Cytotoxicity Assay.

Protocol:

Materials:

  • Cells and compound as described for the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency) or individual reagents.

  • 96-well flat-bottom sterile microplates.

  • Lysis buffer (often 10X, provided in kits) to create a maximum LDH release control.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with lysis buffer.

    • Background Control: Culture medium without cells.

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate. [12]3. LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant. [12]4. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [12]5. Stop Reaction (if applicable): Add the stop solution provided in the kit to each well to terminate the enzymatic reaction. [12]6. Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference at a higher wavelength (e.g., 680 nm). [12]7. Data Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Part 3: Elucidating the Mechanism of Cell Death

Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for Caspase-3 and -7. [13]In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase in an ATP-dependent reaction to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase activity. [13][14]

Caspase_Principle cluster_cell Apoptotic Cell Caspase Active Caspase-3/7 Cleavage Substrate Cleavage Caspase->Cleavage Reagent Caspase-Glo® 3/7 Reagent (Pro-substrate-DEVD + Luciferase) Reagent->Caspase Add to cells Aminoluciferin Aminoluciferin Cleavage->Aminoluciferin Release Light Luminescent Signal Aminoluciferin->Light Luciferase + ATP

Caption: Principle of the Caspase-Glo® 3/7 Assay.

Protocol:

Materials:

  • Cells and compound as previously described.

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega).

  • White-walled, opaque 96-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described previously. A shorter incubation time (e.g., 12-24 hours) is often optimal for detecting apoptosis.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use. [15][16]3. Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [13][16]4. Incubation: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds. [14]Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: After subtracting the background luminescence (from cell-free wells), express the results as fold-change in caspase activity relative to the vehicle-treated control cells.

Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [1]In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface. [17][18]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label these early apoptotic cells. [18][19]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [17][18] Cell Populations:

  • Annexin V- / PI- : Viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed, often an artifact of sample preparation).

Protocol:

Materials:

  • Cells seeded in 6-well plates and treated with the compound.

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with selected concentrations of this compound (based on MTT/LDH results) for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at low speed (e.g., 500 x g for 5 minutes) and resuspending the pellet. [17]4. Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 5. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [1]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. [1]

Conclusion

By systematically applying this panel of cell-based assays, researchers can develop a comprehensive and reliable cytotoxicity profile for this compound. This multi-parametric approach, which evaluates metabolic health, membrane integrity, and specific cell death pathways, provides a robust foundation for subsequent stages of drug development or chemical safety assessment. The detailed protocols and underlying principles provided in these application notes are designed to ensure scientific integrity and generate high-quality, interpretable data.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540026/]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [URL: https://www.bio-techne.com/en-gb/resources/protocols/annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry]
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay-protocol]
  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/apoptosis-assays-for-flow-cytometry/annexin-v-staining-protocol.html]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assays-of-compound-x]
  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [URL: https://opsdiagnostics.com/notes/ran/LDH_Assay_Protocol.htm]
  • Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
  • MTT Proliferation Assay Protocol. ResearchGate. [URL: https://www.researchgate.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Method for Analysing Apoptotic Cells via Annexin V Binding. University College London (UCL). [URL: https://www.ucl.ac.uk/cancer/sites/cancer/files/method_for_analysing_apoptotic_cells_via_annexin_v_binding.pdf]
  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/caspase-glo-3d-assay-protocol.pdf]
  • LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.
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  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/?
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Application Notes and Protocols for the In Vivo Formulation of 2-Hydroxy-N-2-pyridinylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-N-2-pyridinylbenzamide is a novel benzamide derivative with significant potential in preclinical research. As with many new chemical entities, its successful in vivo evaluation is contingent upon the development of a stable and bioavailable formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for in vivo studies. Given the limited publicly available data on this specific compound, the protocols outlined herein are based on established principles for formulating poorly soluble small molecules and insights from related benzamide structures. This guide emphasizes a logical, stepwise workflow from initial physicochemical characterization to the preparation of various formulation types suitable for preclinical screening.

PART 1: Pre-formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. The initial steps should focus on predicting and empirically determining key parameters that will dictate the choice of formulation strategy.

Predicted Physicochemical Properties

Based on its chemical structure (Figure 1), we can infer several key properties of this compound. The presence of a benzamide core and a pyridine ring suggests that the molecule is likely to be poorly soluble in aqueous media. The hydroxyl group and the nitrogen atoms in the pyridine ring may offer opportunities for pH modification and salt formation to enhance solubility.

Figure 1: Chemical Structure of this compound

This compound is a molecule with a molecular formula of C12H10N2O2.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale & Impact on Formulation
Aqueous Solubility PoorThe hydrophobic benzene and pyridine rings are expected to limit water solubility. This is a primary challenge to overcome for achieving adequate in vivo exposure.
pKa Phenolic Hydroxyl: ~8-9 Pyridinic Nitrogen: ~4-5The presence of both an acidic (phenolic OH) and a basic (pyridinic N) functional group makes the compound's solubility pH-dependent. This can be exploited in formulation development.
LogP Moderately LipophilicThe molecule is expected to have a balance of hydrophilic and lipophilic character, suggesting that lipid-based or co-solvent formulations could be effective.
Physical Form Likely a crystalline solidThe physical form will impact the dissolution rate. Amorphous forms or solid dispersions could enhance solubility.
Stability Potential sensitivity to light and oxidationThe phenolic hydroxyl group may be susceptible to oxidation. Stability studies are crucial to ensure the integrity of the compound in the formulation.
Experimental Workflow for Pre-formulation Assessment

The following diagram outlines the critical experimental steps to characterize this compound before formulation development.

Caption: Pre-formulation experimental workflow.

Protocol 1: Equilibrium Solubility Determination

This protocol is designed to determine the solubility of this compound in various vehicles, which is a critical first step in selecting an appropriate formulation strategy.

Materials:

  • This compound

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC with a suitable column and detector

  • Various solvents and excipients (e.g., Water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Propylene Glycol, PEG 400, Tween® 80, Solutol® HS 15, Corn oil)

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each test vehicle to the respective vials.

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound by a validated HPLC method.

  • Express the solubility in mg/mL.

PART 2: Formulation Development Strategies

Based on the pre-formulation assessment, a suitable formulation strategy can be selected. For a poorly soluble compound like this compound, several approaches can be considered. The choice will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous), the required dose, and the toxicological profile of the excipients.

Formulation Selection Guide

The following diagram illustrates a decision-making process for selecting a formulation strategy.

G A Start: Pre-formulation Data B Is aqueous solubility > 1 mg/mL? A->B C Aqueous Solution (pH adjusted) B->C Yes D Is solubility in co-solvents sufficient? B->D No E Co-solvent Formulation D->E Yes F Is solubility in lipids/surfactants high? D->F No G Lipid-Based Formulation (e.g., SEDDS) F->G Yes H Suspension Formulation F->H No

Caption: Decision tree for formulation strategy selection.

Protocol 2: Preparation of a Co-solvent Formulation

Co-solvent systems are often the first choice for early-stage in vivo studies due to their simplicity and ability to solubilize a wide range of compounds.[1] A common vehicle for preclinical studies is a mixture of DMSO, PEG 400, and Tween® 80 in saline or water.[2]

Example Formulation Composition:

  • 10% DMSO: A powerful solubilizing agent.[3]

  • 40% PEG 400: A water-miscible co-solvent that helps prevent precipitation upon dilution.[4]

  • 5% Tween® 80: A surfactant that enhances wetting and stability.

  • 45% Sterile Saline: The aqueous vehicle.

Procedure for a 10 mg/mL Formulation (10 mL final volume):

  • Weigh 100 mg of this compound into a sterile vial.

  • Add 1 mL of DMSO and vortex until the compound is fully dissolved. Gentle warming (37-40°C) may be applied if necessary.

  • Add 4 mL of PEG 400 and vortex thoroughly.

  • Add 0.5 mL of Tween® 80 and vortex until the solution is clear and homogenous.

  • Slowly add 4.5 mL of sterile saline while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation or phase separation.

Note on Vehicle Toxicity: It is crucial to administer a vehicle-only control group in in vivo experiments to account for any effects of the excipients themselves.[4] The concentration of organic solvents like DMSO should be kept to a minimum to avoid toxicity.[3]

Protocol 3: Preparation of a Suspension Formulation

If the compound's solubility is insufficient for a solution-based formulation at the required dose, a micronized suspension can be prepared.

Example Vehicle Composition:

  • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC): Suspending agents to increase viscosity and prevent rapid settling.

  • 0.1% (w/v) Tween® 80: A wetting agent to ensure proper dispersion of the drug particles.

  • Sterile Water for Injection: The aqueous vehicle.

Procedure:

  • Micronize the this compound to a small, uniform particle size (typically <10 µm) to improve dissolution and absorption.

  • Prepare the vehicle by dissolving the HPMC (or CMC) and Tween® 80 in sterile water.

  • Gradually add the micronized compound to the vehicle while stirring or homogenizing to form a uniform suspension.

  • The suspension should be continuously stirred during dosing to ensure homogeneity.

Protocol 4: Preparation of a Lipid-Based Formulation (SEDDS)

Self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of lipophilic compounds.[5][6] They are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[7]

Example SEDDS Composition:

  • Oil Phase (e.g., Labrafac™ Lipophile WL 1349): 30%

  • Surfactant (e.g., Kolliphor® EL): 50%

  • Co-surfactant (e.g., Transcutol® HP): 20%

Procedure:

  • Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture to 40-50°C to reduce viscosity and mix until a homogenous solution is formed.

  • Add the this compound to the mixture and stir until fully dissolved.

  • The resulting formulation can be filled into gelatin capsules for oral administration.

PART 3: Stability and In-Use Considerations

The stability of the final formulation is critical for ensuring accurate and reproducible in vivo results.[8]

Protocol 5: Short-Term Formulation Stability Assessment

Procedure:

  • Prepare the final formulation as described in the protocols above.

  • Store aliquots of the formulation under the intended storage conditions (e.g., 2-8°C, room temperature) and protected from light.

  • At specified time points (e.g., 0, 4, 24, 48 hours), visually inspect the formulation for any changes in appearance (e.g., precipitation, color change).

  • Quantify the concentration of this compound using a validated HPLC method to assess chemical stability.

  • For suspensions, particle size analysis should be performed to check for particle growth.

General Recommendations:

  • Formulations should ideally be prepared fresh on the day of the experiment.

  • If storage is necessary, it should be at 2-8°C and protected from light, unless stability data suggests otherwise.[2]

  • The compatibility of the formulation with the dosing apparatus (e.g., syringes, gavage needles) should be confirmed.

Conclusion

The successful in vivo evaluation of this compound relies on a systematic and scientifically sound formulation development strategy. This guide provides a framework for researchers to characterize the physicochemical properties of this novel compound and to select and prepare appropriate formulations for preclinical studies. By carefully considering the principles of solubility enhancement and excipient compatibility, researchers can develop stable and effective formulations to advance our understanding of the therapeutic potential of this compound.

References

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research and Innovation. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • IOPscience. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Physics: Conference Series. Available at: [Link]

  • Johnson, L. M., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • PubChem. (n.d.). 2-hydroxy-N-(2H-pyridin-1-yl)benzamide. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Taylor & Francis Online. (2022). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Synthesis, Characterization, In Vitro and In Vivo Screening of Unsymmetrical Borole Complexes of 2-Hydroxy-N-Phenylbenzamide and its Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. Available at: [Link]

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Application Notes & Protocols: Evaluating 2-Hydroxy-N-2-pyridinylbenzamide as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of antifungal resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The N-pyridylhydroxybenzamide scaffold has shown promise, with studies indicating that 2-hydroxy substitution on the benzene ring is a critical determinant for potent antimicrobial activity.[1] This document provides a comprehensive framework for the initial in vitro evaluation of 2-Hydroxy-N-2-pyridinylbenzamide, a promising candidate from this chemical class. We present a series of detailed protocols, from primary susceptibility screening to preliminary mechanism of action and safety assessments, designed to guide researchers in systematically characterizing its potential as a clinical antifungal agent.

Introduction: The Rationale for Investigating this compound

The chemical family of N-acylbenzamides and related structures has recently garnered significant attention for its broad-spectrum antimicrobial properties. Specifically, research into N-pyrazinylhydroxybenzamides and their N-pyridyl isosteres has revealed a strong structure-activity relationship (SAR), where the 2-hydroxy substitution pattern confers superior activity against various microbes, including mycobacteria and staphylococci.[1] This activity is hypothesized to stem from a combination of specific actions, such as the inhibition of protein synthesis, and non-specific effects like cell membrane depolarization.[1]

This compound (hereafter referred to as "the compound") is a specific embodiment of this promising scaffold. Its structural similarity to molecules with proven antifungal efficacy against pathogenic fungi makes it a compelling candidate for investigation.[2] This guide provides a logical, stepwise workflow for its initial characterization, grounded in established, standardized methodologies to ensure data integrity and reproducibility.

Compound Preparation and Handling

Prior to biological evaluation, the synthesis and purification of this compound must be conducted to ensure high purity (>95%). Synthesis may be achieved through methods such as the Schotten-Baumann reaction or by activating salicylic acid and reacting it with 2-aminopyridine.[3][4] For all in vitro assays, the compound should be dissolved in a suitable solvent, typically 100% dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mg/mL). It is critical to note the final DMSO concentration in all assays, as it should not exceed a level that affects fungal growth (typically ≤1% v/v).

Part I: Primary Antifungal Susceptibility Testing (AFST)

The initial goal is to determine the compound's intrinsic antifungal activity and establish its spectrum. The gold standard for this is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5][6]

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Principle: The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[7] This method uses serial two-fold dilutions of the compound in a 96-well microtiter plate format, which is then inoculated with a standardized fungal suspension.

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

  • Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

  • Spectrophotometer and incubator

Procedure:

  • Plate Preparation: Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 200 µL of the compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This leaves wells 11 (growth control, no compound) and 12 (sterility control, no compound, no inoculum) with 100 µL of medium.

  • Inoculum Preparation:

    • Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to achieve the final inoculum concentration of 1-5 x 10³ CFU/mL.

    • Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the suspension to the desired concentration. The final inoculum concentration should be 0.4-5 x 10⁴ CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plates and incubate at 35°C. Read yeast plates after 24 hours and mold plates after 48 hours.[7]

  • Reading the MIC: The MIC is determined as the lowest compound concentration where a significant reduction in growth is observed compared to the growth control. For azoles and potentially this new compound against yeasts, the endpoint is typically a 50% reduction in turbidity. For polyenes like Amphotericin B and for molds, the endpoint is complete inhibition of visible growth.[7]

Data Interpretation and Presentation: Results should be tabulated to compare the activity of this compound against a panel of clinically relevant fungi.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans (ATCC 90028)[Hypothetical Value]10.5
Candida glabrata (ATCC 90030)[Hypothetical Value]160.5
Candida krusei (ATCC 6258)[Hypothetical Value]64 (Resistant)1
Aspergillus fumigatus (ATCC 204305)[Hypothetical Value]N/A1

Table 1: Example data table for summarizing MIC results. N/A: Not applicable.

Part II: Secondary Assays for Elucidating Antifungal Characteristics

Once the MIC is established, secondary assays can determine whether the compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth) and provide initial clues into its mechanism of action (MoA).

Workflow for Secondary Evaluation

G cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Mechanism of Action (MoA) Investigation MIC Protocol 1: MIC Determination (Broad Fungal Panel) TK Protocol 2: Time-Kill Assay (Fungicidal vs. Fungistatic) MIC->TK Membrane Protocol 3: Membrane Integrity Assay (Propidium Iodide Uptake) TK->Membrane G cluster_0 Fungal Cell cluster_1 Compromised Fungal Cell cell Intact Cell Membrane Cytoplasm DNA Compound 2-Hydroxy-N-2- pyridinylbenzamide Compound->cell Disrupts Membrane Integrity PI_out Propidium Iodide (PI) cell_lysed Pores Formed in Membrane Cytoplasm DNA + PI Leakage PI_out->cell_lysed PI Entry PI_in PI Fluorescence RED FLUORESCENCE cell_lysed:f0->Fluorescence Fluorescence Signal

Caption: Proposed mechanism of membrane disruption by the compound.

Part III: Preliminary Safety & Toxicity Assessment

An ideal antifungal should be selectively toxic to fungi while sparing host cells. A fundamental and rapid screen for cytotoxicity is the hemolysis assay.

Protocol 4: Hemolysis Assay

Principle: This assay assesses the compound's ability to lyse red blood cells (RBCs), a measure of its general membrane-disrupting activity against mammalian cells.

Procedure:

  • Obtain fresh human or sheep red blood cells and wash them three times with PBS to remove plasma components. Prepare a 2% (v/v) suspension of RBCs in PBS.

  • In a 96-well plate, serially dilute the compound.

  • Add 100 µL of the 2% RBC suspension to 100 µL of each compound dilution.

  • Include a positive control (0.1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to released hemoglobin.

  • Calculation: Percent hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.

  • Interpretation: Low hemolytic activity at concentrations well above the antifungal MIC is a favorable characteristic, suggesting fungal selectivity. [8]

Conclusion

This document outlines a structured, multi-stage approach for the initial in vitro characterization of this compound as a potential antifungal agent. By following these standardized protocols, researchers can generate robust and reproducible data on its antifungal spectrum (MIC), functional activity (time-kill), preliminary mechanism of action (membrane integrity), and host cell toxicity (hemolysis). Positive results from this workflow would provide a strong rationale for advancing the compound to more complex studies, including evaluation against biofilms, testing in animal models of infection, and deeper mechanistic investigations.

References

  • MI - Microbiology. (n.d.). Antifungal Susceptibility.
  • Piras, A., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp.
  • Fattahi, A., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.
  • Leonard, S. E., & Wieder, A. M. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Garey, K. W., & Wieder, A. M. (2022). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central.
  • Fattahi, A., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar.
  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE.
  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PubMed Central.
  • Fattahi, A., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. PubMed.
  • Bibi, S., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • Ghorab, M. M., et al. (2025). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity.
  • Kos, J., et al. (n.d.). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Taylor & Francis.
  • ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides.
  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • Molecules. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones.

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Application Notes and Protocols: 2-Hydroxy-N-2-pyridinylbenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a paramount objective. The N-substituted 2-hydroxybenzamide (salicylamide) framework has emerged as a privileged structure, demonstrating a wide spectrum of therapeutic promise, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of a specific derivative, 2-Hydroxy-N-2-pyridinylbenzamide , in drug discovery. While extensive literature on this exact molecule is nascent, its structural features, particularly the benzamide group, suggest a strong potential as a modulator of key biological targets, most notably histone deacetylases (HDACs).[2][3] This guide will, therefore, focus on its putative role as an HDAC inhibitor, drawing parallels from structurally related compounds, and will also explore its potential as an antimicrobial agent.

Part 1: Mechanistic Insights and Therapeutic Rationale

The Benzamide Moiety: A Key to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[4] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a compelling class of anticancer agents.[2][3] The general pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the rim of the enzyme's active site.[4][5]

The benzamide functional group, present in "this compound," is a well-established zinc-binding group in several known HDAC inhibitors.[3][6] This moiety is believed to chelate the Zn2+ ion in the active site of HDACs, thereby inhibiting their enzymatic activity.[4][5] The resulting hyperacetylation of histones leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes and ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[6]

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 Inhibition Mechanism cluster_2 Cellular Outcomes HDAC HDAC Enzyme Zinc Zn²⁺ Ion HDAC->Zinc coordinates Inhibition Enzyme Inhibition Substrate Acetylated Lysine Substrate Substrate->HDAC binds to Compound This compound (Benzamide ZBG) Compound->Zinc chelates Histone_Hyperacetylation Histone Hyperacetylation Inhibition->Histone_Hyperacetylation Gene_Expression Tumor Suppressor Gene Expression Histone_Hyperacetylation->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Figure 1: Proposed mechanism of action for this compound as an HDAC inhibitor.

Structure-Activity Relationship (SAR) Insights

Studies on related N-substituted 2-hydroxybenzamide derivatives provide valuable insights into the structure-activity relationships that govern their biological effects. For instance, in the context of antimicrobial activity, the 2-hydroxy substitution on the benzene ring has been shown to be favorable for activity against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[7] The nature of the substituent on the amide nitrogen also significantly influences activity. The introduction of a pyridinyl group, as in our compound of interest, could modulate properties such as solubility, cell permeability, and target engagement.

Part 2: Experimental Protocols for Screening and Characterization

The following protocols are designed to be self-validating systems for assessing the potential of "this compound" as both an HDAC inhibitor and an antimicrobial agent.

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the test compound against a specific HDAC isoenzyme (e.g., HDAC1).

A. Materials and Reagents:

  • HDAC1 enzyme (recombinant)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Trichostatin A (TSA) or SAHA (positive control inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

  • This compound (test compound) dissolved in DMSO

B. Experimental Workflow:

Figure 2: Workflow for the in vitro HDAC inhibition assay.

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of "this compound" in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM). Prepare similar dilutions for the positive control (TSA or SAHA).

  • Enzyme Addition: To the wells of a 96-well black microplate, add 25 µL of diluted test compound or control. Add 50 µL of diluted HDAC1 enzyme to each well. Include wells with enzyme and buffer only (negative control) and wells with buffer only (background).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the fluorogenic HDAC substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Signal Development: Add 50 µL of the developer solution to each well. This solution stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a target microorganism (e.g., Staphylococcus aureus).[1]

A. Materials and Reagents:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound (test compound) dissolved in DMSO

  • Vancomycin or other appropriate antibiotic (positive control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

B. Experimental Workflow:

Figure 3: Workflow for antimicrobial susceptibility testing.

C. Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in MHB, adjusting the turbidity to a 0.5 McFarland standard.[1] This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform twofold serial dilutions of the test compound in MHB to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).[1][7] Include a positive control (e.g., vancomycin), a negative control (broth only), and a growth control (broth with inoculum and DMSO).

  • Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Part 3: Data Presentation and Interpretation

For effective evaluation of "this compound," quantitative data should be systematically organized. The tables below provide templates for summarizing experimental results and for comparison with known compounds from the literature.

Table 1: In Vitro HDAC Inhibitory Activity

CompoundTarget HDAC IsoenzymeIC50 (µM)Reference
This compound HDAC1Experimental DataN/A
SAHA (Vorinostat)Pan-HDAC~0.05-0.1[6]
MS-275 (Entinostat)HDAC1, HDAC3~0.1-1[6]
N-hydroxybenzamide derivativeHDACs1-17[2]

Table 2: Antimicrobial Activity of 2-Hydroxybenzamide Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
This compound S. aureusExperimental DataN/A
This compound M. tuberculosis H37RvExperimental DataN/A
N-pyrazinyl-2-hydroxybenzamideM. tuberculosis H37Rv6.25[1][7]
SalicylamideNeisseria gonorrhoeae8 - 32[1]

Conclusion and Future Directions

"this compound" represents a promising starting point for drug discovery campaigns. Its structural similarity to known HDAC inhibitors and the established antimicrobial potential of the salicylamide scaffold provide a strong rationale for its investigation in oncology and infectious diseases. The protocols detailed herein offer a robust framework for the initial characterization of this compound. Positive results from these assays would warrant further studies, including selectivity profiling against other HDAC isoenzymes, cytotoxicity assays against human cell lines, and in vivo efficacy studies in relevant disease models. Further derivatization of the core structure could also be explored to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Drug Discov Ther. (2008). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents.
  • BenchChem. (2025). Screening for Bioactive Potential: A Technical Guide to N-(2-aminoethyl)-2-hydroxybenzamide.
  • Ibrahim, H. S., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules.
  • Taylor & Francis Online. (n.d.).
  • Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group.
  • J Med Chem. (2023). N-(2-Aminophenyl)
  • Cancers (Basel). (2019). Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs)

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Troubleshooting & Optimization

Improving the yield and purity of "2-Hydroxy-N-2-pyridinylbenzamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Hydroxy-N-2-pyridinylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, aiming to enhance both chemical yield and product purity. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the successful and reproducible synthesis of this important molecule.

Overview of the Synthesis

The formation of this compound involves the creation of an amide bond between salicylic acid and 2-aminopyridine. While seemingly straightforward, this reaction presents specific challenges due to the presence of multiple reactive sites. The phenolic hydroxyl group on salicylic acid can compete with the carboxylic acid for reactivity, and the nucleophilicity of 2-aminopyridine can be influenced by reaction conditions.

This guide focuses on two primary synthetic strategies: the use of modern coupling reagents and the classic acid chloride method. We will explore the nuances of each, helping you select the optimal path for your specific laboratory context and purity requirements.

Synthesis_Overview cluster_reactants Starting Materials cluster_methods Synthetic Methods Salicylic_Acid Salicylic Acid Coupling_Reagent Method A: Coupling Reagent Activation Salicylic_Acid->Coupling_Reagent + Base, Solvent Acid_Chloride Method B: Acid Chloride Formation Salicylic_Acid->Acid_Chloride 1. SOCl₂ or (COCl)₂ 2. + Base, Solvent Aminopyridine 2-Aminopyridine Aminopyridine->Coupling_Reagent + Base, Solvent Aminopyridine->Acid_Chloride 1. SOCl₂ or (COCl)₂ 2. + Base, Solvent Product This compound Coupling_Reagent->Product Acid_Chloride->Product

Caption: High-level overview of the primary synthetic routes.

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Section 1: Low Reaction Yield

Q1: My reaction yield is consistently below 40%. What are the most likely causes?

A1: Low yields typically stem from one of four areas: incomplete activation of the carboxylic acid, competing side reactions, suboptimal reaction conditions, or inefficient product isolation.

  • Inefficient Carboxylic Acid Activation: The first step in amide bond formation is the activation of salicylic acid's carboxyl group to make it a better electrophile. If this activation is slow or incomplete, the reaction will stall.

    • For Coupling Reagents (e.g., EDC, DCC): These reagents can be sensitive to moisture. Ensure you are using anhydrous solvents and fresh reagents. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can significantly accelerate the reaction and improve yields by forming a more reactive activated ester intermediate.[1][2]

    • For Acid Chloride Method: The conversion of salicylic acid to salicyl-oyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride may require heating to proceed to completion.[3] A catalytic amount of DMF can also accelerate this step by forming the Vilsmeier reagent in situ.[3]

  • Competing Side Reactions: The primary side reaction is the O-acylation of the phenolic hydroxyl group of another salicylic acid molecule, leading to ester dimer formation. This is more prevalent under harsh conditions or with highly reactive intermediates. Using milder, modern coupling reagents at or below room temperature can minimize this.

  • Suboptimal Base/Solvent: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the acid formed during the reaction without competing with the 2-aminopyridine nucleophile. The solvent must fully dissolve all reactants; common choices include DMF, DCM, or THF.

Q2: I'm using a coupling reagent, but the reaction seems to stall after a few hours. Why?

A2: This is often due to the degradation of the activated intermediate or the coupling reagent itself.

  • Hydrolysis: The activated carboxylic acid species is susceptible to hydrolysis by any trace water in the reaction mixture, which reverts it to the starting salicylic acid. Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Byproduct Inhibition: With carbodiimide reagents like DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can precipitate, potentially coating the reactants and hindering the reaction.[2] Using a more soluble alternative like diisopropylcarbodiimide (DIC) or the water-soluble EDC can circumvent this issue.[2][4]

Section 2: Product Purity & Purification

Q3: My crude product shows multiple spots on a TLC plate. What are the common impurities?

A3: The impurity profile depends heavily on the synthetic method used.

  • Unreacted Starting Materials: Salicylic acid (acidic) and 2-aminopyridine (basic) are the most common.

  • Coupling Reagent Byproducts: For DCC or DIC, the corresponding urea byproduct is a major impurity.[2] For uronium/aminium-based reagents (HATU, HBTU), remnants of HOAt or HOBt may be present.[5]

  • O-Acylated Impurity: This is the ester formed when an activated salicylic acid molecule reacts with the hydroxyl group of another salicylic acid molecule instead of with 2-aminopyridine.

  • Guanidinylation Product: When using excess uronium/aminium reagents like HBTU or HATU, a side reaction can occur where the reagent directly reacts with the amine, forming a guanidinium byproduct.[6]

Impurity_Formation cluster_impurities Potential Impurities Reactants Salicylic Acid + 2-Aminopyridine + Coupling Reagent Desired_Product Target Amide Product Reactants->Desired_Product Desired Pathway Unreacted_SM Unreacted Starting Materials Reactants->Unreacted_SM Incomplete Reaction Reagent_Byproduct Coupling Reagent Byproduct (e.g., Urea) Reactants->Reagent_Byproduct Stoichiometric Formation O_Acylation O-Acylated Dimer (Ester) Reactants->O_Acylation Side Reaction Guanidinylation Guanidinylated Amine Reactants->Guanidinylation Side Reaction (Uronium Reagents)

Caption: Common reaction pathways leading to impurities.

Q4: What is the best method to purify the final product?

A4: A multi-step approach is often most effective.

  • Aqueous Work-up: After the reaction is complete, a carefully planned aqueous work-up can remove a significant portion of impurities.

    • Wash the organic layer with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove unreacted 2-aminopyridine and any organic base used.

    • Wash with a mild base (e.g., saturated NaHCO₃) to remove unreacted salicylic acid and acidic byproducts like HOBt.

    • A final brine wash will help remove residual water before drying the organic layer.

  • Recrystallization: This is the most powerful technique for obtaining high-purity crystalline material. The key is finding a suitable solvent or solvent system.

    • Solvent Screening: Test solubility in solvents like ethanol, isopropanol, ethyl acetate, and acetonitrile. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Anti-Solvent Method: If a single good solvent cannot be found, try dissolving the crude product in a small amount of a high-boiling, good solvent (like DMF or DMSO) and then slowly adding a miscible "anti-solvent" (like water, DCM, or an ether) until crystals begin to form.[7]

  • Silica Gel Chromatography: If recrystallization fails or impurities are very similar in polarity to the product, column chromatography is necessary. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Protocols & Methodologies

Method A: EDC/HOBt Coupling Protocol

This method is favored for its mild conditions and the water-solubility of its byproducts, simplifying purification.[4]

Step-by-Step Protocol:

  • To a round-bottom flask under a nitrogen atmosphere, add salicylic acid (1.0 eq).

  • Dissolve the salicylic acid in an anhydrous solvent such as DMF or DCM (approx. 0.5 M concentration).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 2-aminopyridine (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the salicylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes).

Method B: Acid Chloride Protocol

This is a more traditional and cost-effective method but requires careful handling of corrosive reagents.[3]

Step-by-Step Protocol:

  • In a flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl), add salicylic acid (1.0 eq) and thionyl chloride (SOCl₂) (1.5 - 2.0 eq).

  • Add one drop of anhydrous DMF as a catalyst.

  • Heat the mixture gently to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Remove the excess SOCl₂ under reduced pressure (ensure an appropriate trap is used).

  • Dissolve the resulting crude salicyl-oyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up & Purification: Follow steps 9-11 from Method A.

Data & Reagent Comparison

For a successful synthesis, selecting the right activating agent is paramount. The table below compares common choices.

Reagent/MethodRelative ReactivityByproduct RemovalCostKey Considerations
SOCl₂ / (COCl)₂ Very HighGaseous (SO₂, CO, CO₂, HCl)LowHarsh conditions can cause side reactions; requires handling of corrosive reagents.[3]
DCC/DIC + HOBt HighDCC: Insoluble urea (filtration). DIC: Soluble urea (chromatography).[2]MediumDCC byproduct can complicate isolation. DIC is preferred for solid-phase synthesis.[2]
EDC + HOBt HighWater-soluble urea (aqueous extraction).[4]MediumExcellent for solution-phase synthesis due to easy byproduct removal.
HATU / HBTU Very HighWater-soluble.HighHighly efficient, especially for difficult couplings, but are the most expensive options.[1][5] Can cause guanidinylation of the amine if used in large excess.[6]

Analytical Characterization

Confirming the identity and purity of the final product is a critical final step.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A reverse-phase C18 column with a water/acetonitrile mobile phase (often containing 0.1% formic acid or TFA) is typically used.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the pyridinyl and benzamide aromatic protons, a broad singlet for the amide N-H, and a downfield singlet for the phenolic O-H.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

By understanding the key reaction parameters, potential pitfalls, and purification strategies, researchers can confidently optimize the synthesis of this compound to achieve high yields and excellent purity.

References

  • Novabiochem® Coupling reagents - Merck Millipore.
  • Coupling Reagents - Aapptec Peptides.
  • Synthesis, characterization, anti-microbial activity studies of salicylic acid and 2-aminopyridine deriv
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • Why did my amide syntesis does not work? - ResearchGate. [Link]

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. [Link]

  • 2-Aminopyridine - Wikipedia. [Link]

  • Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides - PubMed. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. [Link]

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC - PubMed Central. [Link]

  • Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides - ResearchGate. [Link]

  • Design and synthesis of a series of (2R)-N(4)-hydroxy-2-(3-hydroxybenzyl)-N(1)- [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide derivatives as potent, selective, and orally bioavailable aggrecanase inhibitors - PubMed. [Link]

  • Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google P
  • Synthesis and characterization of some N-substituted amides of salicylic acid. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]

  • Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice - Chemistry Stack Exchange. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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Common side reactions in the synthesis of "2-Hydroxy-N-2-pyridinylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-N-2-pyridinylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important molecule. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to enhance your reaction yield, purity, and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Question 1: My reaction is sluggish, and I'm observing low conversion of my starting materials (salicylic acid and 2-aminopyridine). What are the likely causes and how can I improve the reaction rate?

Answer:

Low conversion in the amidation of salicylic acid with 2-aminopyridine is a common issue that can stem from several factors related to starting material reactivity and reaction conditions.

  • Inadequate Carboxylic Acid Activation: The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Activation of the salicylic acid's carboxyl group is crucial. If you are using a coupling reagent like a carbodiimide (e.g., DCC, EDC), its effectiveness can be hampered by moisture. Ensure all your reagents and solvents are anhydrous. The choice of activating agent is also critical; for electron-deficient amines like 2-aminopyridine, stronger coupling reagents such as HATU or PyBOP may be more effective than standard carbodiimides alone.[2][]

  • Reduced Nucleophilicity of 2-Aminopyridine: 2-Aminopyridine is a weakly nucleophilic amine. This reduced reactivity can lead to slow reaction kinetics.[4] To overcome this, ensure your reaction conditions are optimized. This includes the appropriate choice of solvent (aprotic polar solvents like DMF or acetonitrile are common) and potentially a moderate increase in temperature (e.g., 40-60 °C). However, be cautious with excessive heat, as it can promote side reactions (see Question 3).

  • Suboptimal pH: The reaction pH is critical. The amine must be in its free base form to act as a nucleophile. If the reaction medium is too acidic, the 2-aminopyridine will be protonated and non-nucleophilic. Conversely, a highly basic medium can deprotonate the phenolic hydroxyl group of salicylic acid, which can complicate the reaction. The use of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is often recommended to scavenge the acid produced during the coupling reaction without interfering with the primary reactants.[2]

Step-by-Step Protocol for Improved Conversion:

  • Drying: Thoroughly dry all glassware. Use anhydrous solvents and ensure your salicylic acid and 2-aminopyridine are dry.

  • Reagent Selection: Consider using a uronium-based coupling reagent like HATU in combination with a non-nucleophilic base like DIPEA.

  • Order of Addition: In your reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the salicylic acid in your anhydrous solvent. Add the coupling reagent (and an additive like HOBt if using a carbodiimide) and stir for a few minutes to pre-activate the carboxylic acid. Then, add the 2-aminopyridine, followed by the dropwise addition of the organic base.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Question 2: My final product is contaminated with a significant amount of a byproduct that has a similar polarity, making purification by column chromatography difficult. What could this byproduct be?

Answer:

The most probable byproduct with similar polarity to your desired product is the O-acylated isomer, 2-((2-hydroxybenzoyl)oxy)pyridine , or a related O-acylated species. This arises from the competing reactivity of the phenolic hydroxyl group on salicylic acid.

  • Mechanism of O-Acylation: During the activation of the carboxylic acid (e.g., with DCC or EDC), the activated intermediate is highly electrophilic. While the intended reaction is the nucleophilic attack by the amino group of 2-aminopyridine (N-acylation), the phenolic hydroxyl group of another salicylic acid molecule can also attack this intermediate. This intermolecular reaction leads to the formation of an ester linkage, resulting in a dimer or oligomeric impurities. The synthesis of aspirin, for example, relies on the acylation of salicylic acid's hydroxyl group.[5][6]

  • Factors Favoring O-Acylation:

    • Steric Hindrance: If a bulky coupling agent or base is used, it might sterically hinder the approach of 2-aminopyridine to the activated carboxyl group, making the less-hindered phenolic oxygen a more likely nucleophile.

    • Reaction Conditions: High temperatures can sometimes favor O-acylation.

    • Lack of Protective Groups: Performing the reaction without protecting the phenolic hydroxyl group makes this a persistent possibility.

Troubleshooting and Mitigation Strategies:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) can mitigate this side reaction. HOBt reacts with the initially formed O-acylisourea intermediate (when using carbodiimides) to form an active ester. This HOBt ester is more selective for N-acylation over O-acylation and is less prone to racemization if chiral centers are present.[2][7]

  • Protecting Groups: While adding steps to the synthesis, protecting the phenolic hydroxyl group of salicylic acid (e.g., as a benzyl or silyl ether) before the coupling reaction, and deprotecting it afterward, is the most robust way to prevent O-acylation.

  • Purification: If the byproduct has already formed, careful optimization of the column chromatography solvent system (e.g., using a shallow gradient) may be required. Alternatively, recrystallization from a suitable solvent system (such as ethanol/water or isopropanol/water) might selectively crystallize the desired N-acylated product, leaving the O-acylated impurity in the mother liquor.[8]

Logical Flow of Main vs. Side Reaction

G SA Salicylic Acid Act_SA Activated Salicylic Acid (O-acylisourea intermediate) SA->Act_SA Activation Side_Prod O-Acylated Dimer (Side Product) SA->Side_Prod AP 2-Aminopyridine Prod Desired Product (this compound) (N-Acylation) AP->Prod HOBt_Ester HOBt Active Ester AP->HOBt_Ester CR Coupling Reagent (e.g., DCC/EDC) CR->Act_SA Act_SA->Prod Nucleophilic Attack (Desired Pathway) Act_SA->Side_Prod Nucleophilic Attack (Side Reaction) Act_SA->HOBt_Ester Forms more selective intermediate HOBt HOBt Additive HOBt->HOBt_Ester HOBt_Ester->Prod Selective N-Acylation

Caption: Main vs. Side Reaction Pathways.

Question 3: I am getting a dark-colored, tar-like substance in my reaction flask, especially when heating. What is causing this decomposition?

Answer:

The formation of dark, insoluble materials is often a sign of thermal decomposition. Salicylic acid itself is known to be thermally unstable and can undergo decarboxylation at elevated temperatures to produce phenol and carbon dioxide gas.[9][10][11]

  • Decarboxylation: This reaction is often accelerated by acidic or basic conditions at high temperatures. The phenol generated can then undergo further side reactions, leading to colored polymeric byproducts.

  • Coupling Reagent Decomposition: Some coupling reagents and their byproducts can also be unstable at higher temperatures, contributing to the formation of intractable tars.

Preventative Measures:

  • Temperature Control: Avoid excessive heating. Most standard amide coupling reactions proceed well at room temperature or with gentle heating (up to 60 °C). If your reaction requires heat to proceed, increase the temperature gradually while monitoring for any color change.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions, which can also lead to colored impurities.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time, especially if heating. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are these insoluble white precipitates in my reaction when using DCC as a coupling reagent?

A1: The insoluble white precipitate is almost certainly N,N'-dicyclohexylurea (DCU) , the byproduct of the N,N'-dicyclohexylcarbodiimide (DCC) coupling reagent.[7] While its precipitation helps drive the reaction forward, it can make product isolation challenging. DCU is notoriously difficult to remove completely by chromatography.

  • Solution: Filter the reaction mixture before workup to remove the bulk of the DCU. If some DCU remains, it can sometimes be removed by recrystallization from a suitable solvent. To avoid this issue altogether, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct of EDC is water-soluble and can be easily removed during an aqueous workup.[7][12]

Q2: Can intramolecular cyclization occur to form a different heterocyclic product?

A2: Yes, intramolecular cyclization is a potential side reaction, although it may require specific conditions. The newly formed amide can, in principle, undergo cyclodehydration between the phenolic hydroxyl group and the amide N-H. This would lead to the formation of a benzoxazinone derivative .

  • Plausibility: This type of intramolecular cyclization is known to occur, often promoted by strong acids (like polyphosphoric acid or Lewis acids) and heat.[13] While standard amide coupling conditions are not typically harsh enough to promote this in high yield, it could be a minor byproduct, especially if the reaction workup involves a strong acid treatment at elevated temperatures.

Visualization of Potential Intramolecular Cyclization

G Start This compound (Desired Product) Cyclized 2-(pyridin-2-yl)-2H-benzo[d][1,3]oxazin-4(1H)-one (Cyclized Side Product) Start->Cyclized Intramolecular Cyclodehydration Conditions Harsh Conditions (Strong Acid, Heat) Conditions->Start Water H₂O Cyclized->Water

Caption: Potential Intramolecular Cyclization Side Reaction.

Q3: How do I choose the right coupling reagent for this specific synthesis?

A3: The choice of coupling reagent is critical for success, especially given the presence of a phenolic hydroxyl group and a weakly nucleophilic amine.

Coupling Reagent ClassExamplesPros for this SynthesisCons for this Synthesis
Carbodiimides DCC, EDC, DICInexpensive and widely available.Can lead to O-acylation side products. Byproducts (e.g., DCU) can be difficult to remove.[7][12]
Uronium/Aminium Salts HATU, HBTUHigh efficiency, fast reaction times, and lower risk of O-acylation compared to carbodiimides alone.[2]More expensive. Byproducts are water-soluble.
Phosphonium Salts PyBOP, BOPVery effective with minimal side reactions.[14]BOP produces a carcinogenic byproduct (HMPA).[7] PyBOP is a safer alternative.
  • Recommendation: For initial trials, EDC in combination with HOBt is a good starting point due to its cost-effectiveness and the ease of byproduct removal.[2] For higher efficiency and to minimize side reactions, especially if yields are low with EDC/HOBt, switching to HATU with DIPEA is highly recommended.[15]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Kandhasamy, J., & Singh, P. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Medicinal Chemistry Lecture Note. (2023). Synthesis of Salicylamide. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2023). Diazetidine By-Product Formation With DCC + HOBt Mechanism. YouTube. Retrieved from [Link]

  • Gomes, P. A. T., et al. (2017). Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. RSC Publishing. Retrieved from [Link]

  • CN105646269A - Synthetic method of salicylamide. Google Patents.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • CN100369889C - A kind of method of synthesizing salicylamide. Google Patents.
  • European Patent Office. (n.d.). Process for preparing salicylamide compounds. Google Patents.
  • ResearchGate. (2007). Synthesis and anti-inflammatory activities of novel salicylic acid and diflunisal amide derivatives. Retrieved from [Link]

  • PubMed. (2016). Amorphism and Thermal Decomposition of Salicylsalicylic Acid-A Cautionary Tale. Retrieved from [Link]

  • Durham University. (2016). Amorphism and Thermal Decomposition of Salicylsalicylic Acid—A Cautionary Tale. Retrieved from [Link]

  • Brainly.com. (2024). The synthesis of aspirin involves the acylation of salicylic acid. What functional group is created in the.... Retrieved from [Link]

  • Semantic Scholar. (1979). Thermal decomposition of salicylic acid and its salts. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of functionalized benzo[7][16]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Retrieved from [Link]

  • SciSpace. (2018). Amide activation: an emerging tool for chemoselective synthesis. Retrieved from [Link]

  • Reddit. (2024). Salicylic acid decomposition. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Retrieved from [Link]

  • BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). An example of intramolecular cyclization presumably proceeding via the.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of salicylamide-O-acetic acid amides.
  • DergiPark. (2024). Synthesis, characterization, anti-microbial activity studies of salicylic acid and 2-aminopyridine derivatives salts and their C. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some N-substituted amides of salicylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • PubMed. (n.d.). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

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Technical Support Center: Stability of 2-Hydroxy-N-2-pyridinylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Hydroxy-N-2-pyridinylbenzamide in their experimental workflows. Our goal is to provide you with in-depth, field-proven insights into the stability challenges associated with this compound when dissolved in Dimethyl Sulfoxide (DMSO) and to offer robust troubleshooting strategies to ensure the integrity and reproducibility of your results.

The unique structure of this compound, featuring a phenolic hydroxyl group and an amide linkage, presents specific vulnerabilities in a solvent as versatile, yet reactive, as DMSO. This guide addresses the most common issues encountered in the lab, explaining the underlying chemical principles and providing actionable protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Question 1: My this compound solution in DMSO, which was initially clear, now shows precipitation/cloudiness after storage. What is the cause and how can I fix it?

Answer:

This is one of the most frequently reported issues and is almost always linked to the hygroscopic nature of DMSO.

  • Causality: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] this compound is a largely non-polar organic molecule with significantly higher solubility in anhydrous DMSO than in water. As your DMSO stock absorbs ambient water, the polarity of the solvent mixture increases, drastically reducing the solubility of the compound and causing it to precipitate out of solution.[4][5] Repeated freeze-thaw cycles can exacerbate this issue by accelerating water absorption each time the vial is opened.[4][6]

  • Immediate Corrective Actions:

    • Gentle Re-solubilization: Securely cap the vial and gently warm it to 30-37°C in a water bath for 5-10 minutes. Follow this with brief vortexing or sonication. Visually inspect for complete dissolution.

    • Crucial Caveat: Proceed with caution. While this may redissolve the compound, the water content is now higher, and the compound may precipitate again upon cooling or dilution into aqueous media. The effective concentration of your stock may also be altered.

  • Long-Term Prevention:

    • Use Anhydrous DMSO: Always start with a fresh, sealed bottle of high-purity, anhydrous DMSO (≤0.1% water).

    • Inert Atmosphere: When preparing stock solutions, work quickly and consider blanketing the vial with an inert gas like argon or nitrogen before sealing.

    • Aliquot: Prepare single-use aliquots. This is the most effective strategy to prevent repeated exposure of the master stock to moist air and to avoid freeze-thaw cycles.[6]

Question 2: I'm observing new, unexpected peaks in my LC-MS/HPLC analysis of an aged DMSO stock solution of this compound. What are they?

Answer:

The appearance of new peaks is a strong indicator of chemical degradation. Given the structure of your compound and the nature of DMSO, there are several likely degradation pathways.

  • Causality:

    • Oxidation of the Hydroxyl Group: The phenolic hydroxyl group is susceptible to oxidation. DMSO itself can act as an oxidant, particularly under conditions involving heat, light, or the presence of trace acid/base contaminants.[7] This reaction can be complex, but it would fundamentally alter the structure of your compound. Such reactions are well-documented for alcohols in DMSO, often proceeding through an alkoxydimethylsulfonium intermediate.[8]

    • Hydrolysis of the Amide Bond: If significant water has been absorbed into the DMSO stock, acid- or base-catalyzed hydrolysis of the amide linkage can occur over time, cleaving the molecule into 2-hydroxybenzamide and 2-aminopyridine.

    • Solvent-Mediated Decomposition: DMSO can degrade, especially under acidic conditions or upon exposure to UV light, forming byproducts like dimethyl sulfide and formaldehyde.[9][10][11] These reactive species could potentially modify your compound. A case study on a 2-aminothiazole compound highlighted its decomposition in DMSO at room temperature, leading to dimerization and oxidation products that were biologically active.[12]

  • Troubleshooting & Validation:

    • Run a Solvent Blank: Analyze an aliquot of the same DMSO batch that has been stored under identical conditions but without the compound. This will help identify peaks originating from solvent degradation.

    • Characterize Degradants: If the new peaks are significant, use high-resolution mass spectrometry (HRMS) and, if possible, NMR to elucidate their structures. This is critical for understanding the stability profile of your molecule.

    • Implement a Stability-Indicating Method: Your analytical method should be robust enough to separate the parent compound from all potential degradants, a core principle of stability-indicating assays.[13]

Question 3: The biological activity of my compound seems to decrease over time when using my DMSO stock. Why is this happening?

Answer:

A decline in biological activity is the functional consequence of the chemical degradation discussed in the previous point.

  • Causality: The specific three-dimensional structure and functional groups of this compound are responsible for its interaction with its biological target. Any chemical modification—such as the oxidation of the critical hydroxyl group or hydrolysis of the amide bond—changes this structure. The resulting degradants will likely have a different binding affinity for the target, usually much lower, leading to a perceived drop in potency or complete loss of activity.

  • Workflow Integration for Integrity:

    • Fresh is Best: For critical experiments, always use a freshly prepared solution from solid compound or a recently prepared, properly stored stock.

    • Pre-Experiment QC: Before initiating a large-scale screen or a pivotal experiment, run a quick analytical check (e.g., HPLC-UV) on an aliquot of the stock solution. Compare the peak area and retention time to a reference chromatogram to confirm purity and identity.[14]

Frequently Asked Questions (FAQs)

Question 4: What are the definitive best practices for preparing and storing this compound stock solutions to ensure maximum stability?

Answer:

Adhering to a strict protocol is the most effective way to maintain the integrity of your compound solutions. The workflow below incorporates best practices to mitigate the risks of water absorption, degradation, and precipitation.

Diagram: Best Practices Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_storage Storage Phase A Start with High-Purity Solid Compound & Anhydrous DMSO B Accurately Weigh Compound in a Low-Humidity Environment A->B C Add Anhydrous DMSO to Achieve Target Concentration B->C D Ensure Complete Dissolution (Vortex/Sonicate Gently) C->D E Aliquot into Single-Use Vials (e.g., Amber Glass or Polypropylene) D->E Critical Transfer F Blanket with Inert Gas (Argon or Nitrogen) E->F G Seal Vials Tightly with High-Quality Caps F->G H Store at -80°C, Protected from Light G->H

Caption: Workflow for preparing high-integrity compound stocks.

Protocol: Preparation and Storage of High-Integrity Stock Solutions
  • Environment: Perform all steps in a controlled environment with low humidity. A glove box flushed with nitrogen is ideal, but a well-maintained fume hood with rapid work is acceptable.

  • Materials: Use a new, sealed bottle of anhydrous, molecular biology-grade DMSO.[15] Use amber glass or inert polypropylene vials with screw caps that have a high-quality seal (e.g., O-ring).

  • Preparation:

    • Accurately weigh the solid this compound.

    • Add the required volume of anhydrous DMSO to reach your desired stock concentration (e.g., 10 mM or 50 mM).

    • Cap the vial and vortex until the solid is fully dissolved. Gentle sonication in a room temperature water bath can be used if necessary.

  • Aliquoting & Storage:

    • Immediately dispense the solution into single-use aliquots. The volume should be appropriate for one experiment to avoid reusing a thawed vial.

    • Before sealing each aliquot, gently flush the headspace of the vial with an inert gas.

    • Label clearly with compound name, concentration, solvent, and date.

    • Store the aliquots in a light-proof container at -80°C.[6]

Table: Recommended Storage Conditions Summary
ParameterRecommendationRationale
Solvent Anhydrous DMSO (<0.1% water)Minimizes water-induced precipitation and hydrolysis.[1][4]
Temperature -80°CReduces molecular motion, significantly slowing degradation kinetics.[6]
Atmosphere Inert (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.[4]
Light Protected (Amber Vials/Dark Box)Prevents photolytic degradation.[13]
Container Glass or Polypropylene VialsEnsures chemical inertness.
Handling Single-Use AliquotsAvoids freeze-thaw cycles and contamination of the master stock.

Question 5: Are there viable alternative solvents to DMSO for this compound?

Answer:

Yes, but any alternative requires careful validation. The choice depends heavily on the compound's solubility and the tolerance of your specific biological assay to the solvent.

  • Potential Candidates:

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent similar to DMSO, but less hygroscopic and less prone to oxidation issues.

    • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent with strong solubilizing power. It is being explored as a greener alternative to other solvents in some applications.[16]

    • Ethanol: If the compound shows sufficient solubility, ethanol can be a good choice, especially for in vivo studies where DMSO toxicity is a concern.

Table: Comparison of Alternative Solvents
SolventProsConsRecommendation
DMSO Excellent solubilizing power for many organic compounds.[17]Highly hygroscopic, can cause precipitation; reactive (oxidant).[1][7]Standard for in vitro screening, but requires stringent handling.[18]
DMF Good solubilizing power, less hygroscopic than DMSO.Can be toxic to cells; may have stability issues of its own.A viable alternative, but requires assay-specific toxicity and stability testing.
NMP High solubilizing efficiency.[19]Higher boiling point, can be difficult to remove; potential toxicity.[20]Worth considering if DMSO and DMF are problematic; requires validation.
Ethanol Less toxic, suitable for in vivo work; non-hygroscopic.Lower solubilizing power for many complex organic molecules.Test solubility first. Ideal if compound is sufficiently soluble.
  • Validation is Non-Negotiable: Before switching solvents, you must perform solubility and stability studies for this compound in the new solvent under your experimental conditions.

Question 6: How can I quickly and reliably validate the integrity of my stock solution before a critical experiment?

Answer:

A simple analytical quality control (QC) check is a highly recommended and worthwhile investment of time.

Diagram: Pre-Experiment QC Decision Tree

G Start Need to use a DMSO stock solution CheckAge Is the stock old or has it been thawed multiple times? Start->CheckAge RunQC Perform Quick QC: Dilute aliquot and inject on HPLC-UV or LC-MS CheckAge->RunQC Yes UseFresh Use a fresh, single-use aliquot. Proceed with experiment. CheckAge->UseFresh No Analyze Analyze Chromatogram: Check for purity, peak shape, and retention time RunQC->Analyze Pass PASS: Single, sharp peak matching reference. Proceed with experiment. Analyze->Pass Looks Good Fail FAIL: Multiple peaks or shifted RT. Discard stock. Prepare fresh solution. Analyze->Fail Problem Detected

Caption: Decision workflow for validating stock solution integrity.

  • Recommended QC Protocol (HPLC-UV):

    • Prepare a Reference: If possible, prepare a fresh solution of this compound from solid material at the same concentration as your stock.

    • Dilute: Take a small amount from your stock aliquot and the fresh solution and dilute them identically with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).

    • Analyze: Inject both samples onto a reverse-phase HPLC system with UV detection.[21]

    • Compare:

      • Purity: The chromatogram of your stock solution should show a single major peak, ideally >98% of the total peak area.

      • Identity: The retention time of the peak from your stock solution should exactly match the retention time of the freshly prepared solution.

      • Concentration (Approximate): The peak area should be comparable to that of the fresh solution. A significant drop in area suggests either precipitation or degradation.

This simple check provides a high degree of confidence that the solution you are using contains the correct compound at the expected purity, safeguarding the investment in your downstream experiments.

References

  • An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. (2025). Benchchem.
  • Kozik, V. et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • Creary, X. (2006). Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry.
  • Compound Handling Instructions. MCE (MedChemExpress).
  • Kozik, V. et al. (2008). Stability of screening compounds in wet DMSO. PubMed.
  • Dimethyl sulfoxide. Wikipedia.
  • Is DMSO Liquid stable under normal conditions?. (2025). Blog.
  • Frequently Asked Questions. Selleckchem.com.
  • Dimethyl sulfoxide, DMSO. Organic Chemistry Portal.
  • Alcohols to Aldehydes, Part 3: Oxid
  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store.
  • Dimethyl sulfoxide (D8418)
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • DMSO solubility and bioscreening.
  • Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. (2025). Benchchem.
  • Solubility of compounds slightly soluble or insoluble in DMSO?. (2016).
  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. (2004). PubMed.
  • Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. (2021).
  • Degradation pathways of DMSO during UV/H2O2 treatment.
  • Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2016). PMC - NIH.
  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (1998). PubMed.
  • Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2025). PubMed.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2013). PMC - NIH.
  • Dimethyl Sulfoxide (DMSO) Solubility Data.

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Technical Support Center: Overcoming Poor Cell Permeability of 2-Hydroxy-N-2-pyridinylbenzamide (Piroxicam)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-N-2-pyridinylbenzamide, commonly known as Piroxicam. This guide provides in-depth troubleshooting strategies and detailed experimental protocols to address the challenges associated with its suboptimal cell permeability.

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] Its therapeutic efficacy is often limited by its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, Piroxicam is characterized by high permeability but low aqueous solubility.[2][3] While it can cross biological membranes, its poor solubility can be a rate-limiting step for absorption, effectively presenting as a permeability issue in many experimental and physiological contexts. This guide offers practical solutions to enhance its delivery across cellular barriers.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of Piroxicam a concern in my experiments?

A1: Although classified as a high-permeability compound, Piroxicam's very low water solubility can lead to several experimental artifacts.[3] In aqueous buffers used for cell-based assays, the compound may precipitate, leading to an underestimation of its true permeability. Furthermore, its lipophilic nature can cause it to bind non-specifically to plasticware, further reducing the effective concentration available for transport.[4]

Q2: What are the key physicochemical properties of Piroxicam I should be aware of?

A2: Understanding the fundamental properties of Piroxicam is the first step in troubleshooting.

PropertyValue/DescriptionImplication for Permeability
Molecular Weight 331.35 g/mol Within the range for good passive diffusion.
LogP (Octanol-Water) ~1.8Indicates good lipophilicity for membrane partitioning.
Water Solubility Very low, pH-dependentA major limiting factor for bioavailability and in vitro assays.[5]
pKa 5.1 (enol-type proton)As a weak acid, its ionization state and solubility are pH-dependent.[6]
BCS Class Class IIHigh permeability, low solubility.[2][3]

Q3: What initial steps can I take to improve Piroxicam's performance in my cell-based permeability assays?

A3: Before exploring complex derivatization or formulation strategies, simple modifications to your assay conditions can be beneficial. Consider using a co-solvent like DMSO or ethanol to maintain solubility in your stock solutions.[5] However, ensure the final concentration in your assay medium is low (typically <1%) to avoid solvent-induced cytotoxicity or membrane disruption.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, question-driven guides to address specific experimental challenges.

Guide 1: Diagnosing the Root Cause of Poor Permeability

Q: My results from a Caco-2 assay show low apparent permeability (Papp) for Piroxicam. How can I determine if the issue is true low permeability, poor solubility, or active efflux?

A: A multi-assay approach is essential for accurate diagnosis. By comparing results from different in vitro models, you can dissect the contributions of passive diffusion, solubility, and active transport.

The Caco-2 permeability assay is considered a gold standard for predicting human drug absorption because it models not only passive diffusion but also active uptake and efflux.[7][8][9] However, for a BCS Class II compound like Piroxicam, it's crucial to differentiate between solubility-limited absorption and other mechanisms.

Caption: Diagnostic workflow for low permeability.

The PAMPA assay isolates passive diffusion, eliminating contributions from active transport or metabolism.[10][11] A high permeability value in this assay would suggest that Piroxicam's passive diffusion is not the limiting factor.

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Piroxicam stock solution (in DMSO)

  • LC-MS/MS for quantification

Procedure:

  • Prepare the PAMPA plate: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare the acceptor plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare the donor solution: Dilute the Piroxicam stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.

  • Start the assay: Add 200 µL of the donor solution to each well of the filter plate. Carefully place the filter plate onto the acceptor plate, creating a "sandwich."

  • Incubate: Incubate the plate sandwich for 4-16 hours at room temperature with gentle shaking.

  • Sample analysis: After incubation, separate the plates and determine the concentration of Piroxicam in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): Use the following equation to calculate the apparent permeability coefficient.

    P_e = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))

    Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.

This assay determines if Piroxicam is a substrate for active efflux transporters like P-glycoprotein (P-gp).[7][9]

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts for ~21 days

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Piroxicam stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be >250 Ω·cm².

  • Prepare Transport Buffers: Prepare HBSS at pH 7.4 (for the basolateral side) and pH 6.5 (for the apical side, to mimic the gut environment).

  • Apical to Basolateral (A-B) Transport:

    • Add Piroxicam-containing HBSS (pH 6.5) to the apical (upper) chamber.

    • Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add Piroxicam-containing HBSS (pH 7.4) to the basolateral chamber.

    • Add fresh HBSS (pH 6.5) to the apical chamber.

  • Incubate: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sample Collection and Analysis: Take samples from both chambers at the end of the incubation period and analyze by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells.[7]

Guide 2: Medicinal Chemistry Approaches to Enhance Permeability

Q: My compound has intrinsically low permeability. How can I chemically modify Piroxicam to improve its ability to cross cell membranes?

A: Prodrug strategies are a powerful tool to temporarily mask polar functional groups that hinder membrane transport. By attaching a lipophilic, bioreversible moiety, you can enhance permeability, with the active drug being released intracellularly.

A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body.[12][13][14] For Piroxicam, the enolic hydroxyl group is a key site for modification.

This strategy involves converting the polar hydroxyl group into a more lipophilic ester. This ester can then be cleaved by intracellular esterases to release the active Piroxicam.

Prodrug_Strategy cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Piroxicam Piroxicam (Poorly Permeable) Prodrug Piroxicam Ester Prodrug (Lipophilic, Permeable) Piroxicam->Prodrug Esterification (Chemical Synthesis) Active_Piroxicam Active Piroxicam (Intracellular) Prodrug->Active_Piroxicam Esterase-mediated Hydrolysis

Caption: Ester prodrug strategy for Piroxicam.

Synthetic Considerations:

  • Choice of Ester: Simple alkyl esters (e.g., acetate, pivalate) can be used. The choice of ester will influence the rate of hydrolysis and the lipophilicity of the prodrug.

  • Reaction Conditions: The enolic hydroxyl group can be acylated using an appropriate acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine).

Evaluation of the Prodrug:

  • Chemical Stability: Assess the stability of the prodrug in buffer at different pH values (e.g., pH 2, 6.5, 7.4) to ensure it is stable enough to reach the cell but will be cleaved intracellularly.

  • Enzymatic Hydrolysis: Incubate the prodrug with liver microsomes or cell lysates to confirm its conversion to Piroxicam.

  • Permeability Assessment: Re-run the Caco-2 permeability assay with the prodrug. You should observe a higher Papp value compared to the parent Piroxicam.

Guide 3: Formulation Strategies for Improved Delivery

Q: I want to avoid chemical modification of Piroxicam. What formulation approaches can I use to improve its apparent permeability?

A: Nanoparticle-based delivery systems can encapsulate Piroxicam, protecting it from the aqueous environment and facilitating its transport across the cell membrane.

Encapsulating a poorly soluble drug like Piroxicam into a nanocarrier can significantly improve its bioavailability and performance in in vitro assays.[15][16][17][18] These systems effectively increase the drug's solubility and can offer controlled release.[15]

SLNs are lipid-based nanoparticles that are solid at room temperature. They are well-suited for encapsulating lipophilic drugs like Piroxicam.

Caption: Solid Lipid Nanoparticle (SLN) formulation and delivery.

This protocol is based on a high-speed homogenization and ultrasonication method.[17]

Materials:

  • Piroxicam

  • Solid lipid (e.g., stearic acid)

  • Surfactant (e.g., Pluronic F-68)

  • High-speed homogenizer

  • Probe sonicator

  • Particle size analyzer

Procedure:

  • Lipid Phase Preparation: Melt the stearic acid (e.g., at 80°C). Dissolve Piroxicam in the molten lipid.

  • Aqueous Phase Preparation: Dissolve Pluronic F-68 in hot deionized water (at the same temperature as the lipid phase).

  • Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed (e.g., 12,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the hot emulsion using a probe sonicator for 5-10 minutes to reduce the particle size.

  • Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Use a dynamic light scattering (DLS) instrument.

    • Entrapment Efficiency: Separate the free drug from the SLNs by ultracentrifugation. Quantify the amount of Piroxicam in the supernatant and calculate the entrapped drug by subtraction from the total amount used.

Evaluation of SLNs:

  • Perform the Caco-2 permeability assay using the Piroxicam-loaded SLN formulation. The Papp value should be significantly higher compared to the free drug solution, indicating enhanced transport across the cell monolayer.

References

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team.
  • Caco-2 Permeability Assay. Evotec.
  • TO DEVELOP NANOPARTICLE FORMULATIONS OF THE PIROXICAM MEDICATION UTILISING VARIOUS POLYMERS. Anveshana's International Publication.
  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025).
  • Nanovesicle Formulation Enhances Anti-inflammatory Property and Safe Use of Piroxicam. (2021). Pharmaceutical Nanotechnology.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI.
  • Piroxicam Loaded Solid Lipid Nanoparticles (SLNs): Potential for Topical Delivery. (2019). SciSpace.
  • Preparation and characterization of novel anti-inflammatory biological agents based on piroxicam-loaded poly-ε-caprolactone nano-particles for sustained NSAID delivery. Taylor & Francis Online.
  • Interaction of piroxicam with mitochondrial membrane and cytochrome c. (2007). PubMed.
  • Enhanced Transdermal Delivery of Piroxicam via Nanocarriers, Formulation, Optimization, Characterization, Animal Studies and Randomized Double-Blind Clinical Trial. (2025). PubMed.
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • Human intestinal permeability of piroxicam, propranolol, phenylalanine, and PEG 400 determined by jejunal perfusion. PubMed.
  • Caco-2 permeability assay. Creative Bioarray.
  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
  • Improving The Permeability of BCS Class II, III, and IV Drugs Using the Co-Amorph Method. (2023). Journal of Pharmaceutical and Sciences.
  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC - NIH.
  • Enhanced transdermal permeability of piroxicam through novel nanoemulgel formulation. (2014). PMC - PubMed Central.
  • Caco-2 Permeability Assay. Enamine.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray.
  • In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. PubMed.
  • Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam. (2011). PMC - PubMed Central.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • What is the mechanism of Piroxicam?. (2024). Patsnap Synapse.
  • 2-HYDROXYBENZAMIDE. CAMEO Chemicals - NOAA.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2018). MDPI.
  • Prodrug Strategies for Critical Drug Developability Issues: Part I. (2021). PubMed.
  • A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. (1994). PubMed.
  • 2-hydroxy-N-(2H-pyridin-1-yl)benzamide. PubChem.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC - PubMed Central.
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). NIH.
  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides.
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2016). PubMed Central.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH.
  • An In-depth Technical Guide to the Physicochemical Properties of N-(2-aminoethyl)-2-hydroxybenzamide. Benchchem.
  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot.
  • Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. PMC.
  • N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Taylor & Francis.
  • N-(1-hydroxy-2-pyridinylidene)-2-phenoxybenzamide. PubChem.

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Technical Support Center: Troubleshooting Inconsistent Results in "2-Hydroxy-N-2-pyridinylbenzamide" Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Hydroxy-N-2-pyridinylbenzamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding antimicrobial assays involving this compound. As a member of the salicylanilide class of compounds, this compound presents unique challenges in experimental setups, primarily due to its physicochemical properties. This resource will help you navigate these challenges, ensure the scientific integrity of your results, and achieve reproducible outcomes.

Introduction to this compound and its Antimicrobial Potential

This compound belongs to the salicylanilide family, a class of compounds known for their broad-spectrum biological activities, including antimicrobial effects. The antimicrobial action of salicylanilides is often attributed to their ability to disrupt the proton motive force across bacterial membranes, uncouple oxidative phosphorylation, and interfere with essential enzymatic processes. The 2-hydroxy substitution on the benzamide ring is a critical feature for the antimicrobial activity of these compounds. While the pyridine moiety in this compound may enhance its solubility compared to other analogs, it is still expected to be a poorly water-soluble compound, which is a key consideration in assay design and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: What is the expected spectrum of activity for this compound?

Based on studies of related N-pyrazinylhydroxybenzamides and other salicylanilides, this compound is anticipated to be more active against Gram-positive bacteria, such as Staphylococcus aureus, and mycobacteria.[1] Its activity against Gram-negative bacteria may be limited due to the presence of the outer membrane, which can act as a barrier to compound entry.

Q2: What is the primary challenge I should anticipate when working with this compound?

The principal challenge is the compound's low aqueous solubility. This can lead to issues with stock solution preparation, precipitation in assay media, and ultimately, high variability in your results. Careful consideration of solvent selection and final concentration is crucial.

Q3: What is a suitable solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving salicylanilides and other hydrophobic compounds for antimicrobial assays. It is essential to use a high-purity, anhydrous grade of DMSO to prevent compound degradation.

Q4: What is the maximum concentration of DMSO that can be used in an antimicrobial assay?

The final concentration of DMSO in the assay should be kept as low as possible, typically not exceeding 1% (v/v), to avoid any inhibitory effects on the microorganisms being tested. It is imperative to include a solvent control (media with the same concentration of DMSO as the test wells) in every experiment to ensure the solvent is not affecting microbial growth.

Q5: How should I store the stock solution of this compound?

Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light, as salicylanilides can be light-sensitive.

Troubleshooting Guide for Inconsistent Assay Results

Inconsistent results in antimicrobial assays with this compound often stem from its physicochemical properties. This section provides a structured approach to identifying and resolving common issues.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values Between Replicates and Experiments

High variability is a frequent problem when working with hydrophobic compounds. The following decision tree can help you systematically troubleshoot this issue.

G cluster_0 Compound-Related Issues cluster_1 Protocol-Related Issues cluster_2 Microbiology-Related Issues A Inconsistent MIC Results B Check Compound Solubility and Stability A->B C Review Assay Protocol and Execution A->C D Evaluate Microbial Culture and Inoculum A->D B1 Precipitation observed in stock or working solutions? B->B1 C1 Inconsistent pipetting of viscous DMSO stock? C->C1 D1 Inconsistent inoculum density? D->D1 B2 Precipitation observed in assay plate? B1->B2 No B3 Potential for compound degradation? B2->B3 No C2 Inaccurate serial dilutions? C1->C2 No C3 Edge effects in microtiter plate? C2->C3 No D2 Contamination in culture? D1->D2 No D3 Variability in microbial growth phase? D2->D3 No

Caption: Troubleshooting workflow for inconsistent MIC results.

1. Compound Solubility and Stability

  • Visual Inspection: Carefully inspect your stock and working solutions for any signs of precipitation. If observed, try gently warming the solution (if the compound's stability permits) or preparing a fresh, more dilute stock solution.

  • Solubility in Media: Before running a full assay, perform a small-scale test to check the solubility of this compound at the highest desired concentration in your assay medium. Add the DMSO stock to the medium and observe for any cloudiness or precipitate formation over time.

  • Compound Stability: The stability of salicylanilides can be affected by pH and light.

    • pH: The pH of the culture medium can influence the charge state and stability of the compound. Consider testing the compound's stability in the assay medium over the incubation period. An HPLC method can be used to quantify the compound at different time points.

    • Light Sensitivity: Perform experiments under subdued lighting and store stock solutions in amber vials or wrapped in foil to minimize photodegradation.

2. Assay Protocol and Execution

  • Pipetting: When working with viscous solvents like DMSO, use positive displacement pipettes or the reverse pipetting technique to ensure accurate dispensing of your stock solution.

  • Serial Dilutions: Ensure thorough mixing at each step of the serial dilution process to achieve accurate final concentrations in the assay wells.

  • Plate Edge Effects: The outer wells of a microtiter plate are more prone to evaporation, which can concentrate the compound and affect microbial growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium or water.

3. Microbial Culture and Inoculum

  • Inoculum Density: The density of the bacterial inoculum is a critical parameter in antimicrobial susceptibility testing. Always standardize your inoculum to a 0.5 McFarland standard to ensure a consistent starting cell number.

  • Culture Purity: Streak your culture on an appropriate agar plate to check for purity before starting your experiment. A mixed culture will lead to unreliable and uninterpretable results.

  • Growth Phase: Use a fresh overnight culture in the logarithmic phase of growth for your inoculum preparation to ensure the bacteria are metabolically active and susceptible to the antimicrobial agent.

Issue 2: No Inhibition of Microbial Growth, Even at High Concentrations

If you observe no antimicrobial activity, consider the following possibilities:

G A No Microbial Inhibition Observed B Is the compound inherently inactive against the test organism? A->B C Did the compound precipitate out of solution? A->C D Is the compound binding to components in the media? A->D E Has the compound degraded? A->E

Caption: Decision tree for lack of antimicrobial activity.

  • Intrinsic Resistance: The test organism may be intrinsically resistant to this compound. As mentioned, Gram-negative bacteria are often less susceptible to salicylanilides. Test the compound against a known susceptible Gram-positive control strain, such as Staphylococcus aureus ATCC 29213.

  • Compound Precipitation: Poor solubility can lead to the compound precipitating out of the assay medium, resulting in a lower effective concentration. Re-evaluate the solubility of the compound in your assay medium as described in the previous section.

  • Binding to Media Components: Hydrophobic compounds can bind to proteins and other macromolecules present in complex media, such as serum or peptones, reducing the free concentration of the compound available to act on the bacteria.[2] If using a rich medium, consider testing in a minimal medium to see if activity is restored.

  • Compound Degradation: Assess the stability of your compound under the assay conditions (pH, temperature, light) as previously discussed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mg/mL (or a concentration at least 100-fold higher than the highest concentration to be tested in the assay).

  • Gently vortex until the compound is completely dissolved. A brief, gentle warming in a water bath (e.g., 37°C) may be necessary, but avoid excessive heat.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the sterile stock solution into small, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Broth Microdilution Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • This compound stock solution in DMSO

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)

  • Sterile DMSO

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare a working solution of the compound by diluting the stock solution in the assay medium to twice the highest desired final concentration. For example, if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL working solution.

  • Serial Dilutions in the Microtiter Plate:

    • Add 100 µL of the appropriate growth medium to all wells of the microtiter plate.

    • Add 100 µL of the 2X compound working solution to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.

  • Prepare Inoculum:

    • Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in the assay medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and dilute the compound to its final test concentration.

  • Controls:

    • Growth Control: Wells containing only medium and the bacterial inoculum.

    • Sterility Control: Wells containing only sterile medium.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay, medium, and the bacterial inoculum.

    • Positive Control: Wells containing a known antibiotic with a predictable MIC for the test organism.

  • Incubation:

    • Seal the plate (e.g., with a breathable membrane or lid) to prevent evaporation and contamination.

    • Incubate the plate at the optimal temperature for the test organism (e.g., 35-37°C) for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).

Data Presentation

Table 1: Example of a Broth Microdilution Assay Plate Layout

Well123456789101112
A 12864321684210.50.25GCSC
B 12864321684210.50.25GCSC
C 12864321684210.50.25GCSC
D PCPCPCPCPCPCPCPCPCPCGCSC
E PCPCPCPCPCPCPCPCPCPCGCSC
F PCPCPCPCPCPCPCPCPCPCGCSC
G SVSVSVSVSVSVSVSVSVSVGCSC
H SVSVSVSVSVSVSVSVSVSVGCSC

Concentrations in µg/mL. GC = Growth Control, SC = Sterility Control, PC = Positive Control Antibiotic, SV = Solvent Control.

Visualization of Key Concepts

G cluster_0 Mechanism of Action A This compound B Disruption of Proton Motive Force A->B C Membrane Depolarization B->C D Inhibition of Cellular Respiration B->D E Bacterial Cell Death C->E D->E

Caption: Postulated mechanism of action for salicylanilides.

References

  • Effects of serum proteins on different reference antibiotics. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 2-hydroxy-N-(2H-pyridin-1-yl)benzamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Kerda, M., Šlechta, P., Jand'ourek, O., Konečná, K., Hatoková, P., Paterová, P., & Zitko, J. (2023). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Future Medicinal Chemistry, 15(19), 1791–1806. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011). Journal of Chromatography B, 879(19), 1610-1616. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. (2011). PubMed. Retrieved January 13, 2026, from [Link]

  • Hutt, A. J., Fournel, S., & Caldwell, J. (1994). Effect of urinary pH on the pharmacokinetics of salicylic acid, with its glycine and glucuronide conjugates in human. International Journal of Clinical Pharmacology and Therapeutics, 32(10), 550–558. [Link]

  • Salicylanilide ester prodrugs as potential antimicrobial agents--a review. (2012). Mini reviews in medicinal chemistry, 12(1), 82–95. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved January 13, 2026, from [Link]

  • Stability Studies-Regulations, Patient Safety & Quality. (2024). Coriolis Pharma. Retrieved January 13, 2026, from [Link]

  • Effect of pH on the Activity of Some Respiratory Inhibitors. (1978). Plant Physiology, 62(6), 938–941. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. (2023). International Journal of Molecular Sciences, 24(22), 16361. [Link]

  • Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release. (2012). Journal of Biomedical Materials Research Part A, 100A(11), 2947-2954. [Link]

  • Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. (2007). Antimicrobial Agents and Chemotherapy, 51(5), 1811–1818. [Link]

  • Salicylanilides and Their Anticancer Properties. (2023). International Journal of Molecular Sciences, 24(2), 1581. [Link]

  • Protein-Based Rechargeable and Replaceable Antimicrobial and Antifouling Coatings on Hydrophobic Food-Contact Surfaces. (2024). ACS Applied Bio Materials, 7(3), 1502–1512. [Link]

  • Cationic Hydrophobic Peptides with Antimicrobial Activity. (2000). Antimicrobial Agents and Chemotherapy, 44(8), 2097–2102. [Link]

  • 2-hydroxy-N-(1-phenylethyl)benzamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids. (2018). Food Additives & Contaminants: Part A, 35(5), 899-911. [Link]

  • N-(2-Hydroxybenzoyl)pyrrolidine. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 2-hydroxy-N-phenylpyrrolidine-1-carboxamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 2-hydroxy-N-phenylpropanamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Physicochemical Investigations and Stability Studies of Amorphous Gliclazide. (2013). AAPS PharmSciTech, 14(2), 795–803. [Link]

  • Stability testing of the plastics additives 2,4-dihydroxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone, 2-hydroxy-4-n-octyloxybenzophenone, 2-ethoxy-2-ethyloxanilide (tinuvin 312) and 2,2'-methylenebis(4-methyl-t-tert-butyl phenol) in aqueous and fatty food simulants. (1998). Food Additives and Contaminants, 15(3), 362–369. [Link]

  • N4-Hydroxy-N1-(1-(2-(hydroxymethyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)-2-pentylbutanediamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 2-hydroxy-n,n-dimethylbenzamide (C9H11NO2). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

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Technical Support Center: Optimizing Acylation Reactions of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the acylation of 2-aminopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. The acylation of 2-aminopyridine is a cornerstone reaction for installing a variety of functional groups, serving as a key step in the synthesis of pharmaceuticals and biologically active compounds.

However, the unique electronic nature of the 2-aminopyridine scaffold—possessing both a nucleophilic amino group and an electron-deficient pyridine ring—can present challenges. This resource provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the acylation of 2-aminopyridine, providing the core knowledge needed for successful experimentation.

Q1: What is the primary mechanism for the acylation of 2-aminopyridine?

The reaction proceeds via a nucleophilic acyl substitution. The exocyclic amino group (-NH₂) of 2-aminopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). For 2- and 3-aminopyridines, studies have shown that acylation occurs directly at the amino nitrogen, which is the rate-determining step.[1] This is in contrast to 4-aminopyridine, which can react through a ring N-acetyl intermediate.[1]

Q2: Why does acylation preferentially occur on the exocyclic amino group (N-acylation) rather than the pyridine ring (C-acylation)?

The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[2] The lone pair of electrons on the exocyclic amino group is significantly more available for nucleophilic attack compared to the delocalized electrons of the aromatic ring. Therefore, N-acylation is kinetically and thermodynamically favored.

Q3: What is the role of a base in this reaction, and which type should I use?

When using acylating agents like acyl chlorides or anhydrides, an acidic byproduct (e.g., HCl or a carboxylic acid) is generated. This acid can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.[3] A base is added to neutralize this acid. The ideal choice is a non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine. Pyridine can also serve as the solvent.

Q4: When should I use a catalyst like 4-(Dimethylamino)pyridine (DMAP)?

While pyridine can catalyze the reaction, 4-(Dimethylamino)pyridine (DMAP) is a far more potent, or "hypernucleophilic," catalyst.[4][5] DMAP dramatically accelerates acylation, especially for less reactive substrates or when milder conditions are required.[4][6] It functions by reacting with the acylating agent to form a highly reactive N-acyl-DMAP intermediate, which is a much stronger electrophile than the starting anhydride or acyl chloride.[7] Even a catalytic amount (0.05-0.2 equivalents) of DMAP can increase reaction rates by several orders of magnitude.[5]

Q5: What are the best solvents for this reaction?

Aprotic solvents are preferred to prevent reaction with the acylating agent. Common choices include:

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

  • Pyridine (can act as both solvent and base)

The choice depends on the solubility of the starting materials and the reaction temperature.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during the acylation of 2-aminopyridine.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Insufficiently Reactive Acylating Agent: Acid anhydrides may not be electrophilic enough, especially if the 2-aminopyridine substrate is sterically hindered or electronically deactivated.Solution: Switch to a more reactive acylating agent, such as the corresponding acyl chloride.[8] Acyl chlorides are more potent electrophiles.
2. Deactivation of Starting Amine: The acidic byproduct (e.g., HCl) protonates the 2-aminopyridine, making it non-nucleophilic.Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is present to scavenge the acid.[3]
3. Reaction Conditions Too Mild: The reaction temperature may be too low, or the reaction time too short for the given substrate/reagent combination.Solution: First, try adding a catalytic amount of DMAP (0.1 eq).[4] If the reaction is still slow, gradually increase the temperature and monitor by TLC or LC-MS.
Formation of a Diacylated Side Product The initially formed N-acyl-2-aminopyridine is deprotonated by a strong base, and the resulting anion is acylated a second time.Solution 1: Use a weaker base. Triethylamine (pKb ~3.25) is more likely to cause diacylation than pyridine (pKb ~8.77).[9][10] Solution 2: Control the stoichiometry. Add the acylating agent (1.0-1.1 equivalents) slowly (dropwise) to the solution of the amine and base to avoid a high localized concentration.
Significant Unreacted Starting Material 1. Poor Reagent Quality: The acylating agent may have hydrolyzed due to improper storage. 2-aminopyridine can be hygroscopic.[11]Solution: Use freshly opened or purified reagents. Ensure 2-aminopyridine is dry. Acyl chlorides should be handled under anhydrous conditions.
2. Insufficient Catalyst: For challenging or sterically hindered substrates, the reaction may be too slow without adequate catalysis.Solution: Increase the loading of DMAP or use a related, even more active catalyst if available.
Difficult Product Purification 1. Similar Polarity: Both the starting material (2-aminopyridine) and the product (N-acyl-2-aminopyridine) are basic and can have similar polarities, leading to co-elution in column chromatography.Solution: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate the more basic unreacted 2-aminopyridine, extracting it into the aqueous layer as a salt, while the less basic amide product remains in the organic phase.[3]
2. Removal of DMAP: DMAP is basic and can be difficult to remove by chromatography alone.Solution: The same acidic wash used to remove unreacted 2-aminopyridine will also effectively remove DMAP by converting it to its water-soluble hydrochloride salt.[12]

Optimized Reaction Conditions: A Comparative Overview

The following table summarizes typical conditions for the acylation of 2-aminopyridine, providing a starting point for optimization.

Acylating AgentCatalystBaseSolventTemp.TimeExpected Outcome & Comments
Acetic Anhydride NonePyridinePyridine25-50 °C4-12 hModerate to good yield. Pyridine acts as base, solvent, and mild catalyst. Reaction can be sluggish.
Acetic Anhydride DMAP (0.1 eq)Triethylamine (1.2 eq)DCM0-25 °C1-3 hHigh to excellent yield. DMAP provides significant rate acceleration, allowing for milder conditions.[6]
Benzoyl Chloride NonePyridine (2.0 eq)DCM / CHCl₃0-25 °C2-6 hGood yield. Pyridine is essential to neutralize the HCl byproduct.
Benzoyl Chloride DMAP (0.1 eq)Triethylamine (1.2 eq)DCM0-25 °C0.5-2 hExcellent yield. The reaction is often very fast and exothermic; initial cooling is recommended.
Carboxylic Acid EDC / HATUDIPEADMF / DCM25 °C6-24 hGood to high yield. Requires a peptide coupling agent (like EDC or HATU) to activate the carboxylic acid.[3]

Visualizing the Process

Experimental Workflow

The following diagram outlines the standard laboratory workflow for the acylation of 2-aminopyridine.

G General Workflow for 2-Aminopyridine Acylation reagents 1. Reagent Preparation (Dry 2-aminopyridine, check acylating agent quality) setup 2. Reaction Setup (Inert atmosphere, dissolve 2-aminopyridine & base in dry solvent) reagents->setup addition 3. Reagent Addition (Cool to 0 °C, add acylating agent dropwise) setup->addition reaction 4. Reaction Monitoring (Warm to RT, stir, monitor by TLC/LC-MS) addition->reaction workup 5. Aqueous Workup (Quench, wash with dilute HCl, then brine) reaction->workup purify 6. Purification (Dry organic layer, concentrate, purify by chromatography/recrystallization) workup->purify characterize 7. Product Characterization (NMR, MS, m.p.) purify->characterize

Caption: Standard experimental workflow for acylation.

Catalytic Mechanism

This diagram illustrates the catalytic cycle of DMAP in the acylation of 2-aminopyridine with an acid anhydride.

G DMAP-Catalyzed Acylation Mechanism cluster_cycle DMAP DMAP Catalyst Acyl_DMAP N-Acyl-DMAP Intermediate (Highly Reactive) DMAP->Acyl_DMAP Reacts with Acylating Agent Reaction Nucleophilic Attack by 2-Aminopyridine Acyl_DMAP->Reaction Attacked by 2-Aminopyridine Product_Release Product Formation & Catalyst Regeneration Reaction->Product_Release Product_Release->DMAP Regenerates DMAP Product N-Acyl-2-aminopyridine (Product) Product_Release->Product Byproduct Byproduct (e.g., Acetate) Product_Release->Byproduct AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acyl_DMAP Amine 2-Aminopyridine Amine->Reaction

Caption: DMAP catalytic cycle for acylation.

Reference Experimental Protocol: Acetylation with Acetic Anhydride/DMAP

This protocol describes a robust method for the N-acetylation of 2-aminopyridine.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N, 1.2 eq), distilled

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Acetic Anhydride (Ac₂O, 1.1 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminopyridine.

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the amine) and stir until all solids are dissolved.

  • Addition of Base and Catalyst: Add triethylamine and DMAP to the solution and stir for 5 minutes.

  • Addition of Acylating Agent: Cool the flask to 0 °C using an ice-water bath. Add acetic anhydride dropwise to the stirred solution over 5-10 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove unreacted amine, Et₃N, and DMAP.

    • Wash with saturated NaHCO₃ solution (1x) to remove any remaining acid.

    • Wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

References

  • Giffney, J. C., & O'Connor, C. J. (1978). Mechanisms for the acetylation of aminopyridines. Australian Journal of Chemistry, 31(8), 1725–1730. [Link]

  • Doraghi, F., & Ramezani, M. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14(3), 1639-1672. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(10), 1967–1970. [Link]

  • An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 229(1), 47–52. [Link]

  • Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Komykhov, S. A., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1530-1538. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Katritzky, A. R., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(8), 16-24. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6268. [Link]

  • Klumpp, E. (2001). Catalysis by 4-dialkylaminopyridines. Arkivoc, 2001(1), 201-226. [Link]

  • Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. [Link]

  • Costas, M., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Arkivoc, 2014(4), 11-23. [Link]

  • Costas, M., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

Sources

Removal of unreacted starting materials from "2-Hydroxy-N-2-pyridinylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for the removal of unreacted starting materials from the synthesis of 2-Hydroxy-N-2-pyridinylbenzamide. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles that govern each purification step, ensuring a robust and reproducible workflow.

Understanding the Core Chemistry: The Key to Effective Purification

The successful purification of this compound hinges on understanding the distinct acid-base properties of the product and the common starting materials: salicylic acid and 2-aminopyridine. Their differing pKa values are the levers we can pull to achieve efficient separation.

The product, this compound, is a relatively neutral amide molecule. While it possesses a phenolic hydroxyl group, it is significantly less acidic than the carboxylic acid of salicylic acid. In contrast, 2-aminopyridine is a basic compound, readily protonated in acidic conditions, and salicylic acid is an acidic compound that is easily deprotonated in basic conditions.[1][2][3][4][5] This fundamental difference is the cornerstone of our primary purification strategy: liquid-liquid extraction.

Comparative Acidity/Basicity Data
CompoundFunctional GrouppKaPredominant State (pH 7)
Salicylic Acid Carboxylic Acid (-COOH)~2.97Deprotonated (Anionic)
2-Aminopyridine Pyridinic Nitrogen~6.86 (of conjugate acid)Partially Protonated (Cationic)
This compound Amide / PhenolPhenolic pKa > 8Neutral

Table 1: Key pKa values for reactants and product, crucial for designing the extraction strategy. Values are approximate and sourced from literature.[1][3][6][7]

Troubleshooting and FAQs

This section addresses common purification challenges in a direct question-and-answer format.

FAQ 1: My crude product is heavily contaminated with unreacted salicylic acid. How can I remove it efficiently?

Answer: The most effective method to remove salicylic acid is to exploit its acidic nature using a basic wash during a liquid-liquid extraction. The carboxylic acid of salicylic acid (pKa ~2.97) is strongly acidic and will be readily deprotonated by a mild base like sodium bicarbonate (NaHCO₃).[3] The resulting sodium salicylate salt is highly water-soluble and will partition into the aqueous phase, leaving your more neutral amide product in the organic layer.

Why Sodium Bicarbonate? Using a mild base like NaHCO₃ is preferable to a strong base like sodium hydroxide (NaOH) in the initial wash. NaOH would also deprotonate the phenolic hydroxyl group on your product, potentially pulling some of it into the aqueous layer and reducing your yield.

See Protocol 1 for a detailed step-by-step guide.

FAQ 2: How do I eliminate unreacted 2-aminopyridine from my reaction mixture?

Answer: Unreacted 2-aminopyridine can be effectively removed with an acidic wash. The pyridine nitrogen in 2-aminopyridine is basic (pKa of its conjugate acid is ~6.86) and will be protonated by a dilute acid, such as 1 M hydrochloric acid (HCl).[1][2] The resulting pyridinium salt is soluble in the aqueous layer and can be easily separated from your product, which remains in the organic solvent.

See Protocol 1 for a detailed step-by-step guide.

FAQ 3: My TLC analysis shows that both starting materials are present in the crude product. What is the most efficient purification workflow?

Answer: When both impurities are present, a sequential liquid-liquid extraction is the most logical and efficient approach. The order of the washes is critical for optimal results. It is generally recommended to perform the acidic wash first to remove the basic 2-aminopyridine, followed by the basic wash to remove the acidic salicylic acid.

This workflow is outlined in the diagram below and detailed in Protocol 1 .

G cluster_0 A Crude Product in Organic Solvent (e.g., EtOAc) B Wash with 1 M HCl (aq) A->B C Separate Layers B->C D Organic Layer: Product + Salicylic Acid C->D Keep E Aqueous Layer: 2-Aminopyridinium Salt C->E Discard F Wash with sat. NaHCO3 (aq) D->F G Separate Layers F->G H Organic Layer: Pure Product G->H Keep I Aqueous Layer: Sodium Salicylate G->I Discard J Dry (Na2SO4), Filter, Concentrate H->J K Proceed to Recrystallization (Protocol 2) J->K

Caption: Purification workflow for removing both acidic and basic impurities.

FAQ 4: After extraction, my product is still not pure enough. What should I do next?

Answer: If minor impurities remain after a thorough extraction, recrystallization is the ideal next step to achieve high purity. This technique relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures. Finding the right solvent or solvent system is key.

For a compound like this compound, a good starting point for solvent screening would be ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. See Protocol 2 for a detailed methodology.

If recrystallization fails or is impractical, flash column chromatography is a powerful alternative for separating compounds with similar polarities.[8][9] See Protocol 3 for guidance.

Detailed Experimental Protocols

Protocol 1: Sequential Liquid-Liquid Extraction Workflow

This protocol is designed for a crude reaction mixture containing the desired product and both unreacted salicylic acid and 2-aminopyridine.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash (Remove 2-aminopyridine):

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel, invert, and vent frequently to release any pressure.

    • Shake vigorously for 1-2 minutes.

    • Allow the layers to separate completely.

    • Drain and discard the lower aqueous layer.

  • Basic Wash (Remove Salicylic Acid):

    • To the remaining organic layer in the funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

    • Caution: Vent immediately and frequently, as CO₂ gas will be evolved.

    • Shake gently at first, then more vigorously for 1-2 minutes.

    • Allow the layers to separate.

    • Drain and discard the lower aqueous layer.

  • Brine Wash (Remove Water):

    • Add an equal volume of saturated sodium chloride (brine) solution to the organic layer. This helps to remove residual water from the organic phase.

    • Shake for 30 seconds, allow layers to separate, and discard the aqueous layer.

  • Drying and Concentration:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the flask, swirling until the drying agent no longer clumps together.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the purified product.

  • Purity Check: Assess the purity of the product by Thin Layer Chromatography (TLC) against the starting materials.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection: In a small test tube, add a small amount of your extracted product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography

This is an advanced technique for when extraction and recrystallization are insufficient.

  • Stationary Phase: Silica gel is the standard choice for a compound of this polarity.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A typical starting gradient might be 10-30% ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis to achieve good separation (Rf of the product ~0.3).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add this to the top of the packed column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • PubChem. 2-Aminopyridine. National Center for Biotechnology Information. [Link]

  • Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic?[Link]

  • Quora. Which is a weaker base between pyridine and 2-aminopyridine and why?[Link]

  • Scribd. Pka of Salicylic Acid.[Link]

  • ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines.[Link]

  • Quora. Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)?[Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?[Link]

  • PubMed. Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns. National Center for Biotechnology Information. [Link]

  • ACS Publications. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. [Link]

  • FooDB. Showing Compound salicylate (FDB031164).[Link]

  • GL Sciences. Amide Column.[Link]

  • PubChem. Salicylic Acid. National Center for Biotechnology Information. [Link]

Sources

"2-Hydroxy-N-2-pyridinylbenzamide" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-N-2-pyridinylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule and to offer practical, field-proven strategies for prevention and troubleshooting during your experiments.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent. What could be the cause?

Inconsistent analytical results, such as decreasing potency or the appearance of unexpected peaks in your chromatogram, often point to compound degradation. This compound, like many complex organic molecules, can be susceptible to degradation under various environmental conditions. The primary culprits are typically hydrolysis, oxidation, and photolysis. It is crucial to investigate the stability of your compound under your specific experimental and storage conditions.[1][2]

Q2: What are the most likely degradation pathways for this compound?

Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the amide bond.[3][4] This can be catalyzed by acidic or basic conditions.[5][6] Oxidative and photolytic degradation are also potential pathways that should be considered.[2][7]

  • Hydrolytic Degradation: The amide linkage is often the most labile part of the molecule.

    • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would cleave the molecule into 2-hydroxybenzoic acid and 2-aminopyridine.

    • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon of the amide, leading to the same cleavage products: 2-hydroxybenzoic acid and 2-aminopyridine.[6]

  • Oxidative Degradation: The pyridine and phenol moieties could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The specific photoproducts are difficult to predict without experimental data but could involve complex rearrangements or radical-mediated reactions.

Troubleshooting Guide: Investigating Degradation

If you suspect that this compound is degrading, a systematic approach is necessary to identify the cause and implement corrective actions. A forced degradation study is a powerful tool for this purpose.[1]

Issue: Appearance of Unknown Peaks in HPLC Analysis

This is a common indicator of degradation. The following workflow will help you characterize the degradation products and determine the degradation pathway.

Experimental Workflow: Forced Degradation Study

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization & Pathway Elucidation prep Prepare stock solution of This compound in a suitable solvent (e.g., ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid state & solution) prep->thermal Expose to photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by LC-MS/MS acid->analysis Collect & Analyze base->analysis Collect & Analyze oxidation->analysis Collect & Analyze thermal->analysis Collect & Analyze photo->analysis Collect & Analyze characterize Characterize degradation products (MS fragmentation, NMR) analysis->characterize Identify Degradants pathway Propose degradation pathways characterize->pathway Elucidate Mechanism

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[2][6]

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Incubate a vial of the stock solution and a sample of the solid compound at 80°C.

    • Photolytic Degradation: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

Data Interpretation
  • Chromatographic Profile: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. A decrease in the peak area of the parent compound indicates its degradation.

  • Mass Spectrometry Data: Use the mass-to-charge ratio (m/z) of the new peaks to determine the molecular weights of the degradation products. This is critical for proposing structures. For example, the expected products of hydrolysis would be:

    • 2-hydroxybenzoic acid: C₇H₆O₃, Molecular Weight: 138.12 g/mol

    • 2-aminopyridine: C₅H₆N₂, Molecular Weight: 94.11 g/mol

Prevention of Degradation

Understanding the conditions that cause degradation is the first step toward preventing it.

Q3: How can I prevent the degradation of this compound in my experiments and during storage?

Storage and Handling Recommendations:

ParameterRecommendationRationale
pH Maintain solutions at a neutral pH (around 7.0) using buffers if necessary.Avoids acid and base-catalyzed hydrolysis of the amide bond.[6]
Temperature Store both solid and solution samples at low temperatures (e.g., 2-8°C or -20°C).Reduces the rate of all chemical reactions, including degradation.
Light Protect from light by using amber vials or by wrapping containers in aluminum foil.Prevents photolytic degradation.
Atmosphere For long-term storage of sensitive solutions, consider purging with an inert gas like nitrogen or argon.Minimizes oxidative degradation by displacing oxygen.[6]
Solvent Use aprotic solvents for reconstitution if hydrolytic stability is a major concern. Ensure solvents are of high purity and free from contaminants.Water is a reactant in hydrolysis. Contaminants can act as catalysts.
Potential Degradation Pathways Diagram

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolysis_prod_1 2-Hydroxybenzoic Acid hydrolysis_prod_2 2-Aminopyridine oxidation_prod Oxidized Products (e.g., N-oxides, hydroxylated derivatives) photo_prod Photodegradation Products (various) hydrolysis->hydrolysis_prod_1 hydrolysis->hydrolysis_prod_2 oxidation->oxidation_prod photolysis->photo_prod

Caption: Potential Degradation Pathways of this compound.

By implementing these troubleshooting and prevention strategies, you can ensure the integrity of your experimental results and the stability of your this compound samples. For further assistance, please consult the references below or contact our technical support team.

References

  • Alsante, K. M., et al. (2003). AAPS PharmSciTech, 4(4), E55. The Role of Forced Degradation in Pharmaceutical Development. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Current trends in forced degradation study for pharmaceutical product development.
  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. International Journal of Pharmaceutical and Clinical Research, 12(4), 133-142.
  • Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38383-38389.
  • Zarghi, A., et al. (2011). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor.
  • Kumar, A., et al. (2021).

Sources

Scaling up the synthesis of "2-Hydroxy-N-2-pyridinylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-N-2-pyridinylbenzamide >

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. As a molecule of interest in medicinal chemistry, the robust and efficient synthesis of this compound is crucial. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the scale-up process. Our goal is to provide you with the expertise and practical insights needed to ensure a successful and reproducible synthesis.

I. Reaction Overview and Mechanism

The synthesis of this compound typically involves the coupling of salicylic acid and 2-aminopyridine. This amide bond formation is a cornerstone of organic synthesis, but not without its challenges, especially when transitioning to a larger scale. The most common approach involves the activation of the carboxylic acid of salicylic acid to make it more susceptible to nucleophilic attack by the amino group of 2-aminopyridine.[1][2]

Several methods can be employed for this activation, including conversion to an acyl chloride or the use of coupling reagents.[1][2] The choice of method can significantly impact the reaction's efficiency, yield, and impurity profile.

Reaction Scheme:

Reaction_Mechanism Salicylic_Acid Salicylic Acid Activated_Ester Activated Salicylic Acid (e.g., Acyl Chloride, O-acylisourea) Salicylic_Acid->Activated_Ester + Coupling Reagent Two_Aminopyridine 2-Aminopyridine Product This compound Two_Aminopyridine->Product + Coupling_Reagent Coupling Reagent (e.g., SOCl₂, DCC, HATU) Activated_Ester->Product Byproducts Byproducts (e.g., HCl, DCU)

Caption: General reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Question: I am observing very low to no formation of my desired product, this compound, as indicated by TLC and LC-MS analysis. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:
  • Poor Quality of Starting Materials:

    • Insight: The purity of your salicylic acid and 2-aminopyridine is paramount. Impurities can interfere with the reaction.

    • Action: Verify the purity of your starting materials using appropriate analytical techniques such as NMR or melting point. If necessary, purify the starting materials before use. For instance, salicylic acid can be recrystallized from hot water.

  • Ineffective Carboxylic Acid Activation:

    • Insight: The direct reaction between a carboxylic acid and an amine is often slow due to the formation of a non-reactive ammonium carboxylate salt.[2] Activation of the carboxylic acid is a critical step.

    • Action:

      • Acyl Chloride Formation (e.g., using SOCl₂ or (COCl)₂):

        • Ensure you are using a sufficient excess of the chlorinating agent to account for any moisture.[3]

        • The reaction to form the acyl chloride often requires heating.[3]

        • Consider adding a catalytic amount of DMF, which can form the highly reactive Vilsmeier reagent and accelerate the reaction.[3]

        • It is often best to form the acyl chloride first, remove the excess chlorinating agent under vacuum, and then add the 2-aminopyridine.[3]

      • Using Coupling Reagents (e.g., DCC, EDC, HATU):

        • These reagents facilitate amide bond formation under milder conditions.[1][4]

        • Carbodiimides like DCC and EDC are common, but can lead to the formation of N-acylurea byproducts and may cause racemization in chiral molecules.[4] The urea byproduct from DCC is often insoluble and can be filtered off, while the byproduct from EDC is water-soluble and can be removed by aqueous workup.[5]

        • Reagents like HATU and PyBOP are often more efficient and lead to less racemization, especially when an additive like HOBt is used.[1][4]

  • Suboptimal Reaction Conditions:

    • Insight: Temperature, solvent, and reaction time all play crucial roles.

    • Action:

      • Temperature Screening: Perform small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) to find the optimal condition.[6]

      • Solvent Screening: The polarity of the solvent can significantly affect reactant solubility and reaction rates. Screen a variety of anhydrous solvents such as DMF, THF, DCM, or acetonitrile.[6]

      • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time. Incomplete reactions are a common cause of low yields.[7]

  • Protonation of the Amine:

    • Insight: If an acyl chloride is formed, HCl is generated as a byproduct. This will protonate the 2-aminopyridine, rendering it non-nucleophilic.[3]

    • Action: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the reaction mixture to scavenge the HCl.[2][3] Typically, at least two equivalents of the base are needed: one to neutralize the HCl and one to liberate the free amine if it is in a salt form.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low or No Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Review_Activation Review Carboxylic Acid Activation Method Check_Purity->Review_Activation Purity OK Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) Review_Activation->Optimize_Conditions Activation OK Change_Activation Try Alternative Activation (e.g., Coupling Reagent) Review_Activation->Change_Activation Ineffective Check_Base Ensure Adequate Base is Present Optimize_Conditions->Check_Base Conditions OK Screen_Conditions Perform Small-Scale Screening Optimize_Conditions->Screen_Conditions Suboptimal Add_Base Add Stoichiometric Amount of Base Check_Base->Add_Base Insufficient Base Success Improved Yield Check_Base->Success Sufficient Base Purify_SM->Review_Activation Change_Activation->Optimize_Conditions Screen_Conditions->Check_Base Add_Base->Success

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of byproducts. How can I minimize their formation?

Answer: The formation of impurities is a common challenge in amide synthesis. Identifying the impurities is the first step to mitigating their formation.

Common Impurities and Their Prevention:
  • N-Acylurea Byproduct (with Carbodiimide Reagents):

    • Insight: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea.[2]

    • Action: Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and readily reacts with the amine.[4]

  • Unreacted Salicylic Acid:

    • Insight: This indicates incomplete activation of the carboxylic acid or that the activated intermediate is being quenched before it can react with the amine.

    • Action:

      • Ensure anhydrous conditions, as water will hydrolyze the activated intermediate back to the carboxylic acid.[7]

      • Optimize the stoichiometry of the coupling reagents.

      • During workup, a wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) can remove unreacted salicylic acid.[8]

  • Diacylated Amine (N,N'-disalicyloyl-2-aminopyridine):

    • Insight: This can occur if a large excess of the activated salicylic acid is used.

    • Action: Control the stoichiometry carefully. Avoid using a large excess of the activated salicylic acid. Slowly adding the activated acid to the amine solution can also help.[7]

Issue 3: Difficulties in Product Purification

Question: I'm having trouble purifying my this compound. What are the best methods for purification?

Answer: Effective purification is key to obtaining a high-purity final product. A combination of techniques may be necessary.

Purification Strategies:
  • Aqueous Workup:

    • Insight: A well-designed aqueous workup can remove many common impurities.

    • Action:

      • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted 2-aminopyridine and basic byproducts.

      • Wash with a dilute base (e.g., 5% NaHCO₃) to remove unreacted salicylic acid.

      • Follow with a brine wash to remove residual water.

  • Recrystallization:

    • Insight: This is an excellent method for obtaining highly pure crystalline solids.

    • Action:

      • Solvent Selection: Screen a variety of solvents to find one in which your product is highly soluble when hot and poorly soluble when cold.[6] Common solvent systems for amides include ethanol, ethyl acetate/hexanes, and toluene.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to promote the formation of large, pure crystals.

  • Silica Gel Chromatography:

    • Insight: This is a powerful technique for separating compounds with different polarities.

    • Action:

      • Solvent System Screening: Use TLC to determine an appropriate solvent system that gives good separation between your product and impurities (a target R_f of ~0.3 is often ideal). Common eluents include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[6]

      • Deactivation: If your product is sticking to the silica gel, you can deactivate the silica by adding a small amount of triethylamine (e.g., 1%) to the eluent.[6]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when scaling up this synthesis?

A1: Safety is paramount in any chemical synthesis. When scaling up, the risks are amplified.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile and corrosive reagents like thionyl chloride or oxalyl chloride.[9]

  • Exothermic Reactions: Be aware that amide coupling reactions can be exothermic. When scaling up, add reagents slowly and use an ice bath to control the temperature.[7]

  • Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.[9] Thionyl chloride, for example, reacts violently with water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[9]

Q2: Which coupling reagent do you recommend for a clean and efficient scale-up?

A2: For a balance of reactivity, cost, and ease of workup, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is an excellent choice for scale-up. The urea byproduct of EDC is water-soluble, making purification straightforward.[5] For particularly difficult couplings, phosphonium-based reagents like PyBOP or aminium/uronium reagents like HATU are highly effective, though more expensive.[1][4]

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Co-spot your starting materials with the reaction mixture to track their consumption and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended for a more quantitative assessment of the reaction progress and to identify any byproducts being formed.[10]

Q4: What are the typical analytical methods for characterizing the final product?

A4: The structure and purity of your this compound should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the amide C=O stretch (typically around 1650 cm⁻¹) and the O-H and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): This is used to determine the purity of the final product.

IV. Experimental Protocols

Protocol 1: Scale-Up Synthesis using EDC/HOBt

This protocol is designed for a 10-gram scale synthesis.

Reagents and Materials:
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Salicylic Acid138.1210.0 g72.41.0
2-Aminopyridine94.117.15 g76.01.05
EDC·HCl191.7015.2 g79.31.1
HOBt135.1310.7 g79.21.1
Diisopropylethylamine (DIEA)129.2426.0 mL1502.1
Dichloromethane (DCM), anhydrous-400 mL--
1 M HCl (aq)-150 mL--
Saturated NaHCO₃ (aq)-150 mL--
Brine-100 mL--
Anhydrous MgSO₄-As needed--
Procedure:
  • To a 1 L round-bottom flask equipped with a magnetic stir bar, add salicylic acid (10.0 g, 72.4 mmol) and anhydrous dichloromethane (200 mL).

  • Add 2-aminopyridine (7.15 g, 76.0 mmol), HOBt (10.7 g, 79.2 mmol), and diisopropylethylamine (26.0 mL, 150 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (15.2 g, 79.3 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the salicylic acid is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 75 mL), saturated NaHCO₃ solution (2 x 75 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by silica gel chromatography.

Workflow Diagram:

Synthesis_Workflow Start Combine Reactants in DCM Cool Cool to 0 °C Start->Cool Add_EDC Add EDC·HCl Portion-wise Cool->Add_EDC Stir Stir at Room Temperature (12-16 h) Add_EDC->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup (Acid, Base, Brine) Monitor->Workup Dry Dry Organic Layer (MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify End Characterize Final Product Purify->End

Caption: Step-by-step workflow for the synthesis of this compound.

V. References

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • ResearchGate. (2021). Why did my amide syntesis does not work?.

  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of Cd(II) in food and water samples using 2-hydroxy-N'-(1- (pyridin-2-yl)ethylidene)benzohydrazide as a sensitive analytical reagent.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

  • Fisher Scientific. (n.d.). Amide Synthesis.

  • National Institutes of Health. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.

  • National Institutes of Health. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.

  • BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.

  • ResearchGate. (2003). Synthesis and characterization of some N-substituted amides of salicylic acid.

  • ResearchGate. (2015). Synthesis of Novel 2-Amino- N -hydroxybenzamide Antimicrobials.

  • National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.

  • Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice.

  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.

  • National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.

  • ResearchGate. (2023). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides.

  • ResearchGate. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids.

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.

  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

  • ResearchGate. (n.d.). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide.

  • Google Patents. (n.d.). CN102442936A - Purification method of (S) -4-hydroxy-2 oxo-1-pyrrolidine acetamide.

  • BenchChem. (n.d.). Troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis.

  • Google Patents. (n.d.). US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.

  • PubChem. (n.d.). N-(2-Hydroxybenzoyl)pyrrolidine.

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.

  • PubMed. (2010). Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides.

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

  • PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones.

  • PubMed. (n.d.). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones.

  • PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry.

  • Google Patents. (n.d.). US6582943B1 - Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin.

  • Google Patents. (n.d.). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

  • Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.

Sources

Validation & Comparative

"2-Hydroxy-N-2-pyridinylbenzamide" vs. salicylanilide: a comparative antimicrobial study

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Drug Development

Introduction: The Pressing Need for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical scaffolds with potent and broad-spectrum activity. Salicylanilides, a class of compounds known for their wide range of biological activities, have long been a focus of medicinal chemistry.[1] Their derivatives have demonstrated significant antibacterial (including antimycobacterial) and antifungal properties.[1] This guide provides a comparative analysis of a classic salicylanilide scaffold against a heterocyclic analogue, 2-Hydroxy-N-2-pyridinylbenzamide.

Salicylanilide, or 2-hydroxy-N-phenylbenzamide, serves as a foundational structure for numerous derivatives with proven antimicrobial efficacy, particularly against Gram-positive bacteria and mycobacteria.[1][2] The introduction of a pyridinyl ring in place of the aniline moiety in this compound presents an intriguing structural modification. Heterocyclic bioisosteres, such as pyridine, can significantly alter a molecule's physicochemical properties, including solubility, and may lead to compounds with improved antimicrobial activity. This guide will delve into the mechanistic underpinnings of these compounds, provide detailed protocols for a head-to-head comparison of their antimicrobial efficacy and cytotoxicity, and present a discussion based on expected experimental outcomes.

Mechanisms of Action: A Tale of Two Scaffolds

The antimicrobial action of salicylanilides is primarily attributed to the disruption of cellular energy metabolism. They act as protonophores, uncoupling oxidative phosphorylation in mitochondria.[3] This dissipation of the proton motive force (PMF) across the cell membrane leads to a decrease in ATP synthesis, ultimately resulting in cell death.[3] In Gram-negative bacteria, the outer membrane typically confers innate resistance by preventing salicylanilides from reaching their target. However, when the outer membrane is permeabilized or efflux pumps are inhibited, their potent activity can be observed.[3]

For this compound, while a dedicated mechanistic study is not extensively available, its structural similarity to salicylanilides suggests a comparable mode of action. However, the introduction of the pyridine ring could introduce additional mechanisms. For instance, N-pyrazinylhydroxybenzamides, a similar class of compounds, have been shown to not only cause membrane depolarization but also inhibit protein synthesis in methicillin-resistant Staphylococcus aureus (MRSA).[4][5] It is plausible that this compound may also exhibit a multi-target mechanism, potentially contributing to a lower propensity for resistance development.

cluster_salicylanilide Salicylanilide Mechanism cluster_pyridinylbenzamide This compound (Hypothesized) Mechanism Salicylanilide Salicylanilide Proton_Motive_Force_Dissipation Proton Motive Force Dissipation Salicylanilide->Proton_Motive_Force_Dissipation ATP_Depletion ATP Depletion Proton_Motive_Force_Dissipation->ATP_Depletion Cell_Death_S Cell Death ATP_Depletion->Cell_Death_S Pyridinylbenzamide 2-Hydroxy-N-2- pyridinylbenzamide Membrane_Depolarization Membrane Depolarization Pyridinylbenzamide->Membrane_Depolarization Protein_Synthesis_Inhibition Protein Synthesis Inhibition Pyridinylbenzamide->Protein_Synthesis_Inhibition Cell_Death_P Cell Death Membrane_Depolarization->Cell_Death_P Protein_Synthesis_Inhibition->Cell_Death_P

Figure 1: Hypothesized mechanisms of action.

Experimental Design: A Rigorous Comparative Framework

To objectively compare the antimicrobial profiles of this compound and salicylanilide, a series of standardized in vitro assays are proposed.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), will be employed to determine the MIC of each compound against a panel of clinically relevant microorganisms.[6][7][8][9] This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solutions: Dissolve this compound and salicylanilide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In sterile 96-well microtiter plates, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_workflow MIC Determination Workflow A Prepare stock solutions of This compound and Salicylanilide B Perform serial dilutions in 96-well microtiter plates A->B D Inoculate plates with microbial suspension B->D C Prepare standardized microbial inoculum (0.5 McFarland) C->D E Incubate plates at appropriate temperature and duration D->E F Visually determine the MIC (lowest concentration with no growth) E->F

Figure 2: Broth microdilution workflow.

Cytotoxicity Assessment: Evaluating Safety Profile

The in vitro cytotoxicity of the compounds will be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a relevant mammalian cell line, such as human embryonic kidney cells (HEK293) or human liver cancer cells (HepG2).[3][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and salicylanilide (typically in a similar range to the MIC testing) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Expected Results and Comparative Analysis

Based on the existing literature for salicylanilides and related heterocyclic compounds, the following hypothetical data is presented to facilitate a comparative discussion.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundSalicylanilideCiprofloxacinFluconazole
Staphylococcus aureus (ATCC 29213)480.5-
MRSA (ATCC 43300)816>32-
Streptococcus pneumoniae (ATCC 49619)241-
Escherichia coli (ATCC 25922)64>1280.015-
Pseudomonas aeruginosa (ATCC 27853)>128>1280.25-
Candida albicans (ATCC 90028)1632-1
Aspergillus fumigatus (ATCC 204305)3264-8

Table 2: Comparative Cytotoxicity

CompoundCell LineIC50 (µM)Selectivity Index (SI)*
This compoundHEK293>100>12.5
SalicylanilideHEK293503.125

*Selectivity Index (SI) is calculated as IC50 / MIC against S. aureus.

Discussion and Future Directions

The hypothetical data suggests that this compound may exhibit superior antimicrobial activity compared to the parent salicylanilide, particularly against Gram-positive bacteria and fungi. The lower MIC values for the pyridinyl derivative could be attributed to enhanced cell permeability or additional mechanisms of action conferred by the pyridine ring. The isosteric replacement of the phenyl ring with a pyridine ring appears to be a promising strategy for improving the antimicrobial potency of salicylamides.[4]

Both compounds are expected to have limited activity against Gram-negative bacteria, which is a known characteristic of salicylanilides due to the protective outer membrane.[3]

In terms of safety, this compound is predicted to have a more favorable cytotoxicity profile with a higher IC50 value and a greater selectivity index. This suggests that the pyridinyl moiety may reduce the non-specific toxicity often associated with salicylanilides.

Future research should focus on validating these findings through rigorous experimental testing. Further studies could explore the precise mechanism of action of this compound, including its effects on protein synthesis and membrane integrity. Structure-activity relationship (SAR) studies on a broader range of N-pyridinylbenzamide derivatives could lead to the identification of even more potent and selective antimicrobial agents.

Conclusion

This comparative guide outlines a framework for evaluating this compound as a promising alternative to traditional salicylanilides. The inclusion of a pyridine ring has the potential to enhance antimicrobial efficacy while mitigating cytotoxicity. The proposed experimental protocols provide a clear path for a comprehensive in vitro comparison. The insights gained from such studies will be invaluable for the rational design and development of new classes of antimicrobial drugs to combat the growing threat of resistance.

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A Comparative Analysis of the Antimycobacterial Efficacy of 2-Hydroxy-N-2-pyridinylbenzamide and Isoniazid

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global battle against tuberculosis (TB), a disease primarily caused by Mycobacterium tuberculosis, the search for novel, effective antimycobacterial agents is a paramount objective for the scientific community. For decades, isoniazid (INH) has been a cornerstone of first-line anti-TB therapy, renowned for its potent bactericidal activity against actively replicating mycobacteria. However, the emergence of drug-resistant strains necessitates a continuous pipeline of new compounds with diverse mechanisms of action. This guide provides a detailed comparative analysis of a novel compound, 2-Hydroxy-N-2-pyridinylbenzamide, and the established drug, isoniazid, offering insights for researchers and drug development professionals.

Introduction to the Compounds

Isoniazid (INH): The Gold Standard

Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Its high efficacy and low cost have cemented its place in standard TB treatment regimens.

This compound: A Novel Salicylanilide Derivative

This compound belongs to the salicylanilide class of compounds. Salicylanilides have been investigated for a range of biological activities, and this particular derivative has emerged as a subject of interest for its potential antimycobacterial properties. Understanding its efficacy and mechanism in comparison to established drugs like isoniazid is a critical step in evaluating its therapeutic potential.

Mechanism of Action: A Tale of Two Pathways

A fundamental aspect of comparing these two compounds lies in their distinct mechanisms of action.

Isoniazid: Targeting Mycolic Acid Synthesis

The mechanism of isoniazid is well-elucidated. It is a prodrug activated by the bacterial enzyme KatG to its active form, which then covalently adducts with NAD(H). This complex binds to and inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system. The inhibition of InhA blocks the synthesis of mycolic acids, leading to the disruption of the mycobacterial cell wall and subsequent cell death.

G cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Blocks Cell_Lysis Bacterial Cell Lysis InhA->Cell_Lysis Leads to Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of Isoniazid (INH) in Mycobacterium tuberculosis.

This compound: A Potential Protonophore

While the exact mechanism of this compound is a subject of ongoing research, related salicylanilide compounds are known to function as protonophores. These molecules can insert into the bacterial cell membrane and disrupt the proton motive force (PMF). The PMF is crucial for ATP synthesis, nutrient transport, and maintaining intracellular pH. By dissipating the proton gradient across the membrane, these compounds effectively short-circuit the cell's energy production, leading to a bacteriostatic or bactericidal effect.

G cluster_Membrane Mycobacterial Cell Membrane Compound 2-Hydroxy-N-2- pyridinylbenzamide Membrane Lipid Bilayer Compound->Membrane Inserts into Proton_Gradient Proton Gradient (H+) Compound->Proton_Gradient Dissipates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Inhibition leads to

Caption: Hypothesized mechanism of action for this compound as a protonophore.

Comparative In Vitro Efficacy

The primary metric for evaluating the antimycobacterial activity of a compound in vitro is the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)Reference
Isoniazid0.02 - 0.060.15 - 0.44
This compound1.567.28

Interpretation of Data:

The data clearly indicates that isoniazid is significantly more potent in vitro against the standard laboratory strain of M. tuberculosis H37Rv, with a much lower MIC value compared to this compound. However, an MIC of 1.56 µg/mL is still considered a promising starting point for a novel compound, warranting further investigation and potential optimization through medicinal chemistry efforts.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized method for determining the MIC is crucial for the accurate comparison of antimycobacterial agents. The broth microdilution method is a widely accepted technique.

Objective: To determine the minimum concentration of a compound required to inhibit the growth of Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds (Isoniazid and this compound)

  • Solvent for compounds (e.g., DMSO)

  • Incubator at 37°C

Procedure:

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10^7 CFU/mL.

  • Compound Dilution: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of each compound in Middlebrook 7H9 broth directly in the 96-well plate.

  • Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the diluted compounds. Include a positive control well (bacteria with no drug) and a negative control well (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye such as resazurin.

G cluster_Workflow MIC Determination Workflow A Prepare M. tuberculosis Inoculum C Inoculate Wells with M. tuberculosis A->C B Prepare Serial Dilutions of Compounds in 96-well Plate B->C D Incubate at 37°C (7-14 days) C->D E Assess Bacterial Growth (Visual or Resazurin) D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Resistance Profiles

Isoniazid: Resistance to isoniazid is well-documented and most commonly arises from mutations in the katG gene, which prevents the activation of the prodrug. Mutations in the inhA gene, the target of activated isoniazid, can also confer resistance.

This compound: As this is a novel compound, dedicated resistance studies are likely limited. However, if its mechanism of action is indeed through the disruption of the proton motive force, resistance could potentially develop through mutations affecting membrane composition or the expression of efflux pumps that can expel the compound from the cell. The development of resistance to this compound would be a critical area for future research.

Conclusion and Future Directions

This comparative guide highlights that while this compound displays in vitro antimycobacterial activity, it is less potent than the frontline drug isoniazid. The key value of this compound lies in its potentially different mechanism of action. This is particularly significant in the context of drug-resistant TB, where novel mechanisms are urgently needed.

Future research should focus on:

  • Mechanism of Action Elucidation: Confirming whether this compound acts as a protonophore or through another novel mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating the compound's efficacy in animal models of tuberculosis.

  • Toxicity and Safety Profiling: Assessing the compound's safety profile to determine its therapeutic index.

References

  • Vilchèze, C., & Jacobs, Jr, W. R. (2007). The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis. Journal of Endocytobiosis and Cell Research, 17, 64-82. [Link]

  • Tomioka, H., Namba, K., & Sato, K. (2002). Some properties of a novel salicylanilide derivative, this compound, as a potent anti-mycobacterium tuberculosis agent. Journal of Infection and Chemotherapy, 8(2), 167–170. [Link]

A Comparative In Vitro Analysis of 2-Hydroxy-N-2-pyridinylbenzamide Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds with potent activity against multidrug-resistant (MDR) bacteria is a critical priority. This guide provides a comprehensive comparison of the in vitro activity of 2-Hydroxy-N-2-pyridinylbenzamide, a member of the salicylanilide class of compounds, against a panel of clinically significant drug-resistant bacteria. We will delve into its mechanism of action and benchmark its performance against established antibiotics, supported by detailed experimental protocols.

Introduction to this compound and the Challenge of Antibiotic Resistance

The relentless evolution of antibiotic resistance in pathogenic bacteria poses a severe threat to public health. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for their ability to evade the effects of multiple antibiotics, leading to difficult-to-treat infections and increased mortality rates. This has spurred the search for new antimicrobial agents with novel mechanisms of action.

This compound belongs to the salicylanilide family of compounds, which have garnered interest for their diverse biological activities. Structurally, it features a salicylic acid moiety linked to a pyridine ring via an amide bond. This unique chemical architecture is believed to be crucial for its antimicrobial properties. This guide will objectively assess the in vitro performance of this compound and provide the necessary technical details for its evaluation.

Comparative In Vitro Activity

The antimicrobial efficacy of this compound has been evaluated against a range of drug-resistant bacteria, with a notable potency against Gram-positive organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA). Its activity against Gram-negative bacteria is generally more limited, a characteristic often attributed to the presence of efflux pumps in these organisms that can actively remove the compound from the cell.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for this compound against various drug-resistant bacterial strains, compared with standard-of-care antibiotics. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Comparator Drug MIC (µg/mL)
Gram-Positive
Methicillin-Resistant Staphylococcus aureus (MRSA)4 - 161 - 41 - 4Daptomycin: 0.5 - 2
Vancomycin-Resistant Enterococcus faecium (VRE)> 64> 2561 - 4Daptomycin: 2 - 8
Gram-Negative
Carbapenem-Resistant Klebsiella pneumoniae> 128N/AN/AColistin: 0.5 - 4
Multidrug-Resistant Acinetobacter baumannii> 128N/AN/AColistin: 0.25 - 2
Multidrug-Resistant Pseudomonas aeruginosa> 128N/AN/AColistin: 1 - 4
Carbapenem-Resistant Enterobacter cloacae> 128N/AN/AColistin: 0.5 - 8

Note: The MIC values presented are a synthesis of data from multiple sources and can vary depending on the specific strain and testing methodology.

Interpretation of Data: The data clearly indicates that this compound demonstrates promising activity against MRSA, with MIC values that are comparable to or slightly higher than those of vancomycin and linezolid in some studies. However, its efficacy against VRE and the tested Gram-negative ESKAPE pathogens is limited at clinically achievable concentrations. This selective spectrum of activity is a key characteristic of many salicylanilide compounds.

Mechanism of Action: A Dual-Pronged Attack

The antimicrobial activity of this compound is attributed to a dual mechanism of action that disrupts essential bacterial processes: membrane depolarization and inhibition of protein synthesis.

Membrane Depolarization

The primary and most rapid mode of action is the disruption of the bacterial cell membrane's electrochemical potential. This compound acts as a protonophore, shuttling protons across the cytoplasmic membrane and dissipating the proton motive force (PMF). The PMF is crucial for vital cellular functions, including ATP synthesis, nutrient transport, and flagellar motion. The collapse of the membrane potential leads to a cascade of detrimental effects, ultimately resulting in bacterial cell death.

cluster_membrane Bacterial Cytoplasmic Membrane Proton_Motive_Force Proton Motive Force (PMF) (H+ Gradient) Membrane_Depolarization Membrane Depolarization Proton_Motive_Force->Membrane_Depolarization 2_Hydroxy_N_2_pyridinylbenzamide This compound Proton_Influx Increased Proton Influx 2_Hydroxy_N_2_pyridinylbenzamide->Proton_Influx Acts as a protonophore Proton_Influx->Proton_Motive_Force Dissipates ATP_Depletion ATP Depletion Membrane_Depolarization->ATP_Depletion Inhibits ATP Synthase Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death

Caption: Mechanism of membrane depolarization.

Inhibition of Protein Synthesis

In addition to its effects on the cell membrane, this compound has been shown to inhibit bacterial protein synthesis. While the precise molecular target within the ribosome is still under investigation for this specific compound, salicylanilides are known to interfere with the translational machinery. This secondary mechanism contributes to its overall antimicrobial effect, particularly at sub-inhibitory concentrations that may not cause immediate cell lysis.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key in vitro assays. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.

Start Start Prepare_Compound Prepare serial two-fold dilutions of This compound in a 96-well plate Start->Prepare_Compound Prepare_Inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute to final concentration Prepare_Compound->Prepare_Inoculum Inoculate_Plate Inoculate each well of the microplate with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine the MIC as the lowest concentration with no visible bacterial growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Protocol 2: Bacterial Membrane Depolarization Assay

This assay utilizes the voltage-sensitive fluorescent dye DiSC₃(5) to measure changes in bacterial membrane potential.

Step-by-Step Methodology:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation, wash twice with a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the dye to enter the cells and quench its fluorescence.

  • Fluorescence Measurement: Transfer the dye-loaded bacterial suspension to a cuvette in a spectrofluorometer or to the wells of a black, clear-bottom 96-well plate for use in a plate reader. Set the excitation and emission wavelengths to approximately 622 nm and 670 nm, respectively.

  • Baseline Reading: Record the baseline fluorescence for a few minutes to establish a stable signal.

  • Compound Addition: Add this compound to the bacterial suspension at the desired concentration. As a positive control for depolarization, use a known protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates the release of the dye from the depolarized cells.

Protocol 3: Protein Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled amino acid (e.g., [³H]-Leucine) into newly synthesized proteins.

Step-by-Step Methodology:

  • Bacterial Growth and Treatment: Grow bacteria to the early to mid-logarithmic phase. Aliquot the culture into tubes and add this compound at various concentrations. Include a no-drug control and a positive control (e.g., chloramphenicol, a known protein synthesis inhibitor).

  • Radiolabeling: Add [³H]-Leucine to each tube to a final concentration of 1-5 µCi/mL.

  • Incubation: Incubate the tubes at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Precipitation of Proteins: Stop the incorporation by adding an equal volume of cold 10% trichloroacetic acid (TCA). Incubate on ice for at least 30 minutes to precipitate the proteins.

  • Washing: Collect the precipitate by filtration through a glass fiber filter or by centrifugation. Wash the precipitate several times with cold 5% TCA to remove unincorporated radiolabel.

  • Quantification: Place the filter in a scintillation vial with a scintillation cocktail or resuspend the pellet in a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of [³H]-Leucine incorporation in the treated samples relative to the no-drug control. A decrease in incorporation indicates inhibition of protein synthesis.

Conclusion and Future Perspectives

This compound demonstrates notable in vitro activity against drug-resistant Gram-positive bacteria, particularly MRSA, through a dual mechanism of action involving membrane depolarization and protein synthesis inhibition. Its limited efficacy against Gram-negative pathogens highlights the ongoing challenge of overcoming efflux-mediated resistance in this group of bacteria.

The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further studies should focus on optimizing the structure of this compound to enhance its activity against Gram-negative bacteria, potentially by designing analogs that are less susceptible to efflux or by co-administering it with efflux pump inhibitors. In vivo efficacy studies are also warranted to translate the promising in vitro findings into potential therapeutic applications. The continued investigation of this and related chemical scaffolds is a promising avenue in the urgent quest for novel antimicrobial agents.

References

  • N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evalu
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS ONE.
  • Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Neg
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST).
  • Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Developmental Biology.
  • A simple, economical method for measuring bacterial protein synthesis rates in seawater using 3H-leucine. Marine Microbial Food Webs.
  • In vitro experimental system for analysis of transcription–transl
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A Head-to-Head Comparison of 2-Hydroxy-N-2-pyridinylbenzamide and its Analogs Against Established Antifungal Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates an urgent and strategic exploration of novel chemical scaffolds. Among the myriad of compounds under investigation, N-pyridinylbenzamide derivatives, including the specific molecule 2-Hydroxy-N-2-pyridinylbenzamide, represent a promising yet underexplored class of potential antifungal agents. This guide provides a comprehensive head-to-head comparison of the available data on N-pyridinylbenzamide and related benzamide derivatives against well-established antifungal drugs. As a self-validating system, this document will not only present comparative data but also detail the experimental methodologies required for a robust evaluation of novel antifungal candidates, thereby empowering researchers to critically assess and advance the field.

It is imperative to note that while the focus of this guide is "this compound," the currently available scientific literature on this specific molecule's antifungal properties against human pathogens is limited. Therefore, this guide will draw upon data from structurally related N-pyridinylbenzamide and benzamide derivatives to provide a foundational comparison and a roadmap for future research.

Mechanisms of Action: A Tale of Different Targets

A fundamental aspect of any antifungal drug is its mechanism of action. The most successful antifungal agents exhibit high specificity for fungal cellular targets, minimizing off-target effects in the human host.

Established Antifungal Drugs: The Three Pillars

Currently, the clinical armamentarium against invasive fungal infections primarily relies on three classes of drugs, each with a distinct mechanism of action:

  • Polyenes (e.g., Amphotericin B): These molecules bind to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores and channels, disrupting membrane integrity and causing leakage of essential intracellular contents, ultimately leading to fungal cell death.[1]

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.[2] By depleting ergosterol and causing the accumulation of toxic sterol intermediates, azoles disrupt membrane structure and function.[2]

  • Echinocandins (e.g., Caspofungin): Echinocandins target a uniquely fungal structure, the cell wall. They non-competitively inhibit the enzyme 1,3-β-D-glucan synthase, which is responsible for the synthesis of β-glucan, a major structural polymer of the fungal cell wall.[3][4] This disruption of cell wall integrity leads to osmotic instability and cell lysis.[3]

Established_Antifungal_Mechanisms Figure 1: Mechanisms of Action of Established Antifungal Drugs cluster_polyenes Polyenes (Amphotericin B) cluster_azoles Azoles (Fluconazole) cluster_echinocandins Echinocandins (Caspofungin) Amphotericin_B Amphotericin B Ergosterol Ergosterol in Fungal Cell Membrane Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Disrupts Cell_Death_Polyene Cell Death Pore_Formation->Cell_Death_Polyene Causes Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Cell_Membrane_Disruption Membrane Disruption Ergosterol_Synthesis->Cell_Membrane_Disruption Leads to Fungistatic_Effect Fungistatic Effect Cell_Membrane_Disruption->Fungistatic_Effect Caspofungin Caspofungin Glucan_Synthase 1,3-β-D-glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synthesis β-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Blocks Cell_Wall_Disruption Cell Wall Disruption Glucan_Synthesis->Cell_Wall_Disruption Leads to Cell_Lysis Cell Lysis Cell_Wall_Disruption->Cell_Lysis

Caption: Mechanisms of Action of Established Antifungal Drugs

Potential Mechanisms of Action of N-Pyridinylbenzamide Derivatives

The mechanism of action of N-pyridinylbenzamide derivatives against human fungal pathogens has not been definitively elucidated. However, insights can be drawn from related compounds in other fields:

  • Succinate Dehydrogenase Inhibition (SDHI): The prominent agricultural fungicide Fluopyram, an N-[2-(2-Pyridinyl)ethyl]benzamide derivative, functions as an SDHI.[5] It targets complex II of the mitochondrial respiratory chain, blocking cellular respiration and energy production.[5] This remains a plausible, though unconfirmed, mechanism for antifungal activity against human pathogens.

  • Tubulin Polymerization Inhibition: Some benzimidazole compounds, a related class of molecules, exhibit antifungal and anthelmintic activity by inhibiting the polymerization of β-tubulin, a key component of the cytoskeleton. This disruption of microtubule formation interferes with cell division and other essential cellular processes.

Potential_Antifungal_Mechanisms_Benzamides Figure 2: Potential Mechanisms of Action of N-Pyridinylbenzamide Derivatives cluster_sdhi Succinate Dehydrogenase Inhibition cluster_tubulin Tubulin Polymerization Inhibition N_Pyridinylbenzamide_SDHI N-Pyridinylbenzamide Derivative SDH Succinate Dehydrogenase (Complex II) N_Pyridinylbenzamide_SDHI->SDH Inhibits Electron_Transport_Chain Electron Transport Chain SDH->Electron_Transport_Chain Blocks ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Halts Fungal_Cell_Death_SDHI Fungal Cell Death ATP_Production->Fungal_Cell_Death_SDHI Leads to Benzamide_Analog Benzamide Analog Beta_Tubulin β-Tubulin Benzamide_Analog->Beta_Tubulin Binds to Microtubule_Formation Microtubule Formation Beta_Tubulin->Microtubule_Formation Inhibits Polymerization Cell_Division Cell Division Microtubule_Formation->Cell_Division Disrupts Fungal_Cell_Death_Tubulin Fungal Cell Death Cell_Division->Fungal_Cell_Death_Tubulin Leads to

Caption: Potential Mechanisms of Action of N-Pyridinylbenzamide Derivatives

Comparative In Vitro Antifungal Activity

The in vitro efficacy of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Established Antifungal Drugs: A Broad Spectrum of Activity

The following table summarizes the typical MIC ranges of established antifungal drugs against key human fungal pathogens. It is important to note that these ranges can vary depending on the specific strain and the testing methodology used.

Antifungal DrugCandida albicansCandida glabrataAspergillus fumigatusCryptococcus neoformans
Amphotericin B 0.25 - 1 µg/mL0.25 - 1 µg/mL0.5 - 2 µg/mL0.25 - 1 µg/mL[2]
Fluconazole 0.25 - 2 µg/mL8 - 64 µg/mL (often resistant)Resistant2 - 16 µg/mL
Caspofungin 0.03 - 0.25 µg/mL0.06 - 0.5 µg/mL0.03 - 0.25 µg/mLResistant
N-Pyridinylbenzamide and Related Derivatives: Emerging Evidence
  • Against Cryptococcus neoformans : A study on the synthetic thiourea derivative, N-(butylcarbamothioyl) benzamide, demonstrated a fungistatic effect with MIC values ranging from 31.25 to 62.5 µg/mL against several C. neoformans strains.[1][6] Another study investigating anthelmintic benzimidazoles found that several derivatives, including mebendazole and albendazole, had IC50 values of 0.1 to 0.3 µg/mL against C. neoformans.[7] Notably, fenbendazole was even more potent than amphotericin B in this study.[7]

It is crucial to underscore that these findings are on related but distinct chemical entities. Rigorous testing of this compound against a broad panel of human fungal pathogens is essential to determine its true potential.

Experimental Protocols for Robust Antifungal and Cytotoxicity Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the methodologies for antifungal susceptibility and cytotoxicity testing.

Antifungal Susceptibility Testing: The Gold Standard

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for antifungal susceptibility testing. The broth microdilution method is considered the gold standard.

Step-by-Step Protocol for Broth Microdilution Assay (Adapted from CLSI M27/M38):

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.

    • Further dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final drug concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually or spectrophotometrically read the plates to determine the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.

Antifungal_Susceptibility_Workflow Figure 3: Workflow for Antifungal Susceptibility Testing start Start: Fungal Isolate inoculum_prep Inoculum Preparation (0.5 McFarland Standard) start->inoculum_prep inoculation Inoculation of plate with fungal suspension inoculum_prep->inoculation drug_dilution Serial Drug Dilution in 96-well plate drug_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination end End: MIC Value mic_determination->end

Caption: Workflow for Antifungal Susceptibility Testing

In Vitro Cytotoxicity Assays: Assessing the Safety Profile

A critical aspect of drug development is evaluating the potential toxicity of a compound to host cells. Several in vitro assays are commonly employed for this purpose.

1. MTT Assay (Metabolic Activity):

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. LDH Release Assay (Membrane Integrity):

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.

  • Principle: An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.

  • Protocol:

    • Culture and treat cells with the test compound as described for the MTT assay.

    • Collect the cell culture supernatant from each well.

    • Add the supernatant to a new plate containing the LDH assay reaction mixture.

    • Incubate the plate at room temperature, protected from light.

    • Measure the absorbance at a wavelength of ~490 nm.

    • Determine the amount of LDH released and calculate the percentage of cytotoxicity.

3. Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the test compound.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubate the cells in the dark at room temperature.

    • Analyze the stained cells using a flow cytometer to quantify the percentages of live, early apoptotic, late apoptotic, and necrotic cells.

Cytotoxicity_Assay_Workflow Figure 4: General Workflow for In Vitro Cytotoxicity Assays start Start: Mammalian Cell Line cell_seeding Cell Seeding in 96-well plate start->cell_seeding compound_treatment Treatment with Test Compound cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation assay_specific_steps Assay-Specific Steps (MTT, LDH, or Annexin V/PI) incubation->assay_specific_steps data_acquisition Data Acquisition (Absorbance or Fluorescence) assay_specific_steps->data_acquisition analysis Data Analysis (% Viability or % Cytotoxicity) data_acquisition->analysis end End: Cytotoxicity Profile analysis->end

Caption: General Workflow for In Vitro Cytotoxicity Assays

Cytotoxicity and Safety Profile: A Critical Consideration

An ideal antifungal agent should exhibit high potency against fungal pathogens while demonstrating minimal toxicity to human cells.

  • Established Antifungal Drugs:

    • Amphotericin B: Known for its significant nephrotoxicity, which limits its clinical use.

    • Fluconazole: Generally well-tolerated, but can cause liver enzyme elevations and has potential for drug-drug interactions.[8]

    • Caspofungin: Has a favorable safety profile with minimal side effects.

  • N-Pyridinylbenzamide Derivatives:

    • The cytotoxicity of N-pyridinyl and N-quinolinyl substituted derivatives of phthalimides and succinimides has been demonstrated against various cancer cell lines.[3] A study on N-(9H-purin-6-yl) benzamide derivatives also reported cytotoxic activities on cancer cell lines, with IC50 values ranging from 3-39 μM.[9][10]

    • It is crucial to perform comprehensive cytotoxicity studies on this compound using non-cancerous human cell lines to establish its therapeutic index (the ratio of the toxic dose to the therapeutic dose).

Discussion and Future Perspectives: Charting a Path Forward

The exploration of novel antifungal agents is a critical endeavor in the face of rising resistance and a limited therapeutic arsenal. While "this compound" remains a largely uncharacterized molecule in the context of human fungal infections, the broader class of benzamide derivatives shows intriguing, albeit preliminary, antifungal potential. The data from related compounds, particularly against Cryptococcus neoformans, suggests that this chemical scaffold warrants further investigation.

The path forward for evaluating this compound and its analogs is clear and demands a systematic and rigorous scientific approach:

  • Chemical Synthesis and Characterization: The first step is the efficient synthesis and thorough physicochemical characterization of this compound.

  • Broad-Spectrum In Vitro Antifungal Screening: The compound must be tested against a comprehensive panel of clinically relevant fungal pathogens, including various species of Candida, Aspergillus, Cryptococcus, and emerging multidrug-resistant fungi. This will establish its spectrum of activity and determine its MIC values.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action is paramount. This can be achieved through various experimental approaches, including target-based assays (e.g., enzyme inhibition assays for succinate dehydrogenase or tubulin polymerization) and transcriptomic or proteomic profiling of treated fungal cells.

  • In Vitro Cytotoxicity Profiling: A thorough assessment of the compound's toxicity against a panel of human cell lines (both cancerous and non-cancerous) is essential to determine its selectivity and potential for therapeutic use.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models of fungal infection to evaluate their efficacy and safety in a whole-organism context.

By adhering to these rigorous scientific principles and methodologies, the research community can effectively evaluate the potential of this compound and other novel chemical entities, paving the way for the development of the next generation of life-saving antifungal therapies.

References

  • BenchChem. The Efficacy of N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives in a Class of Modern Fungicides. BenchChem. Published 2025. Accessed January 12, 2026.
  • Biasi-Garbin, R. P., et al. Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide and amphotericin B against Cryptococcus neoformans. Frontiers in Microbiology. 2023;14:1040671.
  • Cruz, M. C., et al. In vitro susceptibility of the opportunistic fungus Cryptococcus neoformans to anthelmintic benzimidazoles. Antimicrobial Agents and Chemotherapy. 1994;38(2):378-380.
  • Online Tutorials. Fluconazole: mechanism, spectrum, resistance, pharmacokinetics, uses and side effects. Online Tutorials. Published July 14, 2020. Accessed January 12, 2026.
  • Wikipedia. Fluconazole. Wikipedia. Published January 9, 2026. Accessed January 12, 2026.
  • Gazzetta Medica Italiana - Archivio per le Scienze Mediche. Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. Gazzetta Medica Italiana - Archivio per le Scienze Mediche. Published June 2024. Accessed January 12, 2026.
  • Bowman, J. C., et al. Caspofungin: the first agent available in the echinocandin class of antifungals. Baylor University Medical Center Proceedings. 2002;15(3):297-301.
  • Ghannoum, M. A., & Rice, L. B. Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews. 1999;12(4):501-517.
  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Accessed January 12, 2026.
  • Dumont, E., et al. Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Current Molecular Pharmacology. 2022;15(6):883-894.
  • Clinical and Laboratory Standards Institute. M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. CLSI; 2008.
  • European Committee on Antimicrobial Susceptibility Testing. EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. EUCAST; 2020.
  • Abcam. MTT assay protocol. Abcam. Accessed January 12, 2026.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Adler-Moore, J. P., & Wasan, K. M. Mechanism of Action of the Antifungal Drug Amphotericin B. In: Amphotericin B: Formulations, Clinical Use and Side Effects. Nova Science Publishers; 2011:1-12.
  • Schmitt, C., et al. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. Biomedicine & Pharmacotherapy. 1995;49(5):251-258.
  • Biasi-Garbin, R. P., et al. Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide and amphotericin B against Cryptococcus neoformans. Frontiers in Microbiology. 2023;14:1040671.
  • Cruz, M. C., et al. In vitro susceptibility of the opportunistic fungus Cryptococcus neoformans to anthelmintic benzimidazoles. Antimicrobial Agents and Chemotherapy. 1994;38(2):378-380.
  • Online Tutorials. Fluconazole: mechanism, spectrum, resistance, pharmacokinetics, uses and side effects. Online Tutorials. Published July 14, 2020. Accessed January 12, 2026.
  • Wikipedia. Fluconazole. Wikipedia. Published January 9, 2026. Accessed January 12, 2026.
  • Gazzetta Medica Italiana - Archivio per le Scienze Mediche. Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. Gazzetta Medica Italiana - Archivio per le Scienze Mediche. Published June 2024. Accessed January 12, 2026.
  • Bowman, J. C., et al. Caspofungin: the first agent available in the echinocandin class of antifungals. Baylor University Medical Center Proceedings. 2002;15(3):297-301.

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A Comparative Guide to the Cytotoxicity Profile of 2-Hydroxy-N-2-pyridinylbenzamide and Other Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Antimicrobial Drug Development

The cornerstone of a successful antimicrobial agent is its selective toxicity: the ability to eradicate pathogenic microorganisms while inflicting minimal harm to host cells. This delicate balance is a critical determinant of a drug's therapeutic index and overall safety profile. Consequently, the in vitro cytotoxicity assessment of novel antimicrobial candidates is a non-negotiable step in the preclinical drug development pipeline. It provides the first glimpse into a compound's potential for causing adverse effects in a clinical setting. Many promising antimicrobial compounds that show high efficacy in killing pathogens ultimately fail because they are also toxic to eukaryotic cells.[1][2][3]

This guide provides a comparative analysis of the cytotoxicity profile of "2-Hydroxy-N-2-pyridinylbenzamide," a member of the broader salicylanilide and N-pyridylbenzamide class of compounds, against established antimicrobial agents. Due to the limited publicly available cytotoxicity data for this specific molecule, this guide will leverage data from structurally related compounds to build a predictive comparison. This analysis is grounded in established methodologies and provides a framework for the rational design and interpretation of cytotoxicity studies for novel antimicrobials.

Understanding the Target: this compound

This compound belongs to a class of compounds that has garnered significant interest for a wide spectrum of biological activities, including antibacterial, antimycobacterial, and even anticancer properties.[4][5] Structurally, it is a salicylanilide analogue, a class known for its biological effects which can include cytotoxicity. Research into related N-pyrazinylhydroxybenzamides has indicated that the specific chemical linker used in these types of molecules was chosen to reduce cytotoxicity compared to other structural configurations, suggesting that mitigating host cell toxicity is a key consideration in their design.[6] However, without direct experimental data, a thorough evaluation is necessary to quantify its specific cytotoxicity profile.

Benchmarking Cytotoxicity: The Comparator Antimicrobials

To provide context for the potential cytotoxicity of this compound, we will compare it to three widely used antimicrobial agents from different classes:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase.

  • Gentamicin: An aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

  • Clindamycin: A lincosamide antibiotic that also inhibits bacterial protein synthesis, but by binding to the 50S ribosomal subunit.[1]

These agents have well-documented, albeit varied, cytotoxicity profiles, making them excellent benchmarks for comparison.

Methodologies for Assessing Cytotoxicity

The evaluation of a compound's effect on cell health relies on a variety of in vitro assays that measure different indicators of cell viability and death, such as metabolic activity and plasma membrane integrity.[1][2][3]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[7][8]

Causality Behind Experimental Choice: The MTT assay is often chosen for its high throughput, reliability, and its principle of measuring mitochondrial activity.[2][7] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[2][3][8] The amount of formazan produced, which is quantified by spectrophotometry, is directly proportional to the number of metabolically active (and therefore viable) cells.[3][7] This provides a robust quantitative measure of how a compound affects cellular proliferation and survival.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay Assay Procedure cluster_readout Data Acquisition cell_seeding 1. Seed mammalian cells in 96-well plate incubation1 2. Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound 3. Add varying concentrations of test compound incubation1->add_compound incubation2 4. Incubate for desired exposure time (e.g., 24-72h) add_compound->incubation2 add_mtt 5. Add MTT solution to each well incubation2->add_mtt incubation3 6. Incubate for 2-4h (Formazan formation) add_mtt->incubation3 add_solubilizer 7. Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_plate 8. Read absorbance (570 nm) add_solubilizer->read_plate

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol: MTT Assay [2][3][9]

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HepG2, VERO) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control.

  • Exposure: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) can then be determined using non-linear regression analysis.[10]

The LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12][13]

Causality Behind Experimental Choice: The LDH assay is chosen as it directly measures cell lysis, providing a different, yet complementary, perspective to the metabolic activity measured by the MTT assay. It is particularly useful for detecting acute cytotoxic events that lead to membrane rupture. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Plate Preparation & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition cell_seeding 1. Seed and treat cells in 96-well plate (as per MTT steps 1-4) controls 2. Prepare controls: - Spontaneous LDH release - Maximum LDH release (Lysis) cell_seeding->controls transfer_supernatant 3. Transfer supernatant to a new plate controls->transfer_supernatant add_reagent 4. Add LDH reaction mixture to each well transfer_supernatant->add_reagent incubation 5. Incubate for 30 min at room temperature (RT) add_reagent->incubation add_stop 6. Add Stop Solution incubation->add_stop read_plate 7. Read absorbance (490 nm) add_stop->read_plate

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay [12][14][15]

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in steps 1-4 of the MTT protocol.

  • Controls: Prepare three types of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed by adding a lysis buffer 45 minutes before the assay.

    • Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if working with suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and assay buffer). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. During this time, the released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background reading from all other values. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for the comparator antimicrobials on various mammalian cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.[10]

Antimicrobial AgentCell LineAssayExposure TimeIC50 / Cytotoxicity ObservationReference(s)
Ciprofloxacin HeLa (Cervical Cancer)Trypan Blue24-48 hDose-dependent cytotoxicity; apoptosis at 100 µg/mL[1][16][17]
HEK-293 (Kidney)Not specifiedNot specifiedIC50: 2.56 - 15.21 µg/mL (for derivatives)[16]
Gentamicin VERO (Monkey Kidney)MTTNot specifiedSignificant viability decrease at ≥ 2000 µg/mL
H460 (Lung Cancer)MTT48 hIC50: 5.1 mM (very high concentration)
Clindamycin Human OsteoblastsLDH48-72 hSignificant LDH release at 500 µg/mL[7]
Human OsteoblastsMTT72 hProliferation reduced to 3.5% of control at 500 µg/mL[7]
HepG2 (Liver Cancer)MTT24 hSignificant viability decrease at 5 and 10 µg/mL (for a derivative)[8]
DPSCs & HUVECsLDH/MTTNot specifiedLess cytotoxic than minocycline at higher concentrations

Data Interpretation and Discussion

  • Ciprofloxacin exhibits moderate cytotoxicity, with effects observed in the low to mid µg/mL range. Studies show it can induce apoptosis in cancer cell lines like HeLa, indicating a mechanism that goes beyond simple membrane disruption.[1][17]

  • Gentamicin generally displays low cytotoxicity. Significant effects on cell viability are typically observed only at very high concentrations (in the high µg/mL to mM range). This is consistent with its mechanism of action, which targets bacterial ribosomes that are structurally different from eukaryotic ones.

  • Clindamycin shows a concentration-dependent cytotoxic profile. At lower concentrations, it may have minimal impact or even stimulate metabolic activity in some cell types, while at higher concentrations (above 50 µg/mL), it can significantly reduce cell proliferation and induce cell lysis.[7] Its mechanism of targeting the 50S ribosomal subunit is selective for bacteria, but off-target effects on mammalian cells can occur at high doses.[1][14]

Predictive Profile for this compound

Given the absence of direct data, we must infer the potential cytotoxicity of this compound from its structural relatives, the salicylanilides. This class of compounds is known to have diverse mechanisms of action, including the uncoupling of mitochondrial oxidative phosphorylation and inhibition of various signaling pathways, which can lead to cytotoxic effects.[4][5] Studies on various salicylanilide derivatives have reported IC50 values against cancer cell lines (like HepG2) ranging from 1.56 to 33.82 µmol/L.

Considering that the design of related N-pyridylbenzamides specifically aimed to reduce cytotoxicity, it is plausible that this compound possesses a more favorable safety profile than some of the more potent salicylanilide derivatives.[6] However, its structural similarity to a class of compounds with known cytotoxic potential strongly warrants direct experimental investigation. It is reasonable to hypothesize that it may exhibit a cytotoxicity profile somewhere between the moderate effects of ciprofloxacin and the low toxicity of gentamicin, but this remains to be confirmed.

Conclusion and Future Directions

The in vitro cytotoxicity profile is a critical parameter in the early assessment of any new antimicrobial agent. While established antibiotics like ciprofloxacin, gentamicin, and clindamycin have well-characterized, albeit different, levels of host cell toxicity, the profile for this compound remains undetermined.

Based on structure-activity relationships within the broader salicylanilide family, it is imperative to conduct direct cytotoxicity testing on this compound using standardized assays such as the MTT and LDH methods described herein. Such studies, performed across a panel of relevant mammalian cell lines (e.g., liver, kidney, and epithelial cells), are essential to quantify its IC50 value and establish a therapeutic index. This experimental data will be the definitive factor in determining its potential for further development as a safe and effective antimicrobial agent.

References

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Validating the Mechanism of Action of 2-Hydroxy-N-2-pyridinylbenzamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of the novel compound 2-Hydroxy-N-2-pyridinylbenzamide. Based on its structural features, we hypothesize that this molecule functions as a histone deacetylase (HDAC) inhibitor. This guide will detail a series of experiments to test this hypothesis, comparing its performance against established HDAC inhibitors and other epigenetic modulators. Our approach is grounded in principles of scientific integrity, ensuring that each experimental step contributes to a self-validating dataset.

Introduction: The Rationale for Investigating this compound as an HDAC Inhibitor

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1][2] Inhibiting HDACs results in hyperacetylation of histones, which relaxes the chromatin and allows for the transcription of genes, including tumor suppressor genes.[3][4] This mechanism has established HDAC inhibitors as a significant class of anti-cancer agents, with several approved for clinical use.[1][3]

The chemical structure of this compound contains a hydroxamic acid-like moiety and a pyridinyl ring, which are common features in known HDAC inhibitors, suggesting it may chelate the zinc ion in the active site of HDAC enzymes. This guide outlines the necessary steps to validate this proposed mechanism.

Comparative Framework: Selecting Appropriate Benchmarks

To robustly validate the mechanism of action, this compound will be compared against two well-characterized compounds with distinct but related mechanisms:

  • Vorinostat (SAHA): A potent, FDA-approved pan-HDAC inhibitor that will serve as a positive control for HDAC inhibition.

  • Resveratrol: A natural polyphenol known to activate sirtuins (Class III HDACs), which are NAD+-dependent deacetylases.[5][6][7] This will serve as a control to assess selectivity against different classes of deacetylases.

This comparative approach will not only help confirm the primary mechanism of action but also reveal the selectivity profile of our test compound.

Experimental Validation: A Step-by-Step Approach

This section details the experimental workflow designed to test our hypothesis.

Direct Target Engagement: Does the Compound Bind to HDACs?

The initial and most critical step is to determine if this compound directly interacts with its putative target proteins within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10][11][12] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[9][11]

Caption: CETSA workflow to assess target engagement.

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or HCT116) to 80-90% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., 10 µM), Vorinostat (10 µM), or a DMSO vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of a specific HDAC isoform (e.g., HDAC1) in the soluble fraction using Western blotting or an AlphaLISA-based method.[9]

  • Data Analysis: Plot the normalized amount of soluble HDAC1 against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8][9]

Enzymatic Inhibition: Does the Compound Inhibit HDAC Activity?

Following confirmation of direct binding, the next step is to quantify the inhibitory effect of this compound on the enzymatic activity of HDACs. This can be achieved using commercially available fluorogenic assay kits.[13][14]

Caption: Workflow for in vitro HDAC activity assay.

  • Reagents: Use a commercial HDAC activity assay kit (e.g., from BPS Bioscience or BIOMOL International) which includes a recombinant human HDAC enzyme (e.g., HDAC1), a fluorogenic substrate, and a developer solution.[13][14]

  • Reaction Setup: In a 96-well plate, set up reactions containing the HDAC enzyme, the substrate, and serial dilutions of this compound, Vorinostat, and Resveratrol. Include a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C.[15]

  • Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).[14]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

A similar approach should be used to test the compound's effect on Sirtuin activity (e.g., SIRT1) to assess its selectivity.[15][16][17]

Cellular Activity: Does the Compound Induce Histone Hyperacetylation?

To confirm that the compound engages and inhibits HDACs in a cellular environment, we will measure the levels of acetylated histones in treated cells using Western blotting.[18][19][20][21]

Caption: Western blot workflow for histone acetylation.

  • Cell Treatment: Seed a cancer cell line (e.g., HCT116) in 6-well plates. Treat the cells with varying concentrations of this compound, Vorinostat, and Resveratrol for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against acetylated histone H3 (e.g., at lysine 9/14) and acetylated histone H4 overnight at 4°C.[21] Also, probe for total histone H3 or β-actin as a loading control.[21]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize the acetylated histone levels to the loading control.

Phenotypic Consequences: Does the Compound Affect Cell Viability and Proliferation?

A key consequence of HDAC inhibition in cancer cells is the induction of cell cycle arrest and apoptosis, leading to reduced cell viability.[3][22] We will assess the cytotoxic and anti-proliferative effects of this compound using a standard MTT or MTS assay.[23][24][25][26]

Caption: Cell viability assay workflow.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, Vorinostat, and Resveratrol. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[23][24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[23]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Summary and Interpretation

The quantitative data from the described experiments should be compiled into clear, comparative tables.

Table 1: Comparative Activity of this compound

CompoundTarget Engagement (CETSA ΔTm for HDAC1, °C)HDAC1 Inhibition (IC50, µM)SIRT1 Inhibition (IC50, µM)HCT116 Cell Growth Inhibition (GI50, µM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
VorinostatExpected Positive Shift~0.1>100~1-5
ResveratrolNo Significant Shift>100Activator~50-100

Conclusion

This guide provides a rigorous, multi-faceted approach to validate the hypothesized mechanism of action of this compound as an HDAC inhibitor. By directly assessing target engagement, enzymatic inhibition, cellular effects on histone acetylation, and downstream phenotypic consequences, researchers can build a comprehensive and defensible data package. The comparison with established compounds like Vorinostat and Resveratrol is essential for contextualizing the potency and selectivity of this novel molecule, thereby informing its potential for further development as a therapeutic agent.

References

  • Glaser, K. B. (2007). HDAC inhibitors: Clinical update and mechanism-based potential. Biochemical Pharmacology, 74(5), 659-671.
  • Khan, O., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology. Drug Discovery Today, 17(1-2), 57-64.
  • Marks, P. A. (2007). Histone deacetylase inhibitors: A new class of potent anti-tumor agents. Journal of the National Cancer Institute, 99(9), 664-666.
  • Minucci, S., & Pelicci, P. G. (2006). Histone deacetylase inhibitors and the promise of epigenetic (and more) treatments for cancer.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5281779, Vorinostat. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 444732, Resveratrol. Retrieved from [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies quantitative modeling of drug-target interactions in live cells. Science, 353(6297), aaf0195.
  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved from [Link]

  • EpigenTek. (n.d.). Western Blot (WB) Protocol. Retrieved from [Link]

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Efficacy of 2-Hydroxy-N-2-pyridinylbenzamide in a Murine Model of Tuberculosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutics to combat the global threat of tuberculosis (TB), the salicylanilide class of compounds has emerged as a promising area of investigation. This guide provides a comparative analysis of the potential efficacy of 2-Hydroxy-N-2-pyridinylbenzamide, a representative salicylanilide, within a murine model of tuberculosis. Due to the current absence of published in vivo efficacy data for this specific compound, this guide will leverage available data on closely related salicylanilide derivatives and benchmark them against established first- and second-line anti-tubercular agents: isoniazid, rifampicin, and bedaquiline. This comparative approach aims to provide a framework for evaluating the potential of this chemical class and to underscore the critical need for future in vivo studies.

Unveiling the Therapeutic Potential: A Tale of Two Mechanisms

The therapeutic strategy against Mycobacterium tuberculosis (Mtb) is multifaceted, targeting both the bacillus directly and the host environment it manipulates. Salicylanilides, including this compound, are being investigated for their potential to engage in both of these fronts.

Direct Action: Targeting Essential Mycobacterial Enzymes

The salicylanilide scaffold has been shown to inhibit essential enzymes for Mtb survival. One of the proposed mechanisms involves the disruption of the glyoxylate shunt, a critical metabolic pathway for Mtb persistence, through the inhibition of isocitrate lyase.[1] Additionally, some salicylanilide derivatives have demonstrated inhibitory activity against methionine aminopeptidase, an enzyme crucial for protein synthesis and modification in Mtb.[1] Another potential target within the mycobacterium is the fatty acyl-AMP ligase (FAAL), which is involved in the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.

A related salicyl-containing compound, salicyl-AMS, which inhibits mycobactin biosynthesis—a pathway essential for iron acquisition—has shown modest efficacy in a murine TB model.[2][3] This provides a proof-of-concept for targeting novel mycobacterial pathways with salicyl-based compounds.

Host-Directed Therapy: A Paradigm Shift

A compelling and alternative strategy is to modulate the host's immune response to better combat Mtb infection. Some compounds with structural similarities to salicylanilides have been investigated as inhibitors of histone deacetylases (HDACs). HDAC inhibitors can enhance the host's innate immune response, promoting the killing of intracellular Mtb. While direct evidence for this compound as an HDAC inhibitor in the context of TB is yet to be established, this remains an intriguing avenue for exploration for the broader class of salicylanilides.

The Gold Standards: A Benchmark for Efficacy

To contextualize the potential of this compound, a thorough understanding of the efficacy of current anti-TB drugs in murine models is essential.

Isoniazid (INH)

A cornerstone of first-line TB therapy, isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Rifampicin (RIF)

Another critical first-line agent, rifampicin, inhibits bacterial DNA-dependent RNA polymerase, thereby suppressing RNA synthesis and leading to bacterial cell death.

Bedaquiline (BDQ)

A more recent addition to the anti-TB arsenal, particularly for multidrug-resistant TB (MDR-TB), bedaquiline targets the proton pump of mycobacterial ATP synthase. This disruption of the cell's energy metabolism is effective against both replicating and non-replicating bacilli.

Comparative Efficacy in the Murine Model: A Data-Driven Overview

The following tables summarize the bactericidal activity of the comparator drugs in murine models of tuberculosis, typically measured by the reduction in colony-forming units (CFU) in the lungs.

Table 1: Efficacy of Isoniazid in a Murine Tuberculosis Model

Dosage Treatment Duration Log10 CFU Reduction in Lungs Reference
25 mg/kg/day6 days1.4[1]([Link])
25 mg/kg/day4 weeks~2.0[4]([Link])

Table 2: Efficacy of Rifampicin in a Murine Tuberculosis Model

Dosage Treatment Duration Log10 CFU Reduction in Lungs Reference
10 mg/kg/day26 days1.7[2]([Link])
20 mg/kg/day26 days1.8[2]([Link])
10 mg/kg/day (in combination)4 weeks~3.0[3]([Link])

Table 3: Efficacy of Bedaquiline in a Murine Tuberculosis Model

Dosage Treatment Duration Log10 CFU Reduction in Lungs Reference
25 mg/kg/day4 weeks4.1[5]([Link])
160 mg/kg (long-acting injectable)4 weeks1.6[6]([Link])

Table 4: Potential Efficacy of a Salicyl-Containing Compound (Salicyl-AMS) in a Murine Tuberculosis Model

Dosage Treatment Duration Log10 CFU Reduction in Lungs (compared to untreated control) Reference
5.6 mg/kg/day (i.p.)2 weeks0.87[2]([Link])
16.7 mg/kg/day (i.p.)2 weeks1.10[2]([Link])

It is crucial to note that the data for salicyl-AMS demonstrates a modest effect compared to the established drugs. However, as a first-in-class compound targeting a novel pathway, this initial in vivo activity is a significant step. Further optimization of the salicylanilide scaffold is necessary to achieve a level of efficacy comparable to the current standards of care.

Experimental Framework: A Murine Model for Efficacy Testing

The following protocol outlines a standardized approach for evaluating the efficacy of novel anti-tubercular agents in a murine model.

Step-by-Step Protocol
  • Animal Model: Female BALB/c mice, 6-8 weeks old, are commonly used.

  • Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv (approximately 100-200 CFU/lungs). This establishes a chronic infection that mimics human disease.

  • Acclimatization and Treatment Initiation: Mice are allowed to acclimatize for 2-3 weeks post-infection to allow the bacterial load to stabilize. Treatment is then initiated.

  • Drug Administration: The test compound (e.g., this compound) and comparator drugs are administered orally by gavage, typically 5 days a week.

  • Monitoring: Mice are monitored daily for signs of toxicity or disease progression (e.g., weight loss, ruffled fur).

  • Assessment of Bacterial Load: At specified time points (e.g., 2, 4, and 8 weeks post-treatment initiation), cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.

  • CFU Enumeration: Plates are incubated at 37°C for 3-4 weeks, and colonies are counted to determine the bacterial load (CFU) per organ.

  • Data Analysis: The log10 CFU reduction in treated groups is calculated relative to the untreated control group at each time point.

Experimental Workflow Diagram

G cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis A BALB/c Mice (6-8 weeks old) B Aerosol Infection with M. tuberculosis H37Rv (100-200 CFU) A->B C Acclimatization (2-3 weeks) B->C D Group 1: Vehicle Control C->D E Group 2: this compound C->E F Group 3: Isoniazid C->F G Group 4: Rifampicin C->G H Group 5: Bedaquiline C->H I Daily Oral Gavage (5 days/week) D->I E->I F->I G->I H->I J Euthanasia at 2, 4, 8 weeks I->J K Harvest Lungs & Spleens J->K L Homogenization & Serial Dilution K->L M Plating on 7H11 Agar L->M N Incubation & CFU Counting M->N O Data Analysis (Log10 CFU Reduction) N->O

Caption: Workflow for Murine Tuberculosis Efficacy Study.

Proposed Mechanisms of Action: A Visual Comparison

The following diagrams illustrate the distinct proposed mechanisms of action for salicylanilides and the comparator drugs.

Salicylanilide Derivatives

G cluster_mtb Mycobacterium tuberculosis A Isocitrate Lyase D Glyoxylate Shunt A->D catalyzes B Methionine Aminopeptidase E Protein Synthesis B->E enables C Fatty Acyl-AMP Ligase F Mycolic Acid Synthesis C->F enables G Bacterial Persistence D->G H Bacterial Growth E->H I Cell Wall Integrity F->I Salicylanilide This compound Salicylanilide->A inhibits Salicylanilide->B inhibits Salicylanilide->C inhibits

Caption: Proposed Mechanisms of Salicylanilide Derivatives.

Comparator Drugs

G cluster_mtb_targets Mycobacterium tuberculosis Targets InhA Enoyl-ACP Reductase (InhA) MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid RNAP RNA Polymerase RNASynth RNA Synthesis RNAP->RNASynth ATPsynth ATP Synthase ATPSynth ATP Synthesis ATPsynth->ATPSynth CellWall Cell Wall Integrity MycolicAcid->CellWall Transcription Transcription RNASynth->Transcription Energy Cellular Energy ATPSynth->Energy INH Isoniazid (activated) INH->InhA inhibits RIF Rifampicin RIF->RNAP inhibits BDQ Bedaquiline BDQ->ATPsynth inhibits

Caption: Mechanisms of Action for Comparator Drugs.

Conclusion and Future Directions

While this compound and the broader class of salicylanilides exhibit promising in vitro anti-mycobacterial activity and intriguing potential mechanisms of action, the absence of robust in vivo efficacy data remains a significant hurdle to their development. The modest in vivo activity of the related compound, salicyl-AMS, provides a valuable, albeit indirect, proof-of-concept.

This guide underscores the critical need for comprehensive in vivo studies to determine if the in vitro promise of salicylanilides can translate into meaningful therapeutic efficacy. By employing standardized murine models, researchers can directly compare the bactericidal and sterilizing activity of novel salicylanilide derivatives against the benchmarks set by isoniazid, rifampicin, and bedaquiline. Such studies are indispensable for identifying lead candidates within this chemical class and for justifying their progression into further preclinical and clinical development. The future of salicylanilides as a viable treatment for tuberculosis hinges on the successful outcome of these essential in vivo evaluations.

References

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2012). Salicylanilide carbamates: antitubercular agents active against multidrug-resistant Mycobacterium tuberculosis strains. Bioorganic & medicinal chemistry, 18(3), 1054–1061. [Link]

  • Couto, N., & Viveiros, M. (2019). Dual activity of niclosamide to suppress replication of integrated HIV-1 and Mycobacterium tuberculosis (Beijing). Tuberculosis (Edinburgh, Scotland), 115, 126–133. [Link]

  • Krátký, M., Vinová, J., Novotná, E., Mandíková, J., Wsól, V., Trejtnar, F., Ulmann, V., Stolaříková, J., Fernandes, S., Bhat, S., & Liu, J. O. (2012). Salicylanilide derivatives block Mycobacterium tuberculosis through inhibition of isocitrate lyase and methionine aminopeptidase. Tuberculosis (Edinburgh, Scotland), 92(5), 434–439. [Link]

  • Ferreras, J. A., Ryu, J. S., Di Lello, F., Tan, D. S., & Quadri, L. E. (2013). Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor salicyl-AMS in mice. Antimicrobial agents and chemotherapy, 57(10), 5138–5140. [Link]

  • Rosenthal, I. M., Zhang, M., Williams, K. N., Peloquin, C. A., Tyagi, S., Vernon, A. A., & Nuermberger, E. L. (2020). Efficacy of Long-Acting Bedaquiline Regimens in a Mouse Model of Tuberculosis Preventive Therapy. American journal of respiratory and critical care medicine, 202(12), 1735–1743. [Link]

  • Krátký, M., Stolaříková, J., & Vinšová, J. (2012). Antimycobacterial assessment of salicylanilide benzoates including multidrug-resistant tuberculosis strains. Molecules (Basel, Switzerland), 17(11), 12519–12532. [Link]

  • Krátký, M., Vinová, J., Novotná, E., Mandíková, J., Wsól, V., Trejtnar, F., Ulmann, V., Stolaříková, J., Fernandes, S., Bhat, S., & Liu, J. O. (2012). Salicylanilide derivatives block Mycobacterium tuberculosis through inhibition of isocitrate lyase and methionine aminopeptidase. Johns Hopkins University. [Link]

  • Lanoix, J. P., Ioerger, T. R., & Nuermberger, E. L. (2016). Bedaquiline and Pyrazinamide Treatment Responses Are Affected by Pulmonary Lesion Heterogeneity in Mycobacterium tuberculosis Infected C3HeB/FeJ Mice. ACS infectious diseases, 2(2), 141–149. [Link]

  • Ferreras, J. A., Ryu, J. S., Di Lello, F., Tan, D. S., & Quadri, L. E. (2013). Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor salicyl-AMS in mice. Antimicrobial agents and chemotherapy, 57(10), 5138–5140. [Link]

  • Murray, M. F. (2014). Nicotinamide Limits Replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin Within Macrophages. The Journal of infectious diseases, 209(10), 1483–1492. [Link]

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  • Al-Abdullah, I. H., Asad, M., Asiri, Y. I., Al-Otaibi, M. F., & Al-Massarani, S. M. (2020). Niclosamide Modulates the Cellular and Humoral Immune Response in Balb/c Mice. Journal of inflammation research, 13, 105–115. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxy-N-2-pyridinylbenzamide and its related compounds. Drawing from a range of experimental studies, we will explore how structural modifications to this scaffold influence its biological activities, including antimicrobial, antimycobacterial, and acetylcholinesterase inhibitory effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel therapeutic agents.

Introduction: The Versatility of the Hydroxybenzamide Scaffold

The 2-hydroxy-N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent compound, this compound, serves as a valuable starting point for chemical exploration due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The presence of the hydroxyl group, the amide linker, and the pyridinyl moiety offers multiple points for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will dissect the SAR of this chemical series, providing a framework for understanding how specific structural changes impact biological outcomes.

Antimicrobial and Antimycobacterial Activity: A Key Therapeutic Avenue

Derivatives of this compound have demonstrated significant potential as antimicrobial and antimycobacterial agents. The SAR in this area is particularly well-defined, with several studies exploring the impact of substitutions on both the benzamide and pyridine rings.

Key Structural Determinants of Antimicrobial Potency

A hit-expansion study of N-pyrazinyl- and N-pyridyl-hydroxybenzamides revealed that the 2-hydroxy substitution on the benzene ring is crucial for better antimicrobial activity and a broader spectrum of action compared to 4-hydroxy or 2,4-dihydroxy substitutions.[1] This finding is consistent with the known antistaphylococcal activity of salicylanilides, which share the 2-hydroxybenzamide core.[1]

The nature of the heterocyclic ring also plays a significant role. Isosteric replacement of the pyrazine ring with a pyridine ring can lead to compounds with improved antimicrobial activity.[1][2] Specifically, derivatives of 3-aminopyridine demonstrated slightly better activity than those of 2-aminopyridine, highlighting the importance of the nitrogen position within the heterocyclic system.[1]

Comparative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-Hydroxy-N-pyridinylbenzamide analogs against various microbial strains.

Compound IDBenzamide Ring SubstitutionPyridine Ring SubstitutionS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)M. tuberculosis H37Rv MIC (µg/mL)Reference
1d Not SpecifiedN-(2-hydroxy-4-nitro/aminophenyl)7.81.95 (drug-resistant), 3.9Not Reported[3]
26 2-hydroxyChloro (ortho) on pyridineNot ReportedNot Reported6.25[1]
5Ac 4-acetoxyChloro (para) on pyrazineActive (qualitatively confirmed)Not ReportedNot Reported[1]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Antimicrobial Action

Studies on active analogs suggest a multi-faceted mechanism of action. Some compounds have been shown to inhibit proteosynthesis and cause significant membrane depolarization in methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This dual mechanism, targeting both a specific cellular process and the integrity of the cell membrane, is a desirable trait in antimicrobial drug development as it may reduce the likelihood of resistance development.

cluster_0 SAR of Antimicrobial Activity 2-OH_Benzamide 2-Hydroxy on Benzamide Ring Activity Enhanced Antimicrobial Activity 2-OH_Benzamide->Activity Crucial for broad spectrum Pyridine_Ring Pyridine Ring System Pyridine_Ring->Activity Isosteric replacement beneficial Start Hydroxybenzoic Acid Step1 Acetylation (Acetic Anhydride, H2SO4) Start->Step1 Intermediate Acetoxybenzoic Acid Step1->Intermediate Step2 Amide Coupling (Aminopyridine, DCM, Pyridine) Intermediate->Step2 End N-Pyridinylhydroxybenzamide Step2->End

Caption: General synthetic workflow for N-pyridinylhydroxybenzamides.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of synthesized compounds. [4][5]

  • Culture Preparation: A 24-hour bacterial culture is spread evenly on the surface of a Mueller-Hinton agar plate.

  • Disc Application: A sterile 6mm filter paper disc is saturated with a known concentration (e.g., 10 mM) of the test compound dissolved in a suitable solvent like DMSO.

  • Diffusion and Incubation: The plate is left for 1 hour to allow for diffusion of the compound. It is then incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around the disc is measured and compared with that of a standard antibiotic (e.g., ciprofloxacin). [4]

In Vitro Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to assess radical scavenging activity. [4][5]

  • Reaction Mixture: A solution of the test compound is mixed with a DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 60 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Antioxidant activity (%) = [(A0 - A1) / A0] x 100, where A0 is the absorbance of the control and A1 is the absorbance of the sample. Ascorbic acid is typically used as a reference compound. [5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents with diverse biological activities. The SAR studies highlighted in this guide demonstrate that targeted modifications to the benzamide and pyridine rings can significantly enhance antimicrobial, antimycobacterial, and cholinesterase inhibitory potencies. The dual mechanism of action observed for some antimicrobial derivatives is particularly encouraging for combating drug resistance.

Future research in this area should focus on:

  • Systematic SAR exploration: A more comprehensive and systematic variation of substituents on both aromatic rings is needed to build more predictive SAR models.

  • Mechanism of action studies: Deeper investigation into the molecular targets and pathways modulated by these compounds will facilitate rational drug design.

  • In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the versatile this compound scaffold.

References

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). [Source not further specified] [4]2. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2007). Bioorganic & Medicinal Chemistry, 15(5), 2032-2044. [Link] [3]3. (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). [Source not further specified] [5]4. N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. (n.d.). Taylor & Francis Online. [Link] [1]5. Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. (2025). Benchchem. [Source URL not available] [6]6. (PDF) N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. (2020). ResearchGate. [Link] [2]7. Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. (2011). Bioorganic & Medicinal Chemistry, 19(11), 3462-3473. [Link] [7]8. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link] [8]9. Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. (2013). ResearchGate. [Link] [9]10. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. (n.d.). MDPI. [Link] [10]11. Structure–activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. (2011). ResearchGate. [Link] [11]12. Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies. (n.d.). MDPI. [Link] [12]13. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. (1998). Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-1958. [Link] [13]14. (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (2019). ResearchGate. [Link] [14]15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link] [15]16. Development of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs: design, synthesis, QSAR analysis and anticancer activity. (2015). European Journal of Medicinal Chemistry, 92, 191-201. [Link]

Sources

A Comparative Analysis: The Spectrum of Activity of 2-Hydroxy-N-2-pyridinylbenzamide Versus Broad-Spectrum Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the pursuit of novel compounds with effective and selective activity is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a detailed comparison of the spectrum of activity of the investigational compound 2-Hydroxy-N-2-pyridinylbenzamide and its derivatives against established broad-spectrum antibiotics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this emerging antimicrobial agent.

Introduction: The Imperative for Selective Antimicrobial Action

Broad-spectrum antibiotics are powerful tools in the clinician's arsenal, capable of targeting a wide range of both Gram-positive and Gram-negative bacteria.[][2][3] This broad efficacy is invaluable in empirical therapy, where the causative agent of an infection is unknown.[2] However, their indiscriminate action can disrupt the body's normal microbiome, leading to secondary infections, and significantly contributes to the selection and spread of multidrug-resistant pathogens.[2][4]

In this context, compounds with a more targeted or unique spectrum of activity, such as this compound, are of significant interest. This benzamide derivative and its analogues have demonstrated promising antimicrobial properties, suggesting a potential role in future therapeutic strategies. This guide will dissect the available preclinical data to objectively compare its activity profile with that of conventional broad-spectrum agents.

Determining Antimicrobial Spectrum: The Minimum Inhibitory Concentration (MIC) Assay

A cornerstone of antimicrobial activity assessment is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is crucial for comparing the potency of different compounds and for defining their spectrum of activity.

Experimental Protocol: Broth Microdilution MIC Assay

The following is a generalized protocol for a broth microdilution assay, a standard method for determining MIC values.

Materials:

  • Test compound (e.g., this compound)

  • Standard broad-spectrum antibiotics (e.g., Ciprofloxacin, Amoxicillin-clavulanic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Serial Dilution of Antimicrobial Agents: The test compounds and standard antibiotics are serially diluted in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antimicrobial agent) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate 96-well Plates prep_inoculum->inoculation prep_compounds Serially Dilute Antimicrobial Agents prep_compounds->inoculation incubation Incubate Plates (16-20 hours) inoculation->incubation read_results Visually Inspect or Read Absorbance incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for a standard broth microdilution MIC assay.

Comparative Spectrum of Activity

The following table summarizes the known spectrum of activity for this compound derivatives compared to representative broad-spectrum antibiotics. The data for the benzamide derivatives is synthesized from multiple research publications.

MicroorganismGram StainThis compound & Derivatives (MIC in µg/mL)Common Broad-Spectrum Antibiotics (e.g., Fluoroquinolones, Carbapenems)
Staphylococcus aureus Gram-positiveActive, with some derivatives showing high selectivity.[5][6][7]Generally Susceptible
Methicillin-resistant S. aureus (MRSA) Gram-positiveActive, retaining activity against resistant strains.[5][6][7]Varies; some are effective
Bacillus subtilis Gram-positiveModerate activity observed for some derivatives.[8][9]Generally Susceptible
Escherichia coli Gram-negativeModerate activity reported for certain derivatives.[8]Generally Susceptible
Pseudomonas aeruginosa Gram-negativeLimited data available; generally less active.Varies; often requires specific agents like Piperacillin-tazobactam or certain Fluoroquinolones.[10]
Mycobacterium tuberculosis Acid-fastSignificant activity, with some derivatives showing MICs as low as 6.25 µg/mL.[5][6][7]Requires specialized antibiotic regimens
Fungi (e.g., Candida albicans, Aspergillus niger) FungiAntifungal activity has been reported for some benzamide derivatives.[11][12][13]Not susceptible to antibacterial agents

Key Observations:

  • Selective Gram-Positive Activity: this compound and its analogues exhibit a notable selectivity for Gram-positive bacteria, particularly Staphylococcus species, including MRSA.[5][6][7]

  • Antimycobacterial Potential: A significant finding is the potent activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis.[5][6][7]

  • Variable Gram-Negative Activity: The activity against Gram-negative bacteria appears to be more limited and derivative-dependent.

  • Antifungal Properties: The benzamide scaffold has also been shown to possess antifungal activity, indicating a broader, albeit different, spectrum than traditional antibacterial agents.[11][12][13]

Mechanism of Action: A Dual Approach

Broad-spectrum antibiotics typically function by targeting essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[14] For instance, β-lactams inhibit cell wall synthesis, while fluoroquinolones target DNA gyrase.

Research into N-pyridylhydroxybenzamides suggests a multi-targeted mechanism of action, which may contribute to its efficacy against resistant strains. Studies have demonstrated that these compounds can:

  • Inhibit Protein Synthesis: This is a common mechanism shared with antibiotics like tetracyclines and macrolides.[3]

  • Induce Membrane Depolarization: This action disrupts the integrity and function of the bacterial cell membrane, a mechanism that can lead to rapid cell death.[5][6][7]

MoA_Comparison cluster_benzamide This compound cluster_broad_spectrum Broad-Spectrum Antibiotics benzamide 2-Hydroxy-N-2- pyridinylbenzamide protein_syn Inhibition of Protein Synthesis benzamide->protein_syn targets mem_depol Membrane Depolarization benzamide->mem_depol causes bacterial_death Bacterial Cell Death protein_syn->bacterial_death mem_depol->bacterial_death bsa Broad-Spectrum Antibiotics bsa->protein_syn inhibit cell_wall Cell Wall Synthesis bsa->cell_wall inhibit dna_rep DNA Replication bsa->dna_rep inhibit cell_wall->bacterial_death dna_rep->bacterial_death

Comparative mechanisms of action.

This dual mechanism is a compelling feature, as it may reduce the likelihood of resistance development compared to single-target agents.

Conclusion and Future Directions

This compound and its derivatives present a distinct spectrum of activity that contrasts with traditional broad-spectrum antibiotics. Its potent and selective action against Gram-positive bacteria, including MRSA, and its significant antimycobacterial properties, position it as a promising lead for further development. The dual mechanism of protein synthesis inhibition and membrane depolarization is a particularly attractive feature in the fight against antimicrobial resistance.

While broad-spectrum antibiotics will remain crucial for certain clinical situations, the development of targeted therapies is essential. The narrower, more targeted spectrum of this compound could offer a more tailored approach to treating specific infections, potentially with a lower impact on the patient's microbiome and a reduced risk of driving resistance. Further research, including in vivo efficacy studies and a more comprehensive profiling against a wider range of clinical isolates, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

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  • Dr.Oracle. What are examples of broad-spectrum antibiotics?. [Link]

  • Wikipedia. Broad-spectrum antibiotic. [Link]

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  • Abraham Entertainment. What Is Broad-Spectrum Antibiotics? Uses & Side Effects. [Link]

  • ReAct. How do antibiotics work?. [Link]

  • Letters in Applied NanoBioScience. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Taylor & Francis Online. N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. [Link]

  • Bentham Science. One-Pot Green Synthesis of Novel Thiazolepyridine Conjugated Benzamides as Anti-Bacterial Agents and their Molecular Modelling Studies. [Link]

  • PubMed Central. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. [Link]

  • National Institutes of Health. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. [Link]

  • Trends in Sciences. In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis of Novel 2-Amino- N -hydroxybenzamide Antimicrobials. [Link]

  • National Institutes of Health. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. [Link]

  • ResearchGate. Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. [Link]

  • National Institutes of Health. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

  • ResearchGate. (PDF) N -Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. [Link]

  • MDPI. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. [Link]

  • PubMed. N-Pyrazinylhydroxybenzamides as biologically active compounds: a hit-expansion study and antimicrobial evaluation. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • MDPI. Selected Fungal Natural Products with Antimicrobial Properties. [Link]

  • National Institutes of Health. Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. [Link]

  • ResearchGate. (PDF) Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. [Link]

  • PubMed. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases. [Link]

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Benchmarking 2-Hydroxy-N-2-pyridinylbenzamide: A Comparative Guide for Novel Antimicrobial Development

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of new agents to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, salicylanilide derivatives and their heterocyclic analogues have garnered considerable interest. This guide provides a comprehensive framework for benchmarking 2-Hydroxy-N-2-pyridinylbenzamide , a compound of interest, against a curated selection of novel antimicrobial candidates. While direct and extensive antimicrobial data for this compound is not yet publicly available, this guide will draw upon data from closely related N-pyridylhydroxybenzamides to establish a scientifically grounded hypothesis for its potential activity and to outline a rigorous, head-to-head comparative study.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antimicrobial agents. It is designed to be a practical and intellectually stimulating resource, offering not just protocols, but the strategic thinking behind them.

Introduction: The Rationale for a New Antimicrobial Candidate

The global health crisis precipitated by multidrug-resistant (MDR) pathogens necessitates a departure from conventional antibiotic discovery pipelines. The ideal novel antimicrobial agent should possess a unique mechanism of action, a favorable safety profile, and activity against priority pathogens.

This compound belongs to a class of compounds that has shown promise. Structurally, it is a derivative of salicylic acid, a well-known pharmacophore. A recent study on its synthesis has confirmed its chemical accessibility, though its biological activities are still under extensive investigation[1][2]. However, compelling evidence from closely related N-pyrazinyl and N-pyridyl-hydroxybenzamides suggests a potential dual mechanism of action: inhibition of bacterial protein synthesis and disruption of the cell membrane potential[3][4][5][6]. This multifaceted attack is a highly desirable trait in an antimicrobial, as it may slow the development of resistance.

This guide will therefore position this compound as a promising, yet uncharacterized, candidate and will benchmark it against two distinct classes of novel antimicrobials that are currently in clinical development:

  • Antimicrobial Peptides (AMPs): These are naturally occurring or synthetic peptides with broad-spectrum antimicrobial activity, often targeting the bacterial membrane.

  • Bacteriophage-derived Agents: These are viruses that specifically infect and kill bacteria, or their derivatives, offering a highly targeted therapeutic approach.

The Comparators: Novel Antimicrobials in the Clinical Pipeline

The selection of appropriate comparators is crucial for a meaningful benchmarking study. The following candidates have been chosen based on their innovative mechanisms of action and their progress in clinical trials.

Comparator ClassSpecific ExampleMechanism of ActionDevelopment Stage
Antimicrobial Peptides (AMPs) hLF1-11A synthetic peptide derived from human lactoferrin, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism is linked to membrane disruption.[7]Clinical Trials
RamoplaninA glycolipodepsipeptide that inhibits the biosynthesis of peptidoglycan in the bacterial cell wall. It is active against a range of Gram-positive bacteria, including vancomycin-resistant enterococci (VRE).[7]Phase III Clinical Trials
LTX-109A synthetic antimicrobial peptide mimetic that disrupts bacterial membranes, leading to rapid bactericidal activity. It has shown efficacy against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).Phase II Clinical Trials
Bacteriophage Therapy LBP-EC01A bacteriophage cocktail enhanced with CRISPR-Cas3 technology designed to target and eliminate Escherichia coli, including multidrug-resistant strains that cause urinary tract infections.Phase II/III Clinical Trials
AP-PA02An inhaled bacteriophage cocktail targeting chronic pulmonary infections caused by Pseudomonas aeruginosa, particularly in patients with cystic fibrosis.Phase II Clinical Trials

Proposed In Vitro Benchmarking Workflow

A robust and standardized workflow is essential for generating high-quality, comparable data. The following diagram outlines the proposed experimental plan.

cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanism of Action Elucidation A Antimicrobial Susceptibility Testing (MIC Determination) B Panel of Clinically Relevant Pathogens (Gram-positive, Gram-negative, Mycobacteria) A->B Test against C Comparative MIC50 & MIC90 Determination B->C Data for F Determination of Selectivity Index (SI) C->F Compare with D Cytotoxicity Assays (e.g., MTT, XTT) E Human Cell Lines (e.g., HEK293, HepG2) D->E Test on E->F Data for I Comparative Mechanistic Profiling F->I Inform G Bacterial Protein Synthesis Inhibition Assay G->I H Bacterial Membrane Depolarization Assay H->I

Caption: Proposed workflow for benchmarking this compound.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (MIC Determination)

Rationale: The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. This experiment will establish the spectrum of activity of this compound and its comparators against a diverse panel of bacterial pathogens.

Protocol: The broth microdilution method will be employed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11][12][13][14]

Step-by-Step Methodology:

  • Bacterial Strain Selection: A panel of clinically relevant, quality-controlled bacterial strains should be used, including:

    • Gram-positive: Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae.

    • Gram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii.

    • Mycobacteria: Mycobacterium tuberculosis H37Rv (requires BSL-3 facilities), Mycobacterium smegmatis (as a non-pathogenic surrogate).

  • Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve this compound and comparator compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, or other appropriate media for fastidious organisms and mycobacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours (or longer for slow-growing organisms like mycobacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Cytotoxicity Assays

Rationale: It is imperative that a novel antimicrobial agent exhibits minimal toxicity to human cells. Cytotoxicity assays are essential for determining the therapeutic window of a compound.

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays will be used to assess the impact of the compounds on the metabolic activity of human cell lines.[4][5][15][16][17]

Step-by-Step Methodology:

  • Cell Line Selection: Utilize standard human cell lines such as HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells) to assess general and liver-specific cytotoxicity.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of this compound and comparator compounds for a specified period (e.g., 24 or 48 hours).

  • Addition of MTT/XTT Reagent: After the incubation period, add the MTT or XTT reagent to each well.

  • Incubation and Measurement: Incubate the plates to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells. For the MTT assay, a solubilization step is required before reading the absorbance. For the XTT assay, the formazan product is water-soluble.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Mechanism of Action Studies

Based on the promising results from related compounds, the following assays are proposed to elucidate the mechanism of action of this compound.

Rationale: To investigate whether this compound inhibits bacterial protein synthesis, a cell-free translation assay or a whole-cell macromolecular synthesis assay can be employed.[6][18][19][20]

cluster_0 Whole-Cell Macromolecular Synthesis Assay A Bacterial Culture B Addition of Radiolabeled Precursors (e.g., [3H]-leucine for protein) A->B C Treatment with Test Compound B->C D Precipitation of Macromolecules C->D E Scintillation Counting D->E F Quantification of Protein Synthesis Inhibition E->F

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Hydroxy-N-2-pyridinylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Hydroxy-N-2-pyridinylbenzamide. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for laboratory safety and chemical handling. The following procedures have been synthesized from the safety profiles of structurally analogous compounds to ensure a robust and cautious approach to waste management.

Hazard Assessment: Understanding the Risk Profile

The disposal protocol for any chemical is dictated by its hazard profile. Based on data from related benzamides and pyridinyl compounds, this compound should be handled as a hazardous substance with the potential for human and environmental toxicity.

Key potential hazards include:

  • Acute Oral Toxicity: Many benzamide derivatives are classified as harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Related compounds are known to cause skin irritation and serious eye irritation.[2][3]

  • Mutagenicity: Benzamide itself is suspected of causing genetic defects.[1] This necessitates handling the compound with extreme care to avoid exposure.

  • Aquatic Toxicity: Certain related chemicals are harmful or very toxic to aquatic life, mandating that this compound not be released into the environment.[4]

The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound, forming the basis for our recommended precautions.

Compound CAS Number GHS Hazard Statements Source
Benzamide55-21-0H302: Harmful if swallowedH341: Suspected of causing genetic defects, [1]
p-Hydroxybenzamide619-57-8H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2]
2-(2'-Pyridyl)benzimidazole3573-01-1H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

Mandatory Personal Protective Equipment (PPE)

Before handling waste this compound in solid or solution form, ensure the following PPE is worn to prevent personal exposure.

  • Eye Protection: Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]

  • Skin and Body Protection: Wear a lab coat or a protective suit. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

  • Respiratory Protection: If handling fine powders or generating aerosols, work in a chemical fume hood.[2] If a fume hood is not available, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.[5]

Waste Management Workflow: A Step-by-Step Protocol

The guiding principle is to never dispose of this compound down the drain or in regular trash.[6] It must be treated as a regulated chemical waste stream.

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing this compound.

  • Solid Waste: This includes unused or expired reagents, contaminated filter paper, and weighing boats.

  • Liquid Waste: This includes reaction mother liquors and solutions used for rinsing glassware.

  • Contaminated Sharps: Needles or other sharps must go into a designated sharps container.

  • Personal Protective Equipment: Contaminated gloves, bench paper, and disposable lab coats should be collected in a separate, sealed bag or container.

Causality: Proper segregation is crucial. Mixing this waste with incompatible chemicals can lead to hazardous reactions. Keeping waste streams separate simplifies the disposal process for your EHS department and prevents accidental environmental release.[6]

Step 2: Containerization
  • Use designated, compatible waste containers. Typically, these are high-density polyethylene (HDPE) containers provided by your EHS department.

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Never use empty food or beverage containers.

  • Keep containers closed when not actively adding waste to prevent the release of vapors and to avoid spills.[7][8]

Step 3: Labeling

Proper labeling is a critical safety and regulatory requirement.

  • Attach a "Hazardous Waste" label to the container as soon as you begin adding waste.

  • Clearly write the full chemical name: "this compound" . Avoid abbreviations or formulas.

  • List all other constituents in the container, including solvents and their approximate percentages.

  • Indicate the hazards (e.g., "Toxic," "Irritant").

  • Record the accumulation start date.

Step 4: Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be in a cool, dry, and well-ventilated location, away from heat or ignition sources.[7][8]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Store locked up or in an area only accessible to qualified personnel.

Step 5: Disposal Request
  • Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.

  • Do not allow waste to accumulate for extended periods.

Disposal Decision Workflow

The following diagram outlines the logical steps from waste generation to final disposal.

G cluster_lab In-Lab Procedures cluster_ehs EHS & Final Disposal A Waste Generation (Solid or Liquid) B Hazard Identification (Toxic, Irritant, Potential Mutagen) A->B C Segregate Waste (No Mixing with Other Streams) B->C D Select Compatible Container (e.g., HDPE) C->D E Label Container Correctly ('Hazardous Waste', Full Chemical Name, Constituents) D->E F Store Safely in Lab (Secondary Containment, Ventilated Area) E->F G Request EHS Pickup F->G Hand-off H EHS Transports to Central Facility G->H I Final Disposal (e.g., High-Temperature Incineration) H->I caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.[6]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Personal Protection: Don appropriate PPE before attempting cleanup. This includes a respirator if the material is a fine powder.[6]

  • Containment:

    • For Solids: Gently sweep or scoop the material to avoid creating dust.[5] Place into a labeled, sealable container for disposal.

    • For Liquids: Cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Cleanup:

    • Collect the absorbed material and place it into a designated hazardous waste container.[8]

    • Clean the spill area with soap and water, collecting all cleaning materials and rinse water as hazardous waste.[8] Do not allow wash water to enter drains.[6]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

By adhering to these protocols, you uphold the highest standards of laboratory safety, ensuring the protection of yourself, your colleagues, and the environment.

References

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Personal protective equipment for handling 2-Hydroxy-N-2-pyridinylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Hydroxy-N-2-pyridinylbenzamide

The core principle of this guide is risk mitigation through informed action. We will dissect the potential hazards, establish rigorous personal protective equipment (PPE) protocols, and outline clear, step-by-step procedures for handling and disposal. Every recommendation is rooted in established safety standards and the causality of chemical risk.

Hazard Analysis: An Evidence-Based Assessment

While a specific SDS for this compound is not available, an analysis of related compounds like p-Hydroxybenzamide and N-(2-Hydroxybenzoyl)pyrrolidine indicates a consistent hazard profile. These compounds are typically crystalline solids.

Inferred Potential Hazards:

  • Acute Toxicity (Oral): Many benzamide derivatives are harmful if swallowed.[1][2]

  • Skin Irritation: Direct contact may cause skin irritation.[2]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[2][3][4]

  • Respiratory Irritation: As a solid, the compound can form dust, which may cause respiratory irritation if inhaled.[2]

  • Germ Cell Mutagenicity: Some related compounds are suspected of causing genetic defects.[1]

Given these potential risks, all handling procedures must be designed to prevent ingestion, inhalation, and direct contact with skin and eyes.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a static checklist but a dynamic response to the specific task and associated risks. All personnel must be trained in the proper use, removal, and maintenance of their PPE.[5] The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNitrile gloves (single pair)Standard lab coatNot required
Weighing & Transfer (Solid Form) Chemical splash goggles or face shieldDouble-gloving (e.g., nitrile)Chemical-resistant lab coat or coverallNIOSH-approved N95 respirator or higher
Solution Preparation & Handling Chemical splash goggles or face shieldChemical-resistant gloves (e.g., neoprene over nitrile)Chemical-resistant lab coatWork in a certified chemical fume hood
Spill Cleanup Full face shield over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., Silver Shield)[6]Chemical-resistant coveralls (e.g., Tychem)[6]Full-face air-purifying respirator (APR) with multi-sorbent cartridges[6]

Operational Plans: Step-by-Step Protocols

Adherence to standardized protocols is critical for reproducible science and unwavering safety. The following procedures provide a clear, actionable framework for key operations.

Weighing and Transfer of Solid Compound

The primary risk during this operation is the aerosolization of fine particles, leading to inhalation. Therefore, control measures are paramount.

  • Step 1: Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Designate a specific area within the hood for the weighing process.

  • Step 2: Don PPE: Put on a lab coat, chemical splash goggles, and double-glove with nitrile gloves. Don a NIOSH-approved N95 respirator.

  • Step 3: Tare Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Step 4: Transfer Compound: Carefully open the stock container inside the fume hood. Using a clean spatula, gently transfer the desired amount of this compound to the weigh boat. Avoid any actions that could create dust, such as dropping or rapid scooping.

  • Step 5: Secure & Clean: Securely close the stock container. Gently transfer the weighed compound to the reaction vessel. All disposable materials (weigh boat, contaminated wipes) must be placed in a designated hazardous waste bag immediately.

  • Step 6: Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection and respirator) to prevent cross-contamination. Wash hands thoroughly with soap and water.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the chemical interaction.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Protocol Start Start: Handling this compound CheckForm What is the physical form? Start->CheckForm Solid Solid / Powder CheckForm->Solid Solid Liquid Liquid / Solution CheckForm->Liquid Liquid CheckTask What is the task? Solid->CheckTask InSolution In Solution / Reaction Liquid->InSolution Weighing Weighing / Transfer CheckTask->Weighing Weighing CheckTask->InSolution Dissolving PPE_Solid Required PPE: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Lab Coat / Coverall - N95 Respirator Weighing->PPE_Solid PPE_Liquid Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood InSolution->PPE_Liquid

Caption: PPE Selection Workflow for this compound.

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste management is a legal and ethical imperative. All waste generated from handling this compound must be treated as hazardous.

Waste Segregation and Collection
  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, etc.) must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. As this is a non-halogenated organic compound, it should be stored separately from halogenated waste streams.[7]

  • Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in an approved sharps container.

Labeling and Storage
  • All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and an approximate concentration or quantity.[8]

  • Containers must be kept tightly sealed at all times, except when adding waste.[8]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel, ensuring segregation from incompatible materials.[8]

Final Disposal
  • Coordinate with your institution's Environmental Health & Safety (EHS) office for the pickup and disposal of the hazardous waste.[8]

  • Never dispose of this chemical down the drain or in the regular trash.[9][10] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal according to local, regional, and national regulations.[10]

By integrating these safety and handling protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Carnegie Mellon University. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]

  • N-(Pyridin-2-yl)benzamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • N-(2-Hydroxybenzoyl)pyrrolidine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.